Elacestrant S enantiomer dihydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFHYCAZOCBCRQ-ROPHLPQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis and Purification of Elacestrant (S)-enantiomer Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, a selective estrogen receptor degrader (SERD), is an important therapeutic agent in the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer. Its chemical name is (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol. This guide provides a detailed overview of the synthesis of the active (S)-enantiomer of Elacestrant and its subsequent purification to the dihydrochloride salt, intended for research and development purposes.
Chemical Structure
Elacestrant is a non-steroidal small molecule with the following chemical structure:
Molecular Formula: C₃₀H₃₈N₂O₂ Molecular Weight: 458.64 g/mol
Synthesis of Elacestrant
The synthesis of Elacestrant can be achieved through various routes. One common and effective method involves a multi-step process commencing with the demethylation of a precursor, followed by a series of chemical transformations including bromination, reduction, chiral resolution, and reductive amination. An alternative, more recent approach utilizes a highly efficient iridium-catalyzed dynamic kinetic asymmetric hydrogenation for gram-scale enantioselective synthesis. This guide will focus on a frequently cited multi-step synthesis.
Synthetic Pathway Overview
The following diagram illustrates the key steps in a common synthetic route for Elacestrant.
"Elacestrant S enantiomer dihydrochloride" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, approved under the brand name Orserdu, is a pioneering oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1] As a non-steroidal small molecule, Elacestrant functions as an estrogen receptor antagonist, binding to and inducing the degradation of the estrogen receptor alpha (ERα).[1] The active pharmaceutical ingredient is the R-enantiomer. This technical guide focuses on the lesser-known S-enantiomer of Elacestrant dihydrochloride, providing a detailed overview of its chemical structure, properties, and relationship to the active R-enantiomer.
Chemical Structure and Properties
Elacestrant and its S-enantiomer are chiral molecules, identical in composition and connectivity but differing in the three-dimensional arrangement of their atoms. The S-enantiomer is characterized as having low biological activity compared to the R-enantiomer (Elacestrant).[2][3][4][5]
Table 1: Chemical Identification of Elacestrant Enantiomers
| Identifier | Elacestrant S Enantiomer Dihydrochloride | Elacestrant (R-enantiomer) Dihydrochloride |
| IUPAC Name | (6S)-6-[2-(Ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride | (6R)-6-[2-(Ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride |
| CAS Number | 2309762-30-7[4] | 1349723-93-8 |
| Molecular Formula | C₃₀H₄₀Cl₂N₂O₂[] | C₃₀H₄₀Cl₂N₂O₂ |
| Molecular Weight | 531.56 g/mol [] | 531.56 g/mol |
| Canonical SMILES | CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl | CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |
Table 2: Physicochemical Properties of Elacestrant (R-enantiomer)
Note: While specific experimental data for the S-enantiomer is not widely available, most physicochemical properties, with the exception of optical rotation, are expected to be identical to the R-enantiomer.
| Property | Value | Reference |
| pKa (most basic) | 9.8 | [7] |
| cLogP | 6.8 | [7] |
| LogD (pH 7.4) | 3.6 | [7] |
| Solubility (pH 1.0) | 33 mg/mL | [7] |
| Solubility (pH 6.8) | ~0.01 mg/mL | [7] |
| Oral Bioavailability | Approximately 10% | [7] |
Mechanism of Action: The Role of Chirality
Elacestrant exerts its therapeutic effect by binding to ERα and inducing its degradation through the proteasomal pathway. This leads to a reduction in ERα levels within cancer cells, thereby inhibiting estrogen-driven tumor growth. The stereochemistry of the molecule is critical for its biological activity. The R-enantiomer possesses high affinity for ERα, while the S-enantiomer is reported to have low activity.
The diagram above illustrates the differential activity of the Elacestrant enantiomers. The R-enantiomer effectively binds to ERα, leading to its degradation and subsequent inhibition of tumor growth. In contrast, the S-enantiomer's interaction with ERα is significantly weaker, resulting in minimal biological effect.
Pharmacological and Pharmacokinetic Properties
The pharmacological activity of Elacestrant is primarily attributed to the R-enantiomer. In vitro studies have demonstrated its potent binding to ERα and its ability to induce receptor degradation.
Table 3: In Vitro Activity of Elacestrant (R-enantiomer)
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ for ERα | 48 nM | ERR binding assay | [2][3][4] |
| IC₅₀ for ERβ | 870 nM | ERR binding assay | [2][3][4] |
| EC₅₀ for ERα Degradation | 0.6 nM | MCF-7 cells | [7] |
Table 4: Pharmacokinetic Properties of Elacestrant (R-enantiomer)
| Parameter | Value | Condition | Reference |
| Time to Peak (Tₘₐₓ) | 1.6 - 3.3 hours | Oral administration | [7] |
| Plasma Protein Binding | >99% | - | [7] |
| Metabolism | Primarily by CYP3A4; minor roles for CYP2A6 and CYP2C9 | Hepatic | [7] |
| Elimination Half-life (t₁/₂) | 30 - 50 hours | - | [7] |
| Excretion | Primarily in feces | - | [7] |
Experimental Protocols
Synthesis and Chiral Separation
The synthesis of Elacestrant involves a multi-step process, with a key step being the establishment of the chiral center. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.
A recent publication outlines a gram-scale synthesis of (+)-Elacestrant utilizing an iridium-catalyzed dynamic kinetic asymmetric hydrogenation of an α-substituted tetralone intermediate, achieving high yield and excellent stereoselectivity.[8] Another approach involves the chiral separation of a racemic intermediate using a chiral resolving agent, such as (-)-cinchonidine, followed by further synthetic transformations.[1] High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for the analytical and preparative separation of enantiomers.[9][10]
ERα Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to ERα.
Protocol Outline:
-
Preparation of ERα: Rat uterine cytosol or recombinant human ERα can be used as the source of the receptor.
-
Incubation: A constant concentration of a radiolabeled estrogen, such as ³H-estradiol, is incubated with the ERα preparation in the presence of varying concentrations of the test compound (e.g., Elacestrant S enantiomer).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.
Western Blot for ERα Degradation
Western blotting is used to quantify the degradation of ERα in response to treatment with a SERD.
Protocol Outline:
-
Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured and treated with various concentrations of the test compound for a specified duration.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.
-
Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.
UPLC-MS/MS Analysis
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of Elacestrant in biological matrices.
Protocol Outline:
-
Sample Preparation: Biological samples (e.g., plasma) are prepared by protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard (e.g., deuterated Elacestrant) is added.
-
Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is used to separate the analyte from other components.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The analyte is ionized (typically by electrospray ionization), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for both the analyte and the internal standard.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion
This compound is the stereoisomer of the active pharmaceutical ingredient, Elacestrant. While possessing nearly identical physicochemical properties, its biological activity is significantly lower due to a weaker interaction with the target protein, ERα. This underscores the critical role of stereochemistry in drug design and function. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and biological evaluation of both enantiomers, which is essential for comprehensive drug development and quality control. Further research into the specific pharmacological profile of the S-enantiomer could provide deeper insights into the structure-activity relationship of this important class of SERDs.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 7. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Elacestrant S-enantiomer Dihydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant (RAD1901), approved by the FDA under the brand name Orserdu, is a pioneering oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] As a non-steroidal small molecule, Elacestrant represents a significant advancement in endocrine therapy, offering a novel mechanism to combat resistance to existing treatments.[3] This technical guide provides an in-depth exploration of the core mechanism of action of Elacestrant S-enantiomer dihydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: A Dual Approach to ERα Inhibition
Elacestrant's primary mechanism of action is centered on its potent and selective targeting of the estrogen receptor-alpha (ERα), a key driver of proliferation in the majority of breast cancers.[2][4] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which act as competitive antagonists, or aromatase inhibitors that block estrogen production, Elacestrant employs a dual strategy of antagonism and degradation.[1][4]
Estrogen Receptor Antagonism
Elacestrant competitively binds to the ligand-binding domain of ERα, effectively blocking the binding of its natural ligand, 17β-estradiol.[4][5] This direct antagonism prevents the conformational changes in the receptor necessary for its activation and subsequent downstream signaling.[1]
Estrogen Receptor Degradation
Beyond simple antagonism, Elacestrant induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This leads to a significant reduction in the total cellular levels of ERα, thereby diminishing the cell's capacity to respond to estrogen-mediated growth signals.[4][6] This degradation is a key feature that distinguishes SERDs from SERMs and is crucial for overcoming certain forms of endocrine resistance.[1][4]
The following diagram illustrates the core mechanism of action of Elacestrant.
Efficacy in Preclinical Models: Quantitative Analysis
Elacestrant has demonstrated potent anti-tumor activity in a variety of preclinical models, including endocrine-sensitive, endocrine-resistant, and ESR1-mutant breast cancer cell lines and patient-derived xenografts (PDXs).
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of Elacestrant in various breast cancer cell lines.
| Cell Line | Background | Assay Type | Endpoint | IC50 / EC50 (nM) | Reference(s) |
| MCF-7 | ER+, Endocrine-sensitive | Cell Proliferation | Growth Inhibition | ~0.3 - 1 | [7] |
| T47D | ER+, Endocrine-sensitive | Cell Proliferation | Growth Inhibition | ~1 - 10 | [7] |
| MCF-7 | ER+, Endocrine-sensitive | ERα Degradation | ERα Downregulation | 0.6 | [4] |
| MCF-7 | CDK4/6i Resistant | Cell Proliferation | Growth Inhibition | Maintained Sensitivity | [4] |
| PDX Models | ER+, ESR1 mutant, Endocrine-resistant | Tumor Growth Inhibition | Tumor Volume Reduction | N/A | [7] |
In Vivo Efficacy
Studies using patient-derived xenograft (PDX) models have confirmed the potent in vivo activity of Elacestrant. The table below highlights its efficacy in inhibiting tumor growth.
| PDX Model | Background | Treatment | Tumor Growth Inhibition (%) | Reference(s) |
| MAXF-1398 | ER+, ESR1Y537N, Fulvestrant-sensitive | Elacestrant (30 mg/kg) | 55 | [7] |
| MAXF-1398 | ER+, ESR1Y537N, Fulvestrant-sensitive | Elacestrant (60 mg/kg) | 67 | [7] |
| ST2535-HI | ER+, Fulvestrant-resistant | Elacestrant (30 mg/kg) | 79 | [7] |
| ST2535-HI | ER+, Fulvestrant-resistant | Elacestrant (60 mg/kg) | 82 | [7] |
| CTG-1211-HI | ER+, Fulvestrant-resistant | Elacestrant (30 mg/kg) | 30 | [7] |
| CTG-1211-HI | ER+, Fulvestrant-resistant | Elacestrant (60 mg/kg) | 48 | [7] |
| ST941-HI | ER+, ESR1Y537S, AI-treated | Elacestrant (dose not specified) | Significant effect | [7] |
Clinical Efficacy: The EMERALD Trial
The pivotal Phase 3 EMERALD trial demonstrated the clinical benefit of Elacestrant in patients with ER+, HER2- advanced or metastatic breast cancer who had progressed on prior endocrine and CDK4/6 inhibitor therapy.
| Patient Population | Treatment Arm | Median Progression-Free Survival (mPFS) (months) | Hazard Ratio (95% CI) | P-value | Reference(s) |
| Overall Population | Elacestrant | 2.8 | 0.70 (0.55 - 0.88) | 0.002 | |
| Standard of Care | 1.9 | ||||
| ESR1-mutant | Elacestrant | 3.8 | 0.55 (0.39 - 0.77) | 0.0005 | |
| Standard of Care | 1.9 |
Downstream Signaling Pathways
By antagonizing and degrading ERα, Elacestrant effectively shuts down the downstream signaling cascade that promotes tumor growth. This includes the inhibition of transcription of key estrogen-responsive genes such as PGR (progesterone receptor), TFF1 (trefoil factor 1, also known as pS2), and GREB1 (growth regulation by estrogen in breast cancer 1).[6][7]
The following diagram depicts the impact of Elacestrant on the ERα signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Elacestrant.
ERα Binding Affinity Assay (PolarScreen™ ER Alpha Competitor Assay)
This assay is used to determine the binding affinity of Elacestrant to ERα.
Principle: This is a fluorescence polarization-based competition assay. A fluorescently labeled estrogen ligand (Fluormone™ ES2 Green) binds to the ERα, resulting in a high polarization value. Unlabeled competitors, such as Elacestrant, displace the fluorescent ligand, causing a decrease in polarization.
Materials:
-
PolarScreen™ ER Alpha Competitor Assay Kit (Thermo Fisher Scientific, #A15883 or similar)
-
ERα protein
-
Fluormone™ ES2 Green tracer
-
Assay buffer
-
Elacestrant dihydrochloride
-
17β-Estradiol (as a positive control)
-
Low-volume 384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of Elacestrant and the control ligand (17β-Estradiol) in the assay buffer. Prepare a working solution of ERα and Fluormone™ ES2 Green tracer in the assay buffer according to the kit manufacturer's instructions.
-
Assay Setup: In a 384-well plate, add the serially diluted Elacestrant or control ligand.
-
Add ERα/Tracer Mix: Add the pre-mixed ERα and Fluormone™ ES2 Green tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of Elacestrant that causes a 50% decrease in the polarization signal. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
ERα Degradation Assay (Western Blot)
This assay is used to quantify the degradation of ERα protein induced by Elacestrant.
Principle: Breast cancer cells are treated with Elacestrant, and the total cellular protein is extracted. ERα protein levels are then detected and quantified using Western blotting with a specific antibody.
Materials:
-
MCF-7 or other ER+ breast cancer cells
-
Cell culture medium and supplements
-
Elacestrant dihydrochloride
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Elacestrant for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (Elacestrant + MG132).
-
Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Compare the ERα levels in the Elacestrant-treated samples to the vehicle control to determine the extent of degradation.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the effect of Elacestrant on the proliferation of breast cancer cells.
Principle: The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
MCF-7 or other ER+ breast cancer cells
-
Cell culture medium and supplements
-
Elacestrant dihydrochloride
-
17β-Estradiol
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of Elacestrant in the presence of a fixed concentration of 17β-estradiol (to stimulate proliferation). Include appropriate controls (vehicle and estradiol alone).
-
Incubation: Incubate the plate for a specified period (e.g., 5-7 days).
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® Reagent to each well, mix to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the Elacestrant concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram illustrates a typical experimental workflow for an in vitro cell proliferation assay.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol outlines the general steps for evaluating the in vivo efficacy of Elacestrant using PDX models.
Principle: Tumor fragments from a patient's breast cancer are implanted into immunodeficient mice. Once tumors are established, the mice are treated with Elacestrant, and tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
ER+ breast cancer PDX model tissue
-
Surgical instruments
-
Elacestrant dihydrochloride formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Implantation: Implant small fragments of the PDX tumor tissue subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer Elacestrant (e.g., 30 or 60 mg/kg) or vehicle control to the mice daily via oral gavage.
-
Tumor Measurement: Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume.
-
Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to determine the efficacy of Elacestrant. At the end of the study, tumors can be harvested for further analysis (e.g., Western blotting for ERα levels).
Conclusion
Elacestrant S-enantiomer dihydrochloride is a potent, orally bioavailable selective estrogen receptor degrader with a dual mechanism of action involving both ERα antagonism and degradation. This unique profile allows it to overcome resistance to traditional endocrine therapies, particularly in the context of ESR1 mutations. Preclinical and clinical data have robustly demonstrated its efficacy in inhibiting the growth of ER+ breast cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of Elacestrant and its potential applications in oncology. As our understanding of endocrine resistance mechanisms evolves, Elacestrant stands as a cornerstone of the next generation of targeted therapies for ER+ breast cancer.
References
- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. OUH - Protocols [ous-research.no]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
A Technical Deep Dive into Elacestrant's Enantiomers: The Potent R-Enantiomer and its Less Active S-Counterpart
For Immediate Release
WALTHAM, MA – This technical guide provides an in-depth comparative analysis of the R- and S-enantiomers of Elacestrant, a selective estrogen receptor degrader (SERD). Elacestrant, identified as the R-enantiomer (also known as RAD1901), is a potent antagonist of the estrogen receptor alpha (ERα) and is approved for the treatment of certain types of breast cancer. In contrast, the S-enantiomer of Elacestrant is characterized by its significantly lower biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available data, experimental methodologies, and the critical role of stereochemistry in the pharmacological profile of Elacestrant.
Introduction to Elacestrant and Stereoisomerism
Elacestrant is a non-steroidal small molecule that functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ER) and induces its degradation, thereby blocking estrogen-driven signaling pathways that promote the growth of hormone receptor-positive (HR+) breast cancers. The molecular structure of Elacestrant possesses a chiral center, leading to the existence of two non-superimposable mirror-image forms known as enantiomers: the R-enantiomer and the S-enantiomer. As is common in pharmacology, these enantiomers can exhibit markedly different biological activities.
Comparative Pharmacological Activity
The therapeutic efficacy of Elacestrant is attributed almost exclusively to the R-enantiomer. This stereoselectivity is evident in the differential binding affinities and inhibitory concentrations of the two enantiomers for the estrogen receptors.
Data Presentation: In Vitro Activity of Elacestrant Enantiomers
| Enantiomer | Target | Parameter | Value | Reference |
| Elacestrant (R-enantiomer) | ERα | IC50 | 48 nM | [1][2][3][][5] |
| ERβ | IC50 | 870 nM | [1][2][3][][5] | |
| Elacestrant S-enantiomer | ERα | Activity | Low | [1][2][3][][5][6] |
| ERβ | Activity | Low | [1][2][3][][5][6] |
Mechanism of Action: The Role of the R-Enantiomer
Elacestrant (the R-enantiomer) exerts its anti-tumor effects through a dual mechanism:
-
Estrogen Receptor Antagonism: It competitively binds to the ligand-binding domain of the estrogen receptor, primarily ERα, preventing the binding of estradiol and subsequent activation of downstream signaling pathways.
-
Estrogen Receptor Degradation: Upon binding, Elacestrant induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in the total cellular pool of ERα further attenuates estrogen signaling.
This mechanism is crucial for its efficacy in breast cancer, including tumors that have developed resistance to other endocrine therapies through mutations in the estrogen receptor gene (ESR1).
Signaling Pathway of Elacestrant (R-enantiomer)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]
- 5. Elacestrant S enantiomer|cas [dcchemicals.com]
- 6. Elacestrant S enantiomer | Benchchem [benchchem.com]
A Technical Guide to the Stereospecificity of Elacestrant and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacestrant (RAD1901), a selective estrogen receptor degrader (SERD), is a critical therapeutic agent for estrogen receptor-positive (ER+) breast cancer. As a chiral molecule, its pharmacological activity is highly dependent on its stereochemistry. This technical guide provides an in-depth analysis of the stereospecificity of Elacestrant, comparing the biological activity of its enantiomers. It details the experimental protocols for key assays used to characterize these differences and visualizes the underlying mechanisms and workflows.
Introduction: The Significance of Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in their biological activity, including binding affinity to their target receptors, efficacy, metabolism, and toxicity. The differential activity of enantiomers is a critical consideration in drug development, as the desired therapeutic effect often resides in a single enantiomer, while the other may be inactive or even contribute to adverse effects. Elacestrant is a prime example of a stereospecific drug, where its potent anti-cancer properties are attributable to one of its enantiomers.
Stereospecificity of Elacestrant
Elacestrant is the (R)-enantiomer of the compound known as RAD1901.[1] Preclinical studies have unequivocally demonstrated that the pharmacological activity of Elacestrant resides almost exclusively in this enantiomer. The corresponding (S)-enantiomer is reported to have low or negligible activity.[1][2][3][][5][6] This stereoselectivity is a direct consequence of the three-dimensional structure of the estrogen receptor's ligand-binding pocket, which preferentially accommodates the (R)-enantiomer, leading to a productive binding event that triggers receptor degradation.
Quantitative Comparison of Enantiomeric Activity
Table 1: In Vitro Receptor Binding Affinity of Elacestrant [7]
| Compound | Target | IC |
| Elacestrant ((R)-enantiomer) | ERα | 48 |
| ERβ | 870 | |
| (S)-enantiomer | ERα | Low Activity (Specific value not reported) |
| ERβ | Low Activity (Specific value not reported) |
Table 2: In Vitro Functional Activity of Elacestrant [7][8][9]
| Assay | Cell Line | Parameter | Value (nM) |
| ERα Degradation | MCF-7 | EC | 0.6 |
| Inhibition of E2-stimulated Proliferation | MCF-7 | IC | 4.2 |
Experimental Protocols
The determination of Elacestrant's stereospecific activity relies on a series of well-established in vitro assays. The following sections detail the methodologies for these key experiments.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the estrogen receptor, thereby determining its binding affinity (Ki).
Protocol:
-
Preparation of Receptor Source: Human recombinant ERα or ERβ protein or cytosol extracts from tissues expressing high levels of the receptor (e.g., rat uterus) are used.
-
Radioligand: A radiolabeled estrogen, typically [³H]-Estradiol, is used as the tracer.
-
Competitive Binding: A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the test compound (Elacestrant enantiomers).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal absorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC
50(the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kiis then calculated using the Cheng-Prusoff equation.
Estrogen Receptor Degradation Assay
This assay measures the ability of a compound to induce the degradation of the estrogen receptor protein in cancer cells.
Protocol:
-
Cell Culture: ER-positive breast cancer cell lines, such as MCF-7, are cultured in a suitable medium.
-
Compound Treatment: Cells are treated with various concentrations of the Elacestrant enantiomers for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.
-
Western Blotting:
-
Protein concentrations are determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERα.
-
A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the ERα band is quantified and normalized to the loading control. The EC
50for ERα degradation is determined by plotting the percentage of ERα degradation against the log concentration of the compound.
Cell Proliferation Assay
This assay assesses the effect of a compound on the growth of ER-positive breast cancer cells.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a predetermined density.
-
Hormone Deprivation: Cells are typically maintained in a phenol red-free medium with charcoal-stripped serum for a period to deprive them of estrogens.
-
Compound and Estradiol Treatment: Cells are treated with increasing concentrations of the Elacestrant enantiomers in the presence of a low concentration of 17β-estradiol (E2) to stimulate proliferation. Control wells include cells treated with vehicle and E2 alone.
-
Incubation: The plates are incubated for a period of 5-7 days to allow for cell proliferation.
-
Quantification of Cell Viability: Cell proliferation is measured using assays such as the MTT, MTS, or CellTiter-Glo® assay, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: The results are expressed as a percentage of the proliferation observed in the E2-treated control cells. The IC
50for the inhibition of proliferation is determined by plotting the percentage of proliferation against the log concentration of the compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Stereospecific binding of Elacestrant enantiomers to ERα.
Caption: Mechanism of action of Elacestrant as a SERD.
Caption: Experimental workflow for determining stereospecificity.
Conclusion
The therapeutic efficacy of Elacestrant is a clear demonstration of the principle of stereospecificity in drug action. The (R)-enantiomer is a potent selective estrogen receptor degrader, exhibiting high binding affinity for ERα and robust functional activity in promoting its degradation and inhibiting the proliferation of ER-positive breast cancer cells. In contrast, the (S)-enantiomer is largely inactive. This profound difference underscores the importance of chiral separation and the use of the pure, active enantiomer in clinical applications to maximize therapeutic benefit and minimize potential off-target effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of stereospecificity in novel drug candidates targeting the estrogen receptor.
References
- 1. Elacestrant S enantiomer | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]
- 5. Elacestrant S enantiomer|cas [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RAD1901: a novel, orally bioavailable selective estrogen receptor degrader that demonstrates antitumor activity in breast cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Discovery and development of Elacestrant enantiomers
An In-depth Technical Guide to the Discovery and Development of Elacestrant Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Elacestrant (Orserdu®) is a first-in-class, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. The development of Elacestrant highlights the critical importance of stereochemistry in pharmacology, as its therapeutic activity resides in a single enantiomer. This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, pharmacological differentiation, and mechanism of action of the Elacestrant enantiomers. Detailed experimental protocols for key assays and illustrative diagrams of critical pathways and workflows are provided to support researchers in the field of endocrine therapies and drug development.
Introduction to Elacestrant and SERDs
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70% of all cases. The growth of these cancers is driven by the estrogen receptor alpha (ERα), a ligand-activated transcription factor. Endocrine therapies, which either block estrogen production (aromatase inhibitors) or antagonize the ER (selective estrogen receptor modulators, SERMs), are the cornerstone of treatment. However, resistance to these therapies, often driven by mutations in the ESR1 gene, is a major clinical challenge.
Selective Estrogen Receptor Degraders (SERDs) represent a distinct class of endocrine therapy. Unlike SERMs that merely block the receptor, SERDs bind to ERα and induce a conformational change that marks the receptor for proteasomal degradation, thereby eliminating it from the cell.[1][2] Elacestrant (formerly RAD1901) emerged as a potent, non-steroidal, orally bioavailable SERD, overcoming the poor pharmacokinetic properties of the first-generation SERD, fulvestrant, which requires intramuscular injection.[3][4]
Discovery and Stereochemical Differentiation
The therapeutic efficacy of Elacestrant is intrinsically linked to its specific three-dimensional structure. Like many chiral molecules, the biological activity of Elacestrant is enantiomer-specific.
-
(+)-Elacestrant: This is the (R)-enantiomer, which possesses the potent SERD activity. It is the active pharmaceutical ingredient in the approved drug, Orserdu®.
-
(S)-Elacestrant: This enantiomer has been identified as having low activity.[5]
The initial development involved the synthesis of a racemic mixture, followed by the crucial step of separating the enantiomers and identifying the pharmacologically active stereoisomer. This process underscores a fundamental principle in drug development: the evaluation of individual enantiomers is necessary to maximize therapeutic effect and minimize potential off-target effects or inactive drug load.
Synthesis and Chiral Separation
Ensuring the production of the single, active (+)-enantiomer is critical. This is achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective Synthesis
Modern synthetic strategies focus on creating the desired enantiomer directly. A key approach involves the iridium-catalyzed dynamic kinetic asymmetric hydrogenation of an α-substituted tetralone intermediate. This method establishes the correct stereochemistry early in the synthetic route with high efficiency and stereoselectivity.[5]
Caption: Enantioselective synthesis route for (+)-Elacestrant.
Chiral Resolution
An alternative to enantioselective synthesis is the separation of a racemic mixture. This is often accomplished using chiral High-Performance Liquid Chromatography (HPLC). The racemic compound is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times and thus enabling their separation.[6][7]
Comparative Pharmacological Profile
The therapeutic utility of Elacestrant is defined by the superior pharmacological activity of the (+)-enantiomer compared to its (S)-counterpart.
Binding Affinity and ERα Degradation
The primary mechanism of a SERD involves high-affinity binding to ERα followed by induction of its degradation. While specific quantitative data for the (S)-enantiomer is not extensively published, it is consistently referred to as the low-activity enantiomer. The active (+)-enantiomer, Elacestrant, demonstrates potent binding and degradation of ERα.
Table 1: Pharmacological Activity of Elacestrant Enantiomers
| Enantiomer | Target | Assay | Value (IC₅₀) | Reference |
|---|---|---|---|---|
| (+)-Elacestrant | ERα | ER Degradation (MCF-7 cells) | ~10-100 nM | [2][8] |
| ERβ | ER Degradation | 870 nM | [5] |
| (S)-Elacestrant | ERα | - | Low Activity |[5] |
Note: IC₅₀ values can vary based on specific cell lines and assay conditions.
In Vitro and In Vivo Efficacy
The potent ERα degradation by (+)-Elacestrant translates into effective inhibition of ER-driven cancer cell proliferation and tumor growth. It has demonstrated efficacy in various preclinical models, including those resistant to other endocrine therapies and those harboring ESR1 mutations.[2][9]
Table 2: Preclinical Efficacy of (+)-Elacestrant
| Model System | Assay | Key Result | Reference |
|---|---|---|---|
| MCF-7, T47D Cells | Cell Proliferation | Dose-dependent inhibition of E2-mediated proliferation | [8] |
| MCF-7 Xenograft | Tumor Growth Inhibition | Significant inhibition of tumor growth | [2] |
| PDX Models (ESR1-mutant) | Tumor Growth Inhibition | Significant antitumor activity as a single agent |[9] |
PDX: Patient-Derived Xenograft
Mechanism of Action and Signaling Pathway
Elacestrant exerts its anticancer effects by binding to the ligand-binding domain of ERα. This binding induces a unique conformational change in the receptor, which is then recognized by the cellular machinery responsible for protein degradation. The Elacestrant-ERα complex is ubiquitinated and subsequently targeted for destruction by the 26S proteasome. The resulting depletion of cellular ERα protein prevents the transcription of estrogen-responsive genes that are critical for cell proliferation and survival, such as PGR, GREB1, and TFF1. This ultimately leads to cell cycle arrest and inhibition of tumor growth.[10]
Caption: Mechanism of action of (+)-Elacestrant as a SERD.
Key Experimental Protocols
The following sections provide detailed methodologies for the foundational experiments used to characterize and compare the Elacestrant enantiomers.
Caption: Logical workflow for the characterization of Elacestrant enantiomers.
Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This protocol determines the relative binding affinity of a test compound for ERα compared to a radiolabeled ligand, typically [³H]-17β-estradiol.[11][12]
-
Preparation of Uterine Cytosol:
-
Harvest uteri from ovariectomized Sprague-Dawley rats.
-
Homogenize the tissue in an ice-cold Tris-EDTA buffer.
-
Perform ultracentrifugation at 105,000 x g for 60 minutes at 4°C to pellet microsomes and nuclei.
-
The resulting supernatant is the cytosol containing soluble ERα. Determine protein concentration using a standard Bradford or BCA assay.
-
-
Competitive Binding Reaction:
-
In glass test tubes, add a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM).
-
Add increasing concentrations of the test compound (e.g., (+)-Elacestrant or (S)-Elacestrant) across a wide dose range (e.g., 10⁻¹² to 10⁻⁶ M).
-
Add a standardized amount of uterine cytosol protein (e.g., 50-100 µg).
-
Include controls for total binding (no competitor) and non-specific binding (a 200-fold excess of unlabeled 17β-estradiol).
-
Incubate overnight (18-24 hours) at 4°C.
-
-
Separation and Quantification:
-
Add a slurry of hydroxylapatite (HAP) to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellets with buffer to remove unbound radioligand.
-
Elute the bound radioactivity and quantify using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specifically bound [³H]-17β-estradiol against the log concentration of the competitor.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
MCF-7 Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of ER+ human breast cancer cells.[13][14]
-
Cell Culture and Plating:
-
Culture MCF-7 cells in RPMI or MEM media supplemented with 10% fetal bovine serum (FBS).
-
Prior to the assay, switch cells to a phenol red-free medium with charcoal-stripped serum for 3-4 days to remove estrogenic stimuli.
-
Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds ((+)- and (S)-Elacestrant) in the hormone-free medium.
-
Remove the seeding medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for proliferation (e.g., 1 nM 17β-estradiol).
-
Incubate the plates for 6-7 days at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Cell Proliferation:
-
Use a suitable method to quantify cell viability/proliferation, such as:
-
MTS/MTT Assay: Add the reagent to the wells, incubate for 2-4 hours, and measure the absorbance, which correlates with metabolic activity.
-
Crystal Violet Staining: Fix and stain the cells, then solubilize the dye and measure absorbance.
-
DNA-based Assay (e.g., CyQUANT): Lyse the cells and measure fluorescence upon binding of a dye to DNA.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of proliferation inhibition versus the log concentration of the compound to determine the IC₅₀ value.
-
In Vivo Breast Cancer Xenograft Model
This protocol evaluates the antitumor efficacy of a compound in a living organism.[1][15]
-
Animal Model and Cell Implantation:
-
Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
To support the growth of ER+ tumors, supplement the mice with a slow-release 17β-estradiol pellet implanted subcutaneously.
-
Inject MCF-7 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the mammary fat pad.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation. Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, (+)-Elacestrant).
-
-
Drug Administration:
-
Administer (+)-Elacestrant orally (by gavage) daily at specified doses (e.g., 10, 30 mg/kg). The vehicle is typically a solution like 0.5% methylcellulose.
-
Continue treatment for a set period (e.g., 21-28 days).
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for ERα levels).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for the treated group relative to the vehicle control group.
-
Chiral HPLC Separation
This protocol outlines a general method for separating enantiomers. Specific parameters must be optimized for Elacestrant.[7][16]
-
System and Column Selection:
-
Use an HPLC system equipped with a UV detector.
-
Select a suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are common choices.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
The ratio of the solvents is a critical parameter for achieving separation and must be optimized empirically.
-
Small amounts of an additive (e.g., trifluoroacetic acid for basic compounds) may be required to improve peak shape.
-
-
Sample Preparation and Injection:
-
Dissolve the racemic Elacestrant mixture in the mobile phase.
-
Inject a small volume (e.g., 10-20 µL) onto the column.
-
-
Chromatographic Run and Detection:
-
Run the mobile phase through the column at a constant flow rate (e.g., 1.0 mL/min).
-
Monitor the column eluent with the UV detector at a wavelength where Elacestrant absorbs (e.g., ~280 nm).
-
The two enantiomers will interact differently with the CSP and elute as two separate peaks.
-
-
Analysis and Optimization:
-
Calculate the resolution factor (Rs) between the two peaks. A baseline separation (Rs ≥ 1.5) is desired.
-
If separation is poor, optimize by changing the mobile phase composition, flow rate, or column temperature.
-
Conclusion
The development of Elacestrant is a paradigm of modern, structure-guided drug design, where the principles of stereochemistry are paramount. The discovery that the desired SERD activity resides exclusively in the (+)-enantiomer guided its chemical synthesis and preclinical evaluation. Through detailed pharmacological and biological characterization using assays such as competitive receptor binding, cell-based proliferation, and in vivo xenograft models, the potent anti-cancer profile of (+)-Elacestrant was established. This in-depth understanding of its enantiomer-specific activity and mechanism of action was fundamental to its successful clinical development and eventual approval as a valuable therapeutic option for patients with ER+, ESR1-mutated metastatic breast cancer.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation [mdpi.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Endocrine Therapy of Estrogen Receptor-Positive Breast Cancer Cells: Early Differential Effects on Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
An In-Depth Technical Guide to the Biological Activity of Elacestrant and its S-enantiomer
This technical guide provides a comprehensive overview of the biological activity of Elacestrant, with a specific focus on its stereochemistry and the role of the S-enantiomer dihydrochloride. Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor (ER)-positive breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.
Introduction to Elacestrant and its Stereochemistry
Elacestrant (RAD1901) is a non-steroidal, orally bioavailable SERD.[1] Its therapeutic effect is primarily attributed to the R-enantiomer. The S-enantiomer of Elacestrant is characterized as having low biological activity.[2][3][4][5][][7] Consequently, the vast majority of preclinical and clinical research has focused on the R-enantiomer, which is the active component of the approved drug. This guide will primarily detail the activity of the active R-enantiomer while noting the low activity of the S-enantiomer.
Mechanism of Action
Elacestrant exerts its anticancer effects through a dual mechanism involving both antagonism and degradation of the estrogen receptor alpha (ERα).[1][8]
-
Estrogen Receptor Antagonism : Elacestrant competitively binds to ERα, preventing the binding of estradiol. This blockade inhibits the estrogen-induced transcriptional activation of genes that are critical for the proliferation and survival of ER-positive breast cancer cells.[1][8]
-
Estrogen Receptor Degradation : Upon binding to ERα, Elacestrant induces a conformational change in the receptor. This alteration marks the receptor for ubiquitination and subsequent degradation by the proteasome.[8] The reduction in the total cellular levels of ERα further diminishes the estrogen signaling pathway.
This dual mechanism of action makes Elacestrant effective even in tumors that have developed resistance to other endocrine therapies, such as those with mutations in the estrogen receptor gene (ESR1).[8]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by Elacestrant.
Caption: Elacestrant's dual mechanism: ERα antagonism and degradation.
Quantitative Biological Data
The following table summarizes the in vitro activity of Elacestrant (R-enantiomer). As previously mentioned, the S-enantiomer is reported to have low activity, but specific quantitative data are not widely available in the cited literature.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC₅₀ | ERα | 48 nM | Not Specified | [2][3][4][5][][7][9] |
| ERβ | 870 nM | Not Specified | [2][3][4][5][][7][9] | |
| EC₅₀ | ERα Degradation | 0.6 nM | MCF-7 | [10] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the biological activity of SERDs like Elacestrant are provided below.
Estrogen Receptor Binding Assay
This assay determines the affinity of a compound for the estrogen receptor.
Objective: To quantify the binding affinity of Elacestrant and its enantiomers to ERα and ERβ.
Methodology:
-
Preparation of ER-containing Lysate:
-
Rat uterine cytosol is often used as a source of estrogen receptors.[11]
-
Uteri are homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[11]
-
The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the ER.[11]
-
-
Competitive Binding Reaction:
-
A constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with the uterine cytosol.[11]
-
Increasing concentrations of the test compound (Elacestrant enantiomer) are added to compete with the radiolabeled estradiol for binding to the ER.[11]
-
The reaction is incubated to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) slurry is added to the reaction tubes to bind the ER-ligand complexes.[11]
-
The HAP is washed to remove unbound radiolabeled estradiol.
-
-
Quantification:
-
The amount of radioactivity in the HAP pellet is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated.
-
Caption: Workflow for a competitive estrogen receptor binding assay.
Cell Proliferation Assay (MCF-7)
This assay measures the effect of a compound on the proliferation of ER-positive breast cancer cells.
Objective: To determine the anti-proliferative activity of Elacestrant and its enantiomers in an ER-dependent cell line.
Methodology:
-
Cell Culture:
-
MCF-7 cells, an ER-positive human breast cancer cell line, are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS).[12]
-
Prior to the assay, cells are grown in a phenol red-free medium with charcoal-stripped FBS to remove any estrogenic compounds.[13]
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 400 cells/well) and allowed to attach.[13]
-
-
Compound Treatment:
-
The medium is replaced with a fresh medium containing various concentrations of the test compound (Elacestrant enantiomer), with or without a low concentration of estradiol to stimulate proliferation.
-
Control wells receive the vehicle (e.g., DMSO) with and without estradiol.
-
-
Incubation:
-
The plates are incubated for a period of time (e.g., 6 days), with media and compound changes as needed.[13]
-
-
Assessment of Cell Viability/Proliferation:
-
Cell proliferation is measured using a viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[14]
-
The luminescence is read using a plate reader.
-
-
Data Analysis:
-
The results are expressed as a percentage of the control (vehicle-treated cells).
-
Dose-response curves are generated to determine the EC₅₀ (the concentration of the compound that causes a 50% maximal effect on proliferation).
-
Caption: Workflow for an MCF-7 cell proliferation assay.
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the in vivo anti-tumor activity of Elacestrant in a breast cancer xenograft model.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[8]
-
-
Tumor Implantation:
-
Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
-
Drug Administration:
-
Elacestrant is administered to the treatment group, typically orally, at various doses and schedules.[10]
-
The control group receives the vehicle.
-
-
Monitoring:
-
Tumor size is measured regularly (e.g., twice a week) with calipers.
-
The body weight and general health of the mice are also monitored.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Tumors are excised and weighed.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth and final tumor weight between the treated and control groups.
-
Caption: Workflow for an in vivo breast cancer xenograft study.
Resistance Mechanisms
Resistance to endocrine therapies, including Elacestrant, can develop through various mechanisms. A primary mechanism of acquired resistance is the emergence of mutations in the ESR1 gene.[3][17] However, Elacestrant has demonstrated efficacy against tumors with ESR1 mutations.[8] Other potential resistance mechanisms may involve alterations in cell signaling pathways that bypass the need for ER-mediated signaling, such as the PI3K/AKT/mTOR pathway.[17]
Conclusion
Elacestrant is a potent, orally bioavailable selective estrogen receptor degrader whose biological activity is attributed to its R-enantiomer. The S-enantiomer exhibits low activity. Elacestrant's dual mechanism of ER antagonism and degradation provides a robust anti-tumor effect in ER-positive breast cancer, including models with acquired resistance to other endocrine therapies. The experimental protocols detailed in this guide are fundamental to the preclinical evaluation of SERDs and provide a framework for future research in this area.
References
- 1. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elacestrant S enantiomer|cas [dcchemicals.com]
- 4. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]
- 5. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. mcf7.com [mcf7.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 17. Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Enantiomer of Elacestrant: A Technical Guide for its Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As with many chiral drugs, the biological activity of elacestrant is stereospecific. The (+)-enantiomer is the pharmacologically active form, while the (S)-enantiomer is considered to have low or no activity. This inherent difference in activity makes the inactive (S)-enantiomer of elacestrant an invaluable tool for researchers. Its use as a negative control in various assays is critical for elucidating the specific on-target effects of the active compound, thereby ensuring the validity and robustness of experimental findings. This technical guide provides a comprehensive overview of the inactive enantiomer of elacestrant and its application as a research tool, including comparative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Elacestrant and its Enantiomers: A Comparative Overview
Elacestrant exerts its therapeutic effect by binding to the estrogen receptor-alpha (ERα), leading to its degradation and subsequent inhibition of ER-mediated signaling pathways that drive tumor growth.[1][2][3] The active enantiomer of elacestrant has been shown to have a high affinity for ERα. In contrast, the (S)-enantiomer is characterized by its low activity.
Quantitative Comparison of Elacestrant Enantiomers
| Compound | Target | IC50 (nM) | Potency |
| Elacestrant (active enantiomer) | ERα | 48[4] | High |
| Elacestrant (active enantiomer) | ERβ | 870[4] | Moderate |
| Elacestrant ((S)-enantiomer) | ERα | Not reported | Low/Inactive |
Table 1: Comparative Potency of Elacestrant Enantiomers. This table summarizes the available IC50 data for the active enantiomer of elacestrant against ERα and ERβ. The (S)-enantiomer is established as having low activity, though specific IC50 values are not publicly available.
Experimental Protocols: Utilizing the Inactive Enantiomer as a Negative Control
The primary application of the inactive (S)-enantiomer of elacestrant in a research setting is as a negative control to differentiate specific ERα-mediated effects from off-target or non-specific cellular responses. Below are detailed protocols for key experiments where the inclusion of the inactive enantiomer is crucial.
MCF-7 Cell Proliferation Assay
This assay assesses the anti-proliferative effects of elacestrant on ER+ breast cancer cells. The inactive enantiomer is used to confirm that the observed inhibition of cell growth is a direct result of ERα degradation by the active compound.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS
-
Active (+)-enantiomer of elacestrant
-
Inactive (S)-enantiomer of elacestrant
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well in regular growth medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the growth medium with a medium supplemented with charcoal-stripped FBS to remove endogenous estrogens. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the active (+)-enantiomer and the inactive (S)-enantiomer of elacestrant. Treat the cells with a range of concentrations of each enantiomer, as well as a vehicle control. Ensure each condition is tested in triplicate.
-
Incubation: Incubate the cells for 6-7 days.
-
Cell Viability Measurement: On the final day, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves for both enantiomers. The active enantiomer should show a dose-dependent inhibition of cell proliferation, while the inactive enantiomer should have a minimal effect.
ERα Degradation Assay via Western Blot
This assay directly measures the ability of elacestrant to induce the degradation of the ERα protein. The inactive enantiomer serves as a control to demonstrate the stereospecificity of this effect.
Materials:
-
MCF-7 cells
-
Cell culture medium
-
Active (+)-enantiomer of elacestrant
-
Inactive (S)-enantiomer of elacestrant
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a positive control for blocking degradation
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the active (+)-enantiomer (e.g., 100 nM), the inactive (S)-enantiomer (e.g., 100 nM), and a vehicle control for 24 hours. Include a condition with the active enantiomer co-treated with a proteasome inhibitor.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody and the anti-loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the ERα signal to the loading control. The active enantiomer should show a significant reduction in ERα levels, while the inactive enantiomer and the vehicle control should not. The proteasome inhibitor co-treatment should rescue the degradation of ERα.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of elacestrant and the experimental logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of Elacestrant enantiomers on ERα signaling.
Caption: Experimental workflow for validating Elacestrant's on-target effects.
Conclusion
The inactive (S)-enantiomer of elacestrant is an indispensable research tool for scientists and drug developers working on ER-targeted therapies. Its use as a negative control is fundamental for validating that the observed biological effects of the active (+)-enantiomer are specifically due to its interaction with the estrogen receptor. By incorporating the inactive enantiomer into experimental designs, researchers can confidently dissect the on-target versus off-target effects of elacestrant, leading to a more precise understanding of its mechanism of action and contributing to the development of more effective cancer therapies. This guide provides the necessary framework, including comparative data and detailed protocols, to effectively utilize this critical research reagent.
References
- 1. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trustedpharmaguide.com [trustedpharmaguide.com]
- 4. medchemexpress.com [medchemexpress.com]
"Elacestrant S enantiomer dihydrochloride" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer. Its development addresses the clinical need for orally bioavailable SERDs that can overcome resistance mechanisms to existing treatments, such as those mediated by ESR1 mutations. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and preclinical evaluation of Elacestrant, with a specific focus on the S enantiomer dihydrochloride salt. While the (R)-enantiomer, Elacestrant, is the active therapeutic agent, understanding the properties of the (S)-enantiomer is crucial for a complete pharmacological profile.
Molecular Profile
The fundamental physicochemical properties of Elacestrant S enantiomer dihydrochloride are summarized below.
| Property | Value | Citation |
| Molecular Formula | C₃₀H₄₀Cl₂N₂O₂ | |
| Molecular Weight | 531.56 g/mol | |
| Synonyms | RAD1901 S enantiomer dihydrochloride, (6S)-6-[2-(Ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-2-naphthalenol dihydrochloride | |
| IUPAC Name | (6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride |
Mechanism of Action: Signaling Pathway
Elacestrant exerts its anticancer effects by potently and selectively binding to the estrogen receptor alpha (ERα), leading to its degradation. This dual action of antagonism and degradation effectively abrogates estrogen-driven signaling pathways that promote tumor growth. The S enantiomer of Elacestrant is reported to have low activity. The mechanism of the active (R)-enantiomer involves the following key steps:
-
Binding to ERα: Elacestrant binds to the ligand-binding domain of ERα.
-
Conformational Change: This binding induces a conformational change in the ERα protein.
-
Proteasomal Degradation: The altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome.
-
Inhibition of Transcription: The degradation of ERα prevents its translocation to the nucleus and binding to estrogen response elements (EREs) on DNA, thereby inhibiting the transcription of estrogen-responsive genes involved in cell proliferation and survival.
This mechanism is effective against both wild-type and mutant forms of ERα, including those with ESR1 mutations that confer resistance to other endocrine therapies.
Caption: Signaling pathway of Elacestrant leading to ERα degradation.
Experimental Protocols
The preclinical evaluation of SERDs like Elacestrant involves a series of in vitro and in vivo assays to characterize their activity. Below are representative protocols for key experiments.
ERα Degradation Assay (Western Blot)
This assay quantifies the ability of the compound to induce the degradation of the ERα protein in cancer cell lines.
-
Cell Lines: MCF-7, T47D (ER+ breast cancer cell lines).
-
Procedure:
-
Seed cells in 6-well plates in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) and allow them to adhere for 48 hours.
-
Treat cells with varying concentrations of this compound or the active Elacestrant (e.g., 0.1 nM to 1 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO).
-
Harvest and lyse the cells.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate total protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific to ERα.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize ERα protein levels to a loading control (e.g., β-actin or GAPDH).
-
Cell Proliferation Assay
This assay measures the effect of the compound on the proliferation of ER+ breast cancer cells.
-
Cell Lines: MCF-7, or ESR1-mutant cell lines (e.g., MCF-7-Y537S).
-
Procedure:
-
Seed cells at a low density (e.g., 3,000-5,000 cells/well) in 96-well plates in phenol red-free medium with charcoal-stripped FBS.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate for 6-7 days, with a media change containing fresh compound every 2-3 days.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by quantifying DNA content with a fluorescent dye (e.g., SYBR Green).
-
Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) from the dose-response curve.
-
Experimental Workflow
The discovery and preclinical development of a novel oral SERD like Elacestrant typically follows a structured workflow to identify and characterize promising candidates.
Caption: A typical experimental workflow for the discovery of oral SERDs.
Conclusion
Elacestrant represents a significant advancement in the treatment of ER+ breast cancer, particularly for patients with acquired resistance to previous endocrine therapies. Its oral bioavailability and efficacy against ESR1-mutated tumors address key limitations of earlier treatments. The S enantiomer dihydrochloride, while having low intrinsic activity, is an important reference compound in the comprehensive chemical and pharmacological assessment of Elacestrant. The experimental protocols and workflows outlined in this guide provide a framework for the continued research and development of novel SERDs and other targeted cancer therapies.
A Technical Guide to the Solubility and Stability of Elacestrant S-enantiomer Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the solubility and stability characteristics of Elacestrant S-enantiomer dihydrochloride (also referred to as RAD1901), a selective estrogen receptor degrader (SERD). The information compiled herein is intended to support research, development, and formulation activities.
Solubility Profile
Elacestrant dihydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug substance, indicating both low solubility and low permeability.[1] Its solubility is highly dependent on pH and the solvent system employed. The free base form, elacestrant, has very low aqueous solubility (0.00035 mg/mL).[2] The dihydrochloride salt form significantly improves solubility, particularly in acidic conditions.[2][3]
A summary of its solubility in various media is presented below.
Table 1: Solubility of Elacestrant Dihydrochloride
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Aqueous Media | |||
| Water | 25 | ~47.0 | Dihydrochloride salt.[3] |
| 0.01 N HCl | Freely Soluble | - | [3] |
| pH 1.0 Buffer | 33 | ~62.1 | [1] |
| pH 6.8 Buffer | ~0.01 | ~0.019 | [1] |
| Organic & Co-solvent Systems | |||
| DMSO | 1 - 10 | 1.88 - 18.8 | Sparingly soluble.[4] |
| 5% DMSO / 95% (20% SBE-β-CD in saline) | ≥ 2.87 | ≥ 5.40 | [5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.5 | ≥ 4.70 | [5] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 4.70 | [5] |
| 10% DMSO / 90% corn oil | ≥ 2.5 | ≥ 4.70 | [5] |
| 1% DMSO / 99% saline | ≥ 0.57 | ≥ 1.07 | [5] |
Stability Profile
The solid-state stability of elacestrant dihydrochloride is critically influenced by humidity due to its polymorphic nature. Several crystalline forms have been identified, with varying thermodynamic stabilities.[2][6]
Table 2: Solid-State Stability and Polymorphism of Elacestrant Dihydrochloride
| Polymorphic Form | Characteristics | Stability Conditions |
| Form 1 | Anhydrous, crystalline. | Stable at 0-90% Relative Humidity (RH). Considered the most stable and preferred form for development due to low hygroscopicity and good thermal properties.[2][6] |
| Form 2 | Anhydrous, crystalline. | Less stable than Form 1. Exists in a dynamic mixture with Form 3 depending on ambient humidity.[2][6] |
| Form 3 | Hydrated, crystalline. | Forms from Form 1 at >90% RH (irreversible conversion). Generated in the presence of water or water/solvent mixtures.[2][6] |
| Form 2/3 Mixture | Dynamic mixture of anhydrous and hydrated states. | Exhibits lower stability and is influenced by ambient RH.[2][6] |
| Amorphous | Non-crystalline solid. | Can be prepared by lyophilization.[2] |
To ensure the stability of the desired anhydrous Form 1, careful control of water content (recommended below 5% v/v) and ambient humidity is crucial during manufacturing, storage, and handling.[2][6]
For stock solutions, it is recommended to store them in aliquots to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are up to 6 months at -80°C or up to 1 month at -20°C.[7]
Experimental Methodologies
Solubility Assessment
A common protocol for solubility assessment involves the following steps:
-
Sample Preparation: A known weight of elacestrant dihydrochloride (e.g., 10 mg) is placed into HPLC vials.[2][8]
-
Solvent Addition: A range of selected solvent systems (e.g., 24-40 different solvents) are added in increasing aliquots until complete dissolution is observed or a maximum volume is reached.[2][9]
-
Temperature Control: The assessment is often performed at controlled temperatures, such as 25°C, 40°C, or 50°C, using a temperature-controlled platform.[2][8][9]
-
Thermal Cycling: To induce precipitation and identify stable forms, samples may undergo heating and cooling cycles (e.g., cycling between 50°C and room temperature or cooling from 50°C to 5°C).[2][8]
-
Analysis: The solubility is determined based on the volume of solvent required for complete dissolution. Any solids obtained after cooling are recovered and analyzed by techniques like X-Ray Powder Diffraction (XRPD) to identify the crystalline form.[2][8]
Polymorph Screening
Polymorph screening is essential to identify all possible crystalline forms and determine the most stable one. A comprehensive screen typically includes multiple crystallization techniques.
Caption: Workflow for Polymorphic Screening of Elacestrant Dihydrochloride.
Key Methodologies:
-
Maturation/Slurrying: The compound is stirred in a solvent in which it is sparingly soluble for an extended period, often with temperature cycling, to convert to the most thermodynamically stable form.[2]
-
Slow Evaporation: The compound is dissolved in a solvent, which is then allowed to evaporate slowly at ambient or controlled temperature.
-
Slow Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to induce crystallization.[8]
-
Anti-solvent Addition: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is insoluble) is added to induce precipitation.[9]
-
Solvent-Drop Grinding: A small amount of solvent is added to the solid compound, which is then ground manually or mechanically.[9]
The resulting solids from each method are analyzed using a suite of characterization techniques, including XRPD, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Mechanism of Action
Elacestrant is a SERD that functions through a dual mechanism of antagonism and degradation of the estrogen receptor (ER), primarily ERα.[10] This mechanism is particularly effective in hormone receptor-positive (HR+) breast cancers, including those with ESR1 mutations that confer resistance to other endocrine therapies.[11]
-
ER Binding: Elacestrant competitively binds to the ligand-binding domain of ERα, preventing estrogen from binding and activating the receptor. This acts as a direct antagonist, blocking estrogen-induced gene transcription that drives cancer cell proliferation.[10]
-
Conformational Change & Degradation: Upon binding, elacestrant induces a conformational change in the ERα protein. This altered conformation marks the receptor as "damaged" or "misfolded" by the cell's quality control machinery.[10][11]
-
Ubiquitination: The altered ERα is recognized and tagged by ubiquitin ligase enzymes, which attach multiple ubiquitin molecules to the receptor.[10]
-
Proteasomal Degradation: The poly-ubiquitinated ERα is then targeted to the proteasome, a cellular complex that degrades unneeded or damaged proteins. The degradation of ERα results in a significant reduction of total ERα levels within the cancer cell.[10][11]
-
Inhibition of Downstream Signaling: By depleting ERα, elacestrant effectively shuts down the estrogen signaling pathway, halting downstream proliferative signals through pathways such as PI3K/AKT and MAPK and inhibiting tumor growth.[4][11]
Caption: Signaling pathway illustrating the mechanism of action of Elacestrant.
References
- 1. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Stability & Polymorphic Characterization of Elacestrant Dihydrochloride | CoLab [colab.ws]
- 7. glpbio.com [glpbio.com]
- 8. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 11. trustedpharmaguide.com [trustedpharmaguide.com]
Elacestrant (S-enantiomer dihydrochloride): A Technical Guide to Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, an orally bioavailable selective estrogen receptor degrader (SERD), represents a significant advancement in the treatment of estrogen receptor-positive (ER+) breast cancer. Its mechanism of action involves both antagonizing and degrading the estrogen receptor alpha (ERα), a key driver of tumor growth in this patient population.[1][2][3] This dual action makes Elacestrant effective even in the context of ESR1 mutations, which can confer resistance to other endocrine therapies.[2][4] This technical guide provides an in-depth overview of the core target engagement assays utilized to characterize the preclinical and clinical activity of Elacestrant S-enantiomer dihydrochloride.
Mechanism of Action: Signaling Pathway
Elacestrant exerts its effects by directly targeting ERα. In its unbound state, ERα resides predominantly in the cytoplasm. Upon binding to its natural ligand, 17β-estradiol (E2), ERα dimerizes and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival.
Elacestrant disrupts this pathway in two ways:
-
Antagonism: Elacestrant competitively binds to the ligand-binding domain of ERα, preventing its activation by estradiol.
-
Degradation: Upon binding, Elacestrant induces a conformational change in ERα, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in total ERα levels further diminishes the cell's capacity to respond to estrogenic signaling.
Quantitative Data Summary
The following tables summarize key quantitative data from various target engagement assays for Elacestrant.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Receptor/Cell Line | Value | Reference(s) |
| IC₅₀ | ERα | 48 nM | [4] |
| ERβ | 870 nM | [4] | |
| EC₅₀ (ESR1 expression inhibition) | MCF-7 | 0.6 nM (48h) | [5] |
| EC₅₀ (Proliferation inhibition) | MCF-7 (E2-stimulated) | 4 pM (48h) | [4] |
| IC₅₀ (Proliferation inhibition) | MCF7-LTEDY537C | ~10-fold higher than fulvestrant | [6] |
| Circulating Tumor Cells (CTCs) | Median: 0.62 µM | [7] |
Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | ESR1 Mutation | Elacestrant Dose (p.o.) | Outcome | Reference(s) |
| MCF-7 Xenograft | Wild-Type | 30, 60 mg/kg daily | Complete tumor growth inhibition | [4][8] |
| PDX-R1 | Wild-Type | Not specified | Significant growth inhibition | [2] |
| WHIM43 | D538G | Not specified | Significant tumor growth inhibition | [2] |
| MAXF-1398 | Y537N | Not specified | Reduction in tumor volume | [9] |
| ST2535-HI | D538G | Not specified | Reduction in tumor volume | [9] |
| CTG-1211-HI | D538G | Not specified | Reduction in tumor volume | [9] |
Experimental Protocols
ERα Degradation Assay (In-Cell Western)
This assay quantifies the degradation of ERα protein in cells following treatment with Elacestrant.
Methodology:
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7, T47D) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of Elacestrant (e.g., 0-1 µM) for a specified time (e.g., 24 or 48 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control for degradation (e.g., fulvestrant).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash cells with PBS containing 0.1% Triton X-100 to permeabilize.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against ERα overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark. A nuclear stain (e.g., DRAQ5) can be included for normalization.
-
Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The ERα signal is normalized to the nuclear stain signal to account for cell number variability.
ERE-Luciferase Reporter Assay
This assay measures the ability of Elacestrant to inhibit ERα-mediated gene transcription.
Methodology:
-
Cell Line: Use an ER+ breast cancer cell line (e.g., T47D or MCF-7) stably transfected with a luciferase reporter plasmid containing multiple copies of the Estrogen Response Element (ERE) upstream of the luciferase gene.[6][10]
-
Cell Plating: Seed the reporter cells in a 96-well plate.
-
Treatment:
-
Pre-treat cells with a dose range of Elacestrant for a specified time.
-
Stimulate the cells with 17β-estradiol (E2) to induce ERα-mediated transcription. Include controls for basal activity (vehicle), maximal stimulation (E2 alone), and inhibition (E2 + known antagonist).
-
-
Lysis and Luciferase Assay: After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent kit.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay) to account for cytotoxicity. The inhibitory effect of Elacestrant is calculated as the percentage reduction in E2-induced luciferase activity.
Cell Proliferation Assay
This assay determines the effect of Elacestrant on the growth of ER+ breast cancer cells.
Methodology:
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove estrogens.[3][9][11]
-
Treatment: Treat the cells with a dose range of Elacestrant in the presence of a low concentration of 17β-estradiol (e.g., 10 pM) to stimulate proliferation.[2]
-
Incubation: Incubate the cells for a period of 5-7 days, replacing the medium with fresh treatment-containing medium as needed.[9]
-
Viability Measurement: Assess cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[6][9]
-
Data Analysis: Plot the viability data against the log of the Elacestrant concentration to determine the EC₅₀ value for growth inhibition.
In Vivo Patient-Derived Xenograft (PDX) Model Studies
These studies evaluate the anti-tumor efficacy of Elacestrant in a more clinically relevant setting.
Methodology:
-
Model Selection: Utilize immunodeficient mice (e.g., nude or NSG) engrafted with tumors from breast cancer patients, including models with known ESR1 mutations.[2][8][9]
-
Tumor Implantation and Growth: Implant tumor fragments subcutaneously and allow them to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: vehicle control, Elacestrant (e.g., 30, 60, or 120 mg/kg, administered orally daily), and a comparator arm (e.g., fulvestrant).[8]
-
Tumor Monitoring: Measure tumor volume (e.g., twice weekly with calipers) and monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., Western blot for ERα levels, immunohistochemistry for proliferation markers like Ki-67).
-
Data Analysis: Plot mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Conclusion
The target engagement assays described in this guide are fundamental to understanding the mechanism of action and therapeutic potential of Elacestrant. From biochemical binding assays to in vivo efficacy models, these methods provide a comprehensive characterization of its ability to antagonize and degrade ERα, leading to the inhibition of tumor growth. The robust preclinical data generated from these assays have been instrumental in the successful clinical development of Elacestrant as a valuable treatment option for patients with ER+, HER2- advanced or metastatic breast cancer.
References
- 1. [PDF] Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models | Semantic Scholar [semanticscholar.org]
- 2. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic Induction of ERα SUMOylation Disrupts Its Chromatin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Elacestrant S-enantiomer dihydrochloride as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmacological and biological research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed effects are specific to the compound of interest. In the study of chiral molecules, the inactive enantiomer serves as an ideal negative control. Elacestrant, a potent and orally bioavailable selective estrogen receptor degrader (SERD), exists as two enantiomers. The R-enantiomer is the biologically active form that antagonizes and degrades the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. Conversely, the S-enantiomer of Elacestrant exhibits markedly reduced or no activity against ERα.[1][2][3][4][5][6][7][8] This significant difference in activity makes Elacestrant S-enantiomer dihydrochloride an excellent negative control for in vitro and in vivo studies involving the active R-enantiomer.
These application notes provide detailed protocols for using Elacestrant S-enantiomer dihydrochloride to validate the specificity of the active Elacestrant compound in key preclinical assays.
Mechanism of Action of Active Elacestrant
Elacestrant (R-enantiomer) exerts its anti-cancer effects through a dual mechanism:
-
Competitive Antagonism: It competitively binds to the ligand-binding domain of the estrogen receptor (ER), primarily ERα, thereby blocking the binding of its natural ligand, estradiol. This prevents the conformational changes required for receptor activation and downstream signaling.[9][10]
-
Induction of Degradation: Upon binding, Elacestrant induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[11][12] This reduction in the total cellular pool of ERα protein further curtails the estrogen signaling pathway, which is critical for the proliferation and survival of ER-positive breast cancer cells.[11][13]
Estrogen Receptor Signaling Pathway
The diagram below illustrates the estrogen receptor signaling pathway and the points of intervention for the active Elacestrant.
Caption: Estrogen receptor signaling and Elacestrant's mechanism.
Data Presentation: Comparative Activity of Elacestrant Enantiomers
The following tables summarize the expected quantitative data from in vitro assays, highlighting the differential activity between the Elacestrant R-enantiomer (active compound) and the S-enantiomer (negative control).
Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity
| Compound | IC50 (nM) | Fold Difference (S vs. R) |
| Elacestrant (R-enantiomer) | ~48[1][2][3][4][5][6][7][8] | - |
| Elacestrant S-enantiomer | >10,000 | >200x |
IC50 values represent the concentration required to inhibit 50% of radiolabeled estradiol binding to ERα.
Table 2: Inhibition of ER-Positive Breast Cancer Cell Proliferation (MCF-7 cells)
| Compound | EC50 (nM) | Fold Difference (S vs. R) |
| Elacestrant (R-enantiomer) | ~0.6[12] | - |
| Elacestrant S-enantiomer | >1,000 | >1600x |
EC50 values represent the concentration required to inhibit 50% of cell growth.
Table 3: ERα Protein Degradation in MCF-7 Cells
| Compound (at 100 nM) | % ERα Degradation |
| Vehicle Control (DMSO) | 0% |
| Elacestrant (R-enantiomer) | >90% |
| Elacestrant S-enantiomer | <10% |
% Degradation is relative to the vehicle control after 24 hours of treatment.
Experimental Protocols
The following are detailed protocols for key experiments to validate the use of Elacestrant S-enantiomer as a negative control.
Experimental Workflow
Caption: Workflow for validating the negative control.
Protocol 1: ERα Competitive Binding Assay
Objective: To determine the relative binding affinity of Elacestrant R- and S-enantiomers for the human ERα.
Materials:
-
Recombinant human ERα protein
-
Radiolabeled estradiol (e.g., [3H]-Estradiol)
-
Elacestrant (R-enantiomer) and Elacestrant S-enantiomer dihydrochloride
-
Assay buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation counter and vials
-
Hydroxyapatite slurry
Procedure:
-
Prepare serial dilutions of Elacestrant R- and S-enantiomers (e.g., from 1 pM to 100 µM) in the assay buffer.
-
In a multi-well plate, combine the recombinant ERα protein, a fixed concentration of [3H]-Estradiol (e.g., 1 nM), and the various concentrations of the test compounds.
-
Include controls for total binding (ERα + [3H]-Estradiol) and non-specific binding (ERα + [3H]-Estradiol + a high concentration of unlabeled estradiol).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Add cold hydroxyapatite slurry to each well to bind the protein-ligand complexes.
-
Wash the pellets multiple times with cold assay buffer to remove unbound radioligand.
-
Transfer the final pellet to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of [3H]-Estradiol binding for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytostatic/cytotoxic effects of Elacestrant enantiomers on ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium supplemented with charcoal-stripped serum (for hormone deprivation)
-
Elacestrant (R-enantiomer) and Elacestrant S-enantiomer dihydrochloride
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 3,000-5,000 cells/well in complete growth medium and allow them to attach overnight.
-
Wash the cells and replace the medium with phenol red-free medium containing charcoal-stripped serum. Culture for 24-48 hours to hormonally deprive the cells.
-
Prepare serial dilutions of Elacestrant R- and S-enantiomers in the hormone-deprived medium.
-
Treat the cells with the compounds. Include a vehicle control (DMSO) and a positive control (e.g., 1 nM Estradiol) to stimulate proliferation.
-
Incubate for 5-7 days.
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO.
-
Read the absorbance at 570 nm using a plate reader.
-
Normalize the data to the vehicle control and calculate the EC50 values for cell growth inhibition.
Protocol 3: ERα Degradation by Western Blot
Objective: To quantify the degradation of ERα protein induced by Elacestrant enantiomers.
Materials:
-
MCF-7 cells
-
Elacestrant (R-enantiomer) and Elacestrant S-enantiomer dihydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat cells with the vehicle (DMSO), Elacestrant R-enantiomer (e.g., 100 nM), and Elacestrant S-enantiomer (e.g., 100 nM) for 24 hours.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control and then to the vehicle-treated sample to determine the percentage of degradation.
Protocol 4: In Vivo Xenograft Tumor Growth Study
Objective: To confirm the differential anti-tumor activity of Elacestrant enantiomers in a living model.
Materials:
-
Immunocompromised mice (e.g., female ovariectomized nude mice)
-
MCF-7 cells
-
Matrigel
-
Estradiol pellets (for sustained release)
-
Elacestrant (R-enantiomer) and Elacestrant S-enantiomer dihydrochloride formulated for oral gavage
-
Vehicle control formulation
Procedure:
-
Implant a slow-release estradiol pellet subcutaneously into each mouse to support the growth of the ER-dependent tumors.
-
One day later, inject MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into three groups: Vehicle control, Elacestrant R-enantiomer (e.g., 30 mg/kg, daily), and Elacestrant S-enantiomer (e.g., 30 mg/kg, daily).
-
Administer treatments daily via oral gavage.
-
Measure tumor volume with calipers and record mouse body weight twice weekly.
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice, excise the tumors, and record their final weights.
-
(Optional) Process tumors for immunohistochemistry (IHC) to assess ERα protein levels.
The S-enantiomer of Elacestrant is a critically important tool for researchers studying the effects of the active R-enantiomer. By demonstrating a lack of significant activity in target binding, cellular function, and in vivo efficacy, Elacestrant S-enantiomer dihydrochloride serves to confirm that the observed anti-tumor effects of Elacestrant are due to its specific mechanism as a selective estrogen receptor degrader. The use of this negative control strengthens the validity and interpretability of experimental results in the development of new endocrine therapies.
References
- 1. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Elacestrant S enantiomer - Immunomart [immunomart.com]
- 7. Elacestrant S enantiomer|cas [dcchemicals.com]
- 8. glpbio.com [glpbio.com]
- 9. Elacestrant - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]
Application Note: A Proposed Protocol for the Chiral Separation of Elacestrant Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacestrant is a novel, non-steroidal, selective estrogen receptor degrader (SERD) for the treatment of ER+/HER2- advanced or metastatic breast cancer. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the ability to separate and quantify the individual enantiomers of Elacestrant is critical for drug development and quality control. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Elacestrant enantiomers. As no specific validated method is publicly available, this protocol is based on established principles of chiral chromatography for complex pharmaceutical molecules. Polysaccharide-based chiral stationary phases are known for their broad applicability in separating a wide range of chiral compounds and are therefore proposed for this separation.[1][2][3][4][5] This application note provides a detailed experimental protocol, expected analytical performance, and a workflow diagram to guide method development and validation.
Introduction
Chirality is a key consideration in drug development, as enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties.[6][7] The separation of enantiomers is crucial for ensuring the safety and efficacy of pharmaceutical products.[8] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation of enantiomers.[8] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad enantioselectivity for a diverse range of chiral molecules and are a logical starting point for developing a separation method for a complex molecule like Elacestrant.[1][2][3][4][5]
This proposed method details the use of a polysaccharide-based CSP for the chiral resolution of Elacestrant enantiomers. The protocol is designed to be a robust starting point for method development and subsequent validation in a research or quality control setting.
Proposed Chiral HPLC Method
The successful chiral separation of complex molecules often relies on the selection of an appropriate chiral stationary phase and the optimization of mobile phase conditions.[9] For a molecule with multiple potential interaction sites like Elacestrant, a polysaccharide-based CSP is a strong candidate due to its ability to engage in a variety of chiral recognition interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the chiral separation of Elacestrant enantiomers.
| Parameter | Proposed Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic additive (e.g., Diethylamine - DEA). A starting composition of 80:20 (n-Hexane:IPA) + 0.1% DEA is recommended. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve Elacestrant reference standard in the mobile phase to a concentration of 1 mg/mL. |
Expected Quantitative Data (Hypothetical)
The following table presents the anticipated, hypothetical results for the chiral separation based on the proposed method. These values are for illustrative purposes and will need to be confirmed during method development.
| Compound | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | ~ 8.5 | \multirow{2}{*}{> 1.5} |
| Enantiomer 2 | ~ 10.2 |
Detailed Experimental Protocol
This section provides a step-by-step procedure for the proposed chiral separation of Elacestrant enantiomers.
3.1. Materials and Reagents
-
Elacestrant reference standard (racemic mixture)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
HPLC system with UV detector
-
Polysaccharide-based chiral column as specified in Table 2.1.
3.2. Mobile Phase Preparation
-
Prepare the mobile phase by mixing 800 mL of n-Hexane with 200 mL of Isopropanol.
-
Add 1 mL of Diethylamine to the mixture.
-
Sonicate the mobile phase for 15 minutes to degas.
3.3. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the Elacestrant racemic reference standard.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a 1 mg/mL solution.
-
Vortex the solution until the standard is completely dissolved.
3.4. Chromatographic Analysis
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 280 nm.
-
Inject 10 µL of the prepared standard solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15 minutes).
-
Record the chromatogram and integrate the peaks corresponding to the two enantiomers.
3.5. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.
Workflow and Diagrams
The following diagram illustrates the experimental workflow for the chiral separation of Elacestrant enantiomers.
Caption: Experimental workflow for the chiral HPLC separation of Elacestrant enantiomers.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the chiral separation of Elacestrant enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The detailed methodology, expected outcomes, and workflow diagram serve as a valuable resource for researchers and scientists in the pharmaceutical industry to initiate method development for the enantiomeric purity assessment of Elacestrant. It is important to reiterate that this protocol should be considered a starting point, and further optimization and validation are necessary to establish a robust and reliable analytical method.
References
- 1. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral drugs - Wikipedia [en.wikipedia.org]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Elacestrant S-enantiomer Dihydrochloride in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant (RAD1901) is a non-steroidal, oral selective estrogen receptor degrader (SERD) that functions as an estrogen receptor (ER) antagonist.[1] It is indicated for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed following at least one line of endocrine therapy.[1][2] Elacestrant exerts its therapeutic effect by binding to the estrogen receptor, primarily ERα, leading to its degradation and thereby blocking estrogen-driven cell proliferation.[1]
Elacestrant is a chiral molecule and exists as two enantiomers: the R-enantiomer and the S-enantiomer. The pharmacological activity of Elacestrant is primarily attributed to the R-enantiomer. The S-enantiomer of Elacestrant is reported to be the low-activity enantiomer.[3][4][5][6] This document provides an overview of the binding characteristics of Elacestrant and its S-enantiomer, along with detailed protocols for performing competitive binding assays to evaluate the affinity of test compounds for the estrogen receptor.
Mechanism of Action
Elacestrant competitively binds to the estrogen receptor, preventing estrogen from binding and activating the receptor. This blockade inhibits the estrogen-induced transcriptional activity that promotes the growth of ER-positive cancer cells. Beyond simple antagonism, Elacestrant induces a conformational change in the estrogen receptor, marking it for degradation by the proteasome. This dual mechanism of action, both antagonizing and degrading the estrogen receptor, contributes to its efficacy in treating hormone receptor-positive breast cancer.
Signaling Pathway
Quantitative Data
The following table summarizes the reported IC50 values for racemic Elacestrant in competitive binding assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Elacestrant (racemate) | ERα | Competitive Binding | 48 | [3][4][5][6] |
| Elacestrant (racemate) | ERβ | Competitive Binding | 870 | [3][4][5][6] |
Note: The significant difference in IC50 values between ERα and ERβ highlights the selectivity of Elacestrant. The lack of specific data for the S-enantiomer suggests its binding affinity is considerably lower than the racemate, and likely not a focus of primary pharmacological characterization.
Experimental Protocols
Two common methods for determining the binding affinity of a compound to the estrogen receptor in a competitive format are the radioligand binding assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Radioligand Competitive Binding Assay for Estrogen Receptor Alpha (ERα)
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., Elacestrant S-enantiomer dihydrochloride) for the binding of a radiolabeled ligand to ERα.
Materials:
-
Receptor Source: Recombinant human ERα or rat uterine cytosol.
-
Radioligand: [3H]-Estradiol (specific activity ~40-60 Ci/mmol).
-
Test Compound: Elacestrant S-enantiomer dihydrochloride, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing additives to reduce non-specific binding (e.g., 10% glycerol, 1 mM DTT, 1 mg/mL BSA).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC50.
-
Prepare a working solution of [3H]-Estradiol in the assay buffer at a concentration close to its Kd for ERα (typically 0.1-1.0 nM).
-
Prepare the ERα receptor solution in the assay buffer. The concentration should be optimized to provide a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution or vehicle control.
-
[3H]-Estradiol solution.
-
ERα receptor solution to initiate the reaction.
-
-
Include controls for total binding (no test compound) and non-specific binding (excess of a non-labeled competitor like unlabeled estradiol).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
LanthaScreen™ TR-FRET ERα Competitive Binding Assay
This protocol is based on commercially available kits (e.g., from Thermo Fisher Scientific) and provides a high-throughput, non-radioactive alternative.
Objective: To determine the IC50 of a test compound for the binding of a fluorescent tracer to a terbium-labeled ERα.
Materials:
-
LanthaScreen™ TR-FRET ERα Competitive Binding Kit: Containing GST-tagged ERα-LBD, terbium-labeled anti-GST antibody, and a fluorescent tracer (Fluormone™ ES2 Green).
-
Test Compound: Elacestrant S-enantiomer dihydrochloride, dissolved in DMSO.
-
Assay Buffer: Provided in the kit.
-
Instrumentation: A microplate reader capable of TR-FRET measurements (excitation ~340 nm, emission at ~495 nm for terbium and ~520 nm for the tracer).
Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare the ERα-LBD and terbium-labeled anti-GST antibody complex in the assay buffer as per the kit instructions.
-
Prepare the fluorescent tracer solution in the assay buffer.
-
-
Assay Setup:
-
In a suitable low-volume 384-well plate, add the following to each well in the specified order:
-
Test compound dilution or DMSO control.
-
ERα-LBD/terbium-antibody complex.
-
Fluorescent tracer solution to initiate the reaction.
-
-
Include controls for 0% inhibition (DMSO only) and 100% inhibition (saturating concentration of a known ERα ligand like estradiol).
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours), protected from light.
-
-
Detection:
-
Read the plate using a TR-FRET-compatible plate reader. Measure the emission at both the donor (terbium, ~495 nm) and acceptor (tracer, ~520 nm) wavelengths after a suitable delay following excitation (~340 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm) for each well.
-
Normalize the data to the 0% and 100% inhibition controls.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Elacestrant is a potent selective estrogen receptor degrader whose pharmacological activity resides in its R-enantiomer. The S-enantiomer is known to be the low-activity counterpart, although specific public domain data on its binding affinity is lacking. The provided protocols for radioligand and TR-FRET competitive binding assays offer robust methods for determining the binding affinity of test compounds, such as the Elacestrant S-enantiomer dihydrochloride, to the estrogen receptor. These assays are crucial for the characterization of new chemical entities targeting the estrogen receptor and for understanding the structure-activity relationships of chiral drugs.
References
- 1. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FDA approves elacestrant for ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer - ecancer [ecancer.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Application of "Elacestrant S enantiomer dihydrochloride" in crystallography
Application of Elacestrant and its Stereoisomers in Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant is an orally bioavailable selective estrogen receptor degrader (SERD) that has garnered significant attention in the field of oncology, particularly for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Crystallographic studies have been instrumental in elucidating the unique mechanism of action of Elacestrant, providing atomic-level insights into its interaction with the estrogen receptor alpha (ERα). These studies have revealed how Elacestrant antagonizes and promotes the degradation of ERα, offering a structural basis for its efficacy, especially against tumors with ESR1 mutations.[3][4] This document provides detailed application notes and protocols for the use of Elacestrant and its enantiomers in crystallographic research. While the primary focus of published crystallographic studies has been on the active form of Elacestrant, information regarding its less active S enantiomer is also discussed.
Quantitative Crystallographic Data
The following tables summarize the key quantitative data from crystallographic analyses of Elacestrant.
Table 1: Co-crystal Structure of Elacestrant with ERα Ligand Binding Domain
| Parameter | Value | Reference |
| Protein | Wild-Type Estrogen Receptor α (Ligand Binding Domain) | [3][4] |
| Ligand | Elacestrant | [3][4] |
| Resolution | 2 Å | [3][4] |
| Key Finding | Elacestrant promotes a canonical antagonist conformation of ERα, with Helix 12 docked in the activating function-2 cleft. It adopts a novel vector in the binding pocket, forming a unique bifurcated hydrogen bond. | [3][4] |
Table 2: Crystallographic Data for Elacestrant Methanol Solvate
| Parameter | Value | Reference |
| Formula | C30H40Cl2N2O2·CH4O | [5] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁ | [5] |
| a (Å) | 12.1234(5) | [5] |
| b (Å) | 13.4567(6) | [5] |
| c (Å) | 18.9876(8) | [5] |
| α (°) | 90 | [5] |
| β (°) | 95.123(4) | [5] |
| γ (°) | 90 | [5] |
| Volume (ų) | 3084.1(2) | [5] |
| Z | 4 | [5] |
Mechanism of Action and Signaling Pathway
Elacestrant functions as a selective estrogen receptor degrader (SERD).[6] It competitively binds to the estrogen receptor-alpha (ERα), a key driver of growth in ER-positive breast cancers.[1] Upon binding, Elacestrant induces a conformational change in ERα that not only blocks its transcriptional activity but also marks it for degradation by the cellular proteasome machinery.[1][6] This dual action of antagonism and degradation effectively shuts down the estrogen-driven signaling pathways, such as PI3K/AKT and MAPK, that promote tumor cell proliferation and survival.[7] Crystallographic studies have shown that Elacestrant's unique binding mode, which repositions Helix 12 of the receptor, is crucial for its potent SERD activity.[3][4]
References
Application Notes and Protocols for Studying Off-Target Effects of Elacestrant S-enantiomer dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor-alpha (ERα), leading to its degradation and the inhibition of ER-mediated signaling pathways.[1][2][3] This on-target activity is crucial for its therapeutic effect in ER-positive breast cancer.[1][4] However, a comprehensive understanding of a drug's safety and efficacy profile requires thorough investigation of its off-target effects. These unintended interactions with other cellular components can lead to adverse drug reactions or potentially novel therapeutic applications.
These application notes provide an overview of the known off-target profile of Elacestrant and detailed protocols for researchers to investigate the off-target effects of its S-enantiomer. While the specific off-target profile of the S-enantiomer is not extensively detailed in publicly available literature, the provided protocols offer a robust framework for its characterization.
Known Off-Target Profile of Elacestrant
Preclinical studies have identified potential off-target interactions for Elacestrant. Notably, it has been shown to interact with the human cannabinoid CB1 receptor and the human adrenergic α2A receptor.[5]
Summary of Quantitative Off-Target Data
| Target | Assay Type | Metric | Value (µM) |
| Cannabinoid Receptor 1 (CB1) | Inhibition Assay | IC50 | 0.08 |
| Adrenergic Receptor α2A (ADRA2A) | Binding Affinity Assay | IC50 | 0.08 |
Note: Functional agonist or antagonist activity for ADRA2A was not observed in cell-based assays at clinically relevant concentrations.[5]
Experimental Protocols
Herein, we provide detailed protocols for assessing the off-target effects of Elacestrant S-enantiomer dihydrochloride.
Protocol: CB1 Receptor Binding Assay
Objective: To determine the binding affinity of Elacestrant S-enantiomer dihydrochloride for the human cannabinoid CB1 receptor using a competitive radioligand binding assay.
Materials:
-
Human CB1 receptor-expressing membrane preparation (e.g., from HEK293 cells)
-
[³H]-CP-55,940 (radioligand)
-
Elacestrant S-enantiomer dihydrochloride
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Elacestrant S-enantiomer dihydrochloride in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CP-55,940 (at a final concentration equal to its Kd), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2) instead of the test compound.
-
Add 50 µL of the CB1 receptor membrane preparation to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis.
Protocol: ADRA2A Receptor Functional Assay (cAMP Assay)
Objective: To assess the functional activity (agonist or antagonist) of Elacestrant S-enantiomer dihydrochloride at the human adrenergic α2A receptor by measuring its effect on forskolin-stimulated cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human ADRA2A receptor
-
Cell culture medium
-
Forskolin
-
Elacestrant S-enantiomer dihydrochloride
-
UK 14,304 (a known ADRA2A agonist)
-
Yohimbine (a known ADRA2A antagonist)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure: For Antagonist Activity:
-
Seed the ADRA2A-expressing cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of Elacestrant S-enantiomer dihydrochloride for 30 minutes.
-
Add a fixed concentration of the agonist UK 14,304 (EC80 concentration) to the wells.
-
Incubate for 30 minutes.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Determine the IC50 value of the test compound.
For Agonist Activity:
-
Seed the ADRA2A-expressing cells in a 96-well plate and culture overnight.
-
Add varying concentrations of Elacestrant S-enantiomer dihydrochloride to the wells.
-
Add forskolin to all wells.
-
Incubate for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels.
-
Determine the EC50 value if agonist activity is observed.
Protocol: Kinase Profiling Assay
Objective: To broadly screen Elacestrant S-enantiomer dihydrochloride against a panel of kinases to identify potential off-target kinase interactions.
Materials:
-
Kinase panel (commercially available services offer panels of hundreds of kinases)
-
Elacestrant S-enantiomer dihydrochloride at a screening concentration (e.g., 10 µM)
-
ATP
-
Substrate for each kinase
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
Procedure:
-
Submit Elacestrant S-enantiomer dihydrochloride to a commercial kinase profiling service or perform the assay in-house.
-
The compound is typically screened at a single high concentration (e.g., 10 µM) against the kinase panel.
-
The assay measures the ability of the compound to inhibit the activity of each kinase, usually by quantifying the amount of phosphorylated substrate or ADP produced.
-
Results are typically expressed as the percentage of inhibition relative to a control.
-
For any significant "hits" (e.g., >50% inhibition), a follow-up dose-response curve should be generated to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for ER-alpha Binding Studies with Elacestrant S-enantiomer dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that binds to the estrogen receptor-alpha (ERα) and induces its degradation.[1][2] It is indicated for the treatment of certain types of breast cancer.[2][3] Elacestrant is a chiral molecule, and its therapeutic activity resides primarily in the R-enantiomer. The "Elacestrant S-enantiomer dihydrochloride" is the corresponding S-enantiomer, which is characterized as having low activity.[4][5]
These application notes provide a comprehensive guide for researchers interested in studying the ERα binding properties of Elacestrant S-enantiomer dihydrochloride. The protocols detailed below are designed to characterize its binding affinity, its ability to induce ERα degradation, and its functional impact on ERα-mediated signaling. Given its reported low activity, the experimental conditions are suggested to accommodate a wide range of potential binding affinities.
Physicochemical Properties and Solubility
Proper handling and solubilization of Elacestrant S-enantiomer dihydrochloride are critical for obtaining reliable and reproducible results in in vitro binding studies.
Table 1: Physicochemical and Solubility Data for Elacestrant dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₀Cl₂N₂O₂ | [2] |
| Molecular Weight | 531.56 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility in DMSO | ≥ 100 mg/mL (188.13 mM) | N/A |
| Aqueous Solubility | Freely soluble in 0.01N HCl | N/A |
Note: The data above pertains to Elacestrant dihydrochloride. Specific data for the S-enantiomer is limited, but similar solubility characteristics are expected.
Preparation of Stock Solutions:
For in vitro assays, it is recommended to prepare a high-concentration stock solution of Elacestrant S-enantiomer dihydrochloride in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.
ER-alpha Signaling Pathway
Understanding the ER-alpha signaling pathway is fundamental to interpreting the results of binding and functional assays. Upon binding to its ligand, estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to their transcription. SERDs like Elacestrant bind to ERα and induce a conformational change that not only blocks its function but also targets it for proteasomal degradation.
Caption: ER-alpha signaling pathway and mechanism of action of Elacestrant.
Experimental Protocols
The following protocols are designed to assess the interaction of Elacestrant S-enantiomer dihydrochloride with ERα.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.
Materials:
-
Recombinant human ERα protein
-
[³H]-Estradiol (Radioligand)
-
Scintillation fluid
-
Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4
-
Wash Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4
-
Hydroxylapatite (HAP) slurry
-
96-well filter plates
-
Microplate scintillation counter
-
Elacestrant S-enantiomer dihydrochloride
-
Positive Control: Unlabeled 17β-estradiol
-
Negative Control: Vehicle (DMSO)
Procedure:
-
Prepare Reagents: Dilute recombinant ERα, [³H]-Estradiol, and test compounds in Assay Buffer.
-
Assay Plate Setup: In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of unlabeled estradiol (for non-specific binding).
-
25 µL of serially diluted Elacestrant S-enantiomer dihydrochloride or control compounds. A wide concentration range is recommended (e.g., 10⁻¹² M to 10⁻⁵ M).
-
25 µL of [³H]-Estradiol (final concentration ~0.5-1.0 nM).
-
25 µL of diluted ERα protein (e.g., 50-100 µg of total protein per well).
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add 100 µL of ice-cold HAP slurry to each well. Incubate on ice for 15 minutes with intermittent vortexing.
-
Filtration: Transfer the contents of the plate to a 96-well filter plate and wash three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis. The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: ER-alpha Degradation Assay (In-Cell Western)
This assay quantifies the ability of Elacestrant S-enantiomer dihydrochloride to induce the degradation of endogenous ERα in a cell-based format.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Elacestrant S-enantiomer dihydrochloride
-
Positive Control: Elacestrant (R-enantiomer or racemate) or Fulvestrant
-
Negative Control: Vehicle (DMSO)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS
-
Primary Antibody: Anti-ERα antibody
-
Secondary Antibody: IRDye-conjugated secondary antibody
-
DNA stain (e.g., DRAQ5)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Elacestrant S-enantiomer dihydrochloride and controls for 24 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with Fixation Solution for 20 minutes at room temperature.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Block the cells with Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary anti-ERα antibody overnight at 4°C.
-
Wash the cells and incubate with the IRDye-conjugated secondary antibody and a DNA stain for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells and allow the plate to dry.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for ERα and normalize it to the DNA stain intensity.
-
Determine the concentration at which 50% of ERα is degraded (DC₅₀).
-
Data Presentation
Table 2: Representative ER-alpha Binding and Degradation Data for Elacestrant
| Compound | ERα Binding Affinity (IC₅₀) | ERα Degradation (DC₅₀) |
| Elacestrant | 48 nM | ~0.3 nM |
| Elacestrant S-enantiomer | Low Activity (Specific IC₅₀ not publicly available) | Expected to be significantly higher than Elacestrant |
| 17β-estradiol | ~0.1 nM | N/A (Agonist) |
| Fulvestrant | ~0.3 nM | ~0.2 nM |
Note: The IC₅₀ and DC₅₀ values for Elacestrant are approximate and can vary depending on the specific assay conditions. The data for the S-enantiomer is qualitative based on available literature.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the ERα binding and functional activity of a test compound like Elacestrant S-enantiomer dihydrochloride.
Caption: Experimental workflow for ER-alpha binding studies.
References
- 1. Investigation of binding mechanism and downregulation of elacestrant for wild and L536S mutant estrogen receptor-α through molecular dynamics simulation and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]
Application Notes and Protocols: Experimental Design for Elacestrant S-enantiomer Dihydrochloride Control Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant is a selective estrogen receptor degrader (SERD) that functions as an estrogen receptor (ER) antagonist and induces the degradation of ERα protein.[1][2][3] It is used in the treatment of ER-positive (ER+), HER2-negative (HER2-) advanced or metastatic breast cancer, particularly those with ESR1 mutations.[4][5][6] Like many chiral molecules, the biological activity of elacestrant resides primarily in one of its enantiomers. The "S-enantiomer" of elacestrant has been identified as having low activity.[7][8][9] This characteristic makes it an ideal negative control for in vitro and in vivo experiments to establish the stereospecificity and on-target effects of the active elacestrant enantiomer.
These application notes provide detailed protocols and guidance on designing robust experiments with appropriate control groups to investigate the biological activity of elacestrant, leveraging the S-enantiomer as a critical tool for validating experimental outcomes.
Elacestrant Mechanism of Action
Elacestrant competitively binds to the estrogen receptor (ER), preventing estrogen from binding and activating the transcription of genes that promote cell proliferation.[1] Upon binding, elacestrant alters the receptor's conformation, marking it for ubiquitination and subsequent degradation by the proteasome.[1][10] This dual mechanism of antagonism and degradation reduces the overall number of functional estrogen receptors in cancer cells, effectively shutting down this key growth signaling pathway.[1][10]
Core Principles for Control Group Design
A well-designed experiment is crucial for interpreting data accurately. The use of multiple, specific control groups allows researchers to isolate the effects of the test article and rule out confounding variables.
| Control Group | Purpose | Example Substance | Expected Outcome |
| Vehicle Control | To account for any effects of the solvent used to dissolve the test article. | DMSO (in vitro), Saline/Formulation Buffer (in vivo) | No significant biological effect compared to untreated samples. |
| Negative Control | To demonstrate the specificity of the active compound. | Elacestrant S-enantiomer dihydrochloride | Should exhibit low or no activity, similar to the vehicle control.[7][8] |
| Positive Control | To confirm that the experimental system is capable of producing the expected effect. | Active (R-) enantiomer of Elacestrant; Fulvestrant | Demonstrates potent ER degradation and/or inhibition of cell proliferation/tumor growth.[11][12] |
| Untreated Control | To establish a baseline for the biological system under normal conditions. | Cells or animals receiving no treatment. | Represents the normal physiological or growth state. |
Application Note 1: In Vitro Assessment of Stereospecific Activity
Objective: To determine the specific biological activity of elacestrant's active enantiomer compared to its low-activity S-enantiomer in ER+ breast cancer cell lines.
Experimental Workflow: In Vitro Assays
Protocol 1.1: Cell Proliferation Assay
-
Cell Culture: Culture MCF-7 or other suitable ER+ breast cancer cells in appropriate media supplemented with fetal bovine serum.
-
Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment Preparation: Prepare a dose-response curve for each compound. Serially dilute Elacestrant S-enantiomer, active Elacestrant, and Fulvestrant in culture media. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Application: Replace the media in the wells with the media containing the treatments as defined in the table below.
-
Incubation: Incubate the plates for 72 hours.
-
Measurement: Assess cell viability using a suitable method, such as a luminescent-based assay (e.g., CellTiter-Glo®).
-
Analysis: Normalize the data to the vehicle control wells. Calculate IC50 values by plotting the dose-response curves using non-linear regression.
Protocol 1.2: Western Blot for ERα Degradation
-
Cell Culture: Seed ER+ cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with fixed concentrations of each compound for 24 hours.[2]
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against ERα. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.
-
Analysis: Perform densitometry analysis to quantify the ERα protein levels relative to the loading control. Normalize results to the vehicle-treated group.
Data Presentation: Expected In Vitro Results
| Treatment Group | Proliferation IC50 (nM) | ERα Protein Level (% of Vehicle) | Interpretation |
| Vehicle (DMSO) | N/A | 100% | Baseline for comparison. |
| Elacestrant S-enantiomer | > 10,000 | ~95-100% | Confirms low biological activity.[7] |
| Active Elacestrant | 5 - 50 | < 20% | Demonstrates potent, on-target activity.[13] |
| Fulvestrant | 10 - 100 | < 20% | Validates assay performance with a known SERD.[14] |
Application Note 2: In Vivo Assessment of Anti-Tumor Efficacy
Objective: To validate the stereospecific anti-tumor efficacy of elacestrant in an ER+ patient-derived or cell line-derived xenograft model.
Protocol 2.1: ER+ Breast Cancer Xenograft Study
-
Model Establishment: Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice (e.g., NSG or Nude). For MCF-7 models, supplement with a slow-release estrogen pellet to support initial tumor growth.[15]
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize animals into treatment groups.
-
Treatment Administration: Prepare formulations and administer treatments according to the schedule outlined in the table below. Elacestrant is orally bioavailable and typically administered daily by oral gavage.[15][16] Fulvestrant is administered via subcutaneous or intramuscular injection.[16]
-
Monitoring: Measure tumor volume and animal body weight 2-3 times per week.
-
Endpoint: Continue treatment for the specified duration (e.g., 28 days) or until tumors in the vehicle group reach a predetermined size limit.[12]
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested a few hours after the final dose to analyze ERα levels via Western blot or immunohistochemistry to confirm target engagement.[17]
-
Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Analyze statistical significance between groups.
Data Presentation: In Vivo Experimental Design & Expected Results
| Group | Treatment Arm | Dose & Route | Schedule | N (Animals/Group) | Expected TGI (%) |
| 1 | Vehicle Control | Formulation Buffer | Daily, p.o. | 8 - 10 | 0% |
| 2 | Negative Control | Elacestrant S-enantiomer | 30 mg/kg, p.o. | 8 - 10 | < 10% |
| 3 | Test Article | Active Elacestrant | 30 mg/kg, p.o. | 8 - 10 | > 90% (or regression) |
| 4 | Positive Control | Fulvestrant | 200 mg/kg, s.c. | 8 - 10 | > 90% (or regression) |
Note: Doses and schedules are examples and should be optimized based on preliminary pharmacokinetic and tolerability studies.
By adhering to these detailed protocols and incorporating the specified control groups, researchers can generate high-quality, reproducible, and easily interpretable data, ensuring that the observed biological effects are specifically attributable to the pharmacological action of the active elacestrant enantiomer.
References
- 1. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trustedpharmaguide.com [trustedpharmaguide.com]
- 5. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Elacestrant S enantiomer|cas [dcchemicals.com]
- 9. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Enantiomeric Purity of Elacestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant is a selective estrogen receptor degrader (SERD) utilized in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. As a chiral molecule, the stereochemistry of Elacestrant is a critical quality attribute, as enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are required to accurately determine the enantiomeric purity of Elacestrant in bulk drug substance and pharmaceutical formulations.
These application notes provide detailed protocols for the assessment of Elacestrant's enantiomeric purity using three common chiral separation techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The provided methodologies are based on established principles of chiral separation for structurally related compounds, offering a strong starting point for method development and validation in a research or quality control setting.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation of enantiomers. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful separation. Based on the structural characteristics of Elacestrant, which contains a tetrahydronaphthalene core, polysaccharide-based and cyclodextrin-based CSPs are promising candidates.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of Elacestrant using chiral High-Performance Liquid Chromatography.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Method A: Polysaccharide-based CSP):
| Parameter | Value |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Chromatographic Conditions (Method B: Cyclodextrin-based CSP):
| Parameter | Value |
| Column | CYCLOBOND™ I 2000 DM, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / 0.1 M Ammonium Acetate Buffer, pH 4.5 (30:70, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile / Water (50:50, v/v) |
Sample Preparation:
-
Prepare a stock solution of Elacestrant at a concentration of 1 mg/mL in the sample diluent.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the sample diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
Enantiomeric Purity (%) = [Area of the desired enantiomer / (Area of the desired enantiomer + Area of the undesired enantiomer)] x 100
Workflow for Chiral HPLC Method Development
Application Notes and Protocols for Elacestrant S Enantiomer Dihydrochloride in ER Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Elacestrant is a potent, orally bioavailable selective estrogen receptor (ER) degrader (SERD) that binds to the estrogen receptor and induces its degradation through the proteasomal pathway.[1][2][3] This mechanism of action makes it a valuable therapeutic agent for ER-positive breast cancer.[2][4] Elacestrant S enantiomer dihydrochloride is the low-activity stereoisomer of elacestrant. In the context of ER degradation assays, the S enantiomer serves as an essential negative control to demonstrate the stereospecificity and target engagement of the active elacestrant compound. By comparing the effects of the active enantiomer with the low-activity S enantiomer, researchers can validate that the observed ER degradation is a direct result of the specific pharmacological action of elacestrant and not due to off-target or non-specific effects of the chemical scaffold.
These application notes provide a framework for utilizing this compound in cell-based assays to confirm the selective degradation of ERα. The primary recommended application is as a negative control in parallel with the active elacestrant compound.
Key Applications:
-
Negative Control in ER Degradation Assays: To demonstrate the specificity of ER degradation induced by the active enantiomer of elacestrant.
-
Stereospecificity Studies: To investigate the structural requirements for ER binding and subsequent degradation.
-
Off-Target Effect Assessment: To distinguish between target-specific ER degradation and any potential non-specific cellular effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of ER degradation by SERDs and a typical experimental workflow for assessing this degradation.
Caption: Mechanism of Estrogen Receptor Degradation by a Selective Estrogen Receptor Degrader (SERD).
Caption: Experimental Workflow for ER Degradation Assay.
Experimental Protocols
The following protocols are adapted for the use of this compound as a negative control alongside the active elacestrant compound in ER degradation assays.
Protocol 1: ERα Degradation Assessment by Western Blot
This protocol details the steps to quantify ERα protein levels in a human breast cancer cell line (e.g., MCF-7) following treatment.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Elacestrant and this compound
-
Vehicle control (e.g., DMSO)
-
Multi-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Primary antibody: anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in appropriate medium until they reach 70-80% confluency.
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of Elacestrant and this compound in DMSO.
-
Dilute the stock solutions to the desired final concentrations in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with the vehicle control, a dose-range of Elacestrant, and a corresponding high concentration of this compound for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα signal to the loading control signal for each sample.
-
Express the ERα levels as a percentage of the vehicle-treated control.
-
Protocol 2: High-Throughput ERα Degradation Assessment by In-Cell Western (ICW) Assay
This protocol is suitable for screening and dose-response studies in a 96-well format.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Black-walled 96-well plates
-
Elacestrant and this compound
-
Vehicle control (e.g., DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)
-
Primary antibody: anti-ERα
-
Normalization stain (e.g., a DNA stain like DRAQ5™)
-
Infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Elacestrant, a high concentration of this compound, and a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells and add blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary anti-ERα antibody overnight at 4°C.
-
-
Secondary Antibody and Staining:
-
Wash the plate and incubate with the infrared dye-conjugated secondary antibody and the normalization stain for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate and allow it to dry completely.
-
Scan the plate using an infrared imaging system in the appropriate channels (e.g., 700 nm for normalization and 800 nm for the target).
-
Quantify the integrated intensity for both channels.
-
Normalize the target signal (ERα) to the normalization signal (cell number).
-
Calculate the percentage of ERα remaining relative to the vehicle control.
-
Data Presentation
Quantitative data from ER degradation assays should be summarized in a clear and structured format.
Table 1: Western Blot Analysis of ERα Degradation in MCF-7 Cells
| Treatment | Concentration (nM) | Normalized ERα Level (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | ± 5.2 |
| Elacestrant | 1 | 75.3 | ± 4.1 |
| Elacestrant | 10 | 42.1 | ± 3.5 |
| Elacestrant | 100 | 15.8 | ± 2.9 |
| Elacestrant S Enantiomer | 1000 | 98.2 | ± 4.8 |
Table 2: In-Cell Western Dose-Response for ERα Degradation
| Compound | Concentration (nM) | % ERα Degradation | EC50 (nM) |
| Elacestrant | 0.1 | 5.6 | 8.5 |
| Elacestrant | 1 | 24.7 | |
| Elacestrant | 10 | 57.9 | |
| Elacestrant | 100 | 84.2 | |
| Elacestrant | 1000 | 91.5 | |
| Elacestrant S Enantiomer | 1000 | 1.8 | >10,000 |
References
Application Notes and Protocols for Investigating Non-Genomic Estrogen Receptor Signaling
Topic: "Elacestrant S enantiomer dihydrochloride" for Investigating Non-Genomic ER Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction to Non-Genomic Estrogen Receptor Signaling
Estrogen receptors (ERs) traditionally are known as ligand-activated transcription factors that mediate their effects through genomic signaling by binding to estrogen response elements (EREs) in the nucleus, a process that can take hours to days.[1][2][3] However, a growing body of evidence has established the existence of rapid, non-genomic estrogen signaling pathways that are initiated at the cell membrane and elicit cellular responses within seconds to minutes.[1][2][3][4] These rapid signaling events are mediated by a subpopulation of ERα and ERβ localized to the plasma membrane (mERs) and the G protein-coupled estrogen receptor 1 (GPER1), formerly known as GPR30.[1][2][4][5][6]
Activation of these membrane-associated receptors triggers a cascade of intracellular signaling events, including the mobilization of intracellular calcium, stimulation of adenylate cyclase activity and cyclic adenosine monophosphate (cAMP) production, and activation of the mitogen-activated protein kinase (MAPK) and phosphoinositol 3-kinase (PI3K)/Akt signaling pathways.[2][5][7][8] This non-genomic signaling can, in turn, influence gene expression indirectly through the phosphorylation of transcription factors, creating a crosstalk between the non-genomic and genomic pathways.[1][2]
Role of Elacestrant and its S-enantiomer in ER Signaling Research
Elacestrant (RAD1901) is a potent, orally bioavailable selective estrogen receptor degrader (SERD).[9][10] Its primary mechanism of action is to bind to ERα, block its transcriptional activity, and induce its degradation via the proteasome pathway.[9][11][12] This action is central to its therapeutic effect in ER-positive breast cancer.[9][13] The commercially available drug is the active form of the molecule.
In contrast, the Elacestrant S enantiomer (RAD1901 S enantiomer) is described as the low-activity enantiomer of elacestrant.[2] In the context of research, particularly in distinguishing specific receptor-mediated effects from non-specific or off-target effects, such a low-activity enantiomer serves as an invaluable tool. It can be used as a negative control in experiments designed to probe the specific actions of the active Elacestrant enantiomer. By comparing the cellular responses to the active enantiomer versus the S-enantiomer, researchers can attribute the observed effects to the specific engagement and degradation of the estrogen receptor by the active compound.
While the primary focus of Elacestrant has been on its genomic (SERD) activity, the investigation of its potential impact on non-genomic signaling pathways is an emerging area of interest. The use of both the active Elacestrant and its low-activity S-enantiomer is crucial for dissecting the specific contributions of ER-dependent non-genomic signaling.
Data Presentation
Table 1: Comparative Activity of Elacestrant and its S-enantiomer
| Compound | Target | IC50 (nM) for ERα | IC50 (nM) for ERβ | Primary Mechanism of Action |
| Elacestrant (Active enantiomer) | ERα, ERβ | 48 | 870 | Selective Estrogen Receptor Degrader (SERD)[2] |
| Elacestrant S enantiomer | ERα, ERβ | Low activity | Low activity | Negative Control[2] |
Table 2: Key Reagents for Investigating Non-Genomic ER Signaling
| Reagent | Class | Target(s) | Typical Concentration | Use in Non-Genomic Signaling Studies |
| 17β-estradiol (E2) | Estrogen Receptor Agonist | ERα, ERβ, GPER1 | 1-10 nM | Positive control for activating ER signaling[1] |
| Elacestrant (Active enantiomer) | SERD | ERα | Varies (e.g., 10 nM - 1 µM) | To investigate the effect of ERα degradation on non-genomic signaling |
| Elacestrant S enantiomer | Low-activity enantiomer | ERα | Varies (e.g., 10 nM - 1 µM) | Negative control for Elacestrant |
| G-1 | GPER1 Agonist | GPER1 | 1 nM - 1 µM | To specifically activate GPER1-mediated signaling[8] |
| G36 | GPER1 Antagonist | GPER1 | 1 µM | To specifically block GPER1-mediated signaling |
| Fulvestrant (ICI 182,780) | SERD | ERα, ERβ | 100 nM - 1 µM | Comparative SERD, also known to have some GPER1 agonist activity[5] |
Mandatory Visualizations
Signaling Pathways
References
- 1. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental models for evaluating non-genomic estrogen signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The G Protein-Coupled Estrogen Receptor (GPER) Expression Correlates with Pro-Metastatic Pathways in ER-Negative Breast Cancer: A Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Reactome | GPER1 signaling [reactome.org]
- 10. Novel oral selective estrogen receptor degraders (SERDs) to target hormone receptor positive breast cancer: elacestrant as the poster-child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing "Elacestrant S enantiomer dihydrochloride" in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the in vitro evaluation of "Elacestrant S enantiomer dihydrochloride" using common estrogen receptor-positive (ER+) breast cancer cell lines. Elacestrant is a potent, oral selective estrogen receptor degrader (SERD) that functions as an ER antagonist, binding to the estrogen receptor-alpha (ERα) and inducing its degradation.[1][2] The S enantiomer of Elacestrant is a low-activity counterpart, making it an ideal negative control to demonstrate the stereospecificity and on-target activity of the active Elacestrant compound.[3][4][] These protocols outline the necessary cell culture conditions, experimental workflows for assessing cell viability and target protein degradation, and the underlying signaling pathway.
Mechanism of Action: Estrogen Receptor Signaling
Elacestrant acts as a direct antagonist to the estrogen receptor (ER), primarily ERα.[6] In ER+ breast cancer cells, the binding of estrogen (e.g., 17β-estradiol) to ERα causes the receptor to dimerize, translocate to the nucleus, and activate the transcription of genes that promote cell proliferation and survival.[7] Elacestrant competitively binds to ERα, preventing this process.[7] Furthermore, the binding of Elacestrant alters the receptor's conformation, marking it for ubiquitination and subsequent degradation by the proteasome.[1][7] This dual mechanism of antagonism and degradation effectively shuts down ER signaling, inhibiting tumor growth even in models with ESR1 mutations that confer resistance to other endocrine therapies.[8][9][10]
References
- 1. Elacestrant: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elacestrant S enantiomer|cas [dcchemicals.com]
- 6. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 8. trustedpharmaguide.com [trustedpharmaguide.com]
- 9. US Food and Drug Administration Approval Summary: Elacestrant for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative, ESR1-Mutated Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]
Elacestrant (S)-enantiomer dihydrochloride: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, an oral selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent for estrogen receptor-positive (ER+) breast cancer, particularly in cases with ESR1 mutations.[1][2] Its mechanism of action involves both antagonizing and degrading the estrogen receptor (ERα), thereby inhibiting tumor growth.[3][4][5] Unlike traditional endocrine therapies, Elacestrant has shown efficacy against mutant forms of the estrogen receptor, offering a promising option for patients who have developed resistance.[1][4] This document provides detailed application notes and protocols for the use of Elacestrant (S)-enantiomer dihydrochloride in high-throughput screening (HTS) assays to identify and characterize novel SERDs or to investigate the mechanisms of ERα degradation.
Mechanism of Action
Elacestrant functions as a pure antagonist of the estrogen receptor, competitively binding to it and blocking estrogen-induced transcriptional activity.[1][4] Crucially, it also induces a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][6][7] This dual mechanism of antagonism and degradation effectively abrogates ER signaling pathways, inhibiting the proliferation of ER-dependent cancer cells.[3][4]
Signaling Pathway
The estrogen receptor signaling pathway is a critical driver of growth in ER+ breast cancer. Estrogen binding to ERα initiates a cascade of events, including receptor dimerization, nuclear translocation, and the activation of gene transcription that promotes cell proliferation and survival.[7][8][9][10] Elacestrant disrupts this pathway at its core by targeting ERα for degradation.
Caption: Elacestrant's dual mechanism of action on the estrogen receptor signaling pathway.
Quantitative Data
The following tables summarize the in vitro activity of Elacestrant from various studies. This data is crucial for designing HTS experiments and interpreting results.
Table 1: In Vitro Antiproliferative Activity of Elacestrant
| Cell Line | ESR1 Status | IC50 (nM) | Conditions | Reference |
| MCF-7 | Wild-type | ~1-10 | Presence of 0.01 nM E2 | [6] |
| T47D | Wild-type | Not specified | Not specified | [7] |
| MCF7-LTED | Wild-type | ~1-10 | Presence of 0.01 nM E2 | [6] |
| MCF7-LTEDY537C | Y537C mutant | ~1-10 | Presence of 0.01 nM E2 | [6] |
Table 2: Estrogen Receptor Degradation and Binding Affinity of Elacestrant
| Parameter | Value | Cell Line/Assay | Reference |
| ERα Degradation EC50 | 0.6 nM | MCF-7 cells | [7] |
| ERα Binding IC50 | 48 nM | Biochemical assay | [5] |
| ERβ Binding IC50 | 870 nM | Biochemical assay | [5] |
High-Throughput Screening Protocols
The following protocols are designed as a template for HTS campaigns aimed at identifying novel SERDs or characterizing the activity of test compounds against ERα.
Experimental Workflow for a SERD High-Throughput Screening Campaign
References
- 1. apconix.com [apconix.com]
- 2. Biochemical and Cellular Assays | Bio-Rad [bio-rad.com]
- 3. A Screening Assay Cascade to Identify and Characterize Novel Selective Estrogen Receptor Downregulators (SERDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel Cell Lines for High-Throughput Screening to Detect Estrogen-Related Receptor Alpha Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Screening Assay Cascade to Identify and Characterize Novel Selective Estrogen Receptor Downregulators (SERDs) | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Development of Novel Cell Lines for High-Throughput Screening to Detect Estrogen-Related Receptor Alpha Modulators [cebs.niehs.nih.gov]
Application Notes and Protocols for NMR Spectroscopy Studies of Elacestrant S Enantiomer Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, an orally bioavailable selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor (ER)-positive breast cancer.[1][2][3] Its S-enantiomer dihydrochloride is the active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of elacestrant and its stereoisomers. This document provides detailed application notes and protocols for conducting NMR studies on the S-enantiomer of elacestrant dihydrochloride.
Chemical Structure
-
IUPAC Name: (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride
-
Molecular Formula: C₃₀H₄₀Cl₂N₂O₂
-
Molecular Weight: 531.56 g/mol
Quantitative NMR Data
The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR data for the S-enantiomer of elacestrant dihydrochloride.
Table 1: ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Coupling Constants.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |
| 9.65 | br s | - | NH⁺ |
| 9.15 | s | - | OH |
| 8.80 | br s | - | NH⁺ |
| 7.33 | d | 8.2 | Ar-H |
| 7.25 | d | 8.2 | Ar-H |
| 7.00 | d | 8.4 | Ar-H |
| 6.88 | d | 8.4 | Ar-H |
| 6.63 | d | 2.4 | Ar-H |
| 6.58 | dd | 8.4, 2.4 | Ar-H |
| 6.45 | d | 2.4 | Ar-H |
| 6.42 | dd | 8.4, 2.4 | Ar-H |
| 4.40 | s | - | CH₂-N |
| 3.70 | s | - | OCH₃ |
| 3.20 | q | 7.2 | N-CH₂-CH₃ |
| 3.15 | t | 7.6 | Ar-CH₂-CH₂-N |
| 2.95 | t | 7.6 | Ar-CH₂-CH₂-N |
| 2.85-2.70 | m | - | Tetrahydronaphthalene CH₂ |
| 2.05-1.85 | m | - | Tetrahydronaphthalene CH₂ |
| 1.20 | t | 7.2 | N-CH₂-CH₃ |
| 1.10 | t | 7.2 | N-CH₂-CH₃ |
Note: This data is based on experimentally obtained spectra.[4] Peak assignments are tentative and may require further 2D NMR analysis for confirmation.
Table 2: Predicted ¹³C NMR Chemical Shifts.
| Chemical Shift (δ) ppm | Tentative Assignment |
| 157.5 | Ar-C-O |
| 155.0 | Ar-C-O |
| 140.0 - 110.0 | Aromatic C |
| 55.5 | OCH₃ |
| 52.0 | N-CH₂ |
| 48.0 | N-CH₂ |
| 45.0 | N-CH₂ |
| 35.0 | Ar-CH₂ |
| 30.0 - 25.0 | Tetrahydronaphthalene CH₂ |
| 12.5 | CH₃ |
| 12.0 | CH₃ |
Note: This is predicted data and should be used as a reference. Experimental verification is recommended.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
Materials:
-
Elacestrant S enantiomer dihydrochloride
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Vortex the mixture until the solid is completely dissolved. The solution should be clear and free of any particulates.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
NMR Data Acquisition
Instrumentation:
-
400 MHz NMR Spectrometer (e.g., Bruker Avance)[4]
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.096 s
-
Spectral Width: 8223.68 Hz (20.55 ppm)
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 24038.46 Hz (238.91 ppm)
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR analysis.
Elacestrant Signaling Pathway
Caption: Elacestrant's mechanism of action.
References
Troubleshooting & Optimization
"Elacestrant S enantiomer dihydrochloride" solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges associated with Elacestrant S enantiomer dihydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug, which indicates it has inherently low aqueous solubility and permeability.[1] Its solubility is highly dependent on the pH of the aqueous medium. At a neutral pH of 6.8, the solubility is very low, approximately 0.01 mg/mL.[1] However, in acidic conditions, such as at pH 1, the solubility significantly increases to about 33 mg/mL.[1] The free base form of elacestrant has extremely low water solubility, estimated at 0.00035 mg/mL.[2][3] The dihydrochloride salt form is utilized to improve its solubility in aqueous solutions.[2]
Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A2: Difficulty in dissolving this compound in standard aqueous buffers like Phosphate Buffered Saline (PBS) is expected due to its low solubility, especially at or near neutral pH.[1] Several factors can contribute to this issue:
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pH of the Buffer: As mentioned, solubility is significantly lower at neutral or near-neutral pH.
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Polymorphism: Elacestrant dihydrochloride can exist in different crystalline forms (polymorphs), which can have different solubility profiles.[2][4] The presence of hydrates can also affect solubility.[2]
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Temperature: While not extensively documented in the provided results, temperature can influence the solubility of chemical compounds.
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Purity of the Compound: Impurities can affect the dissolution characteristics.
Q3: Are there any recommended solvent systems to improve the solubility of this compound for in vitro experiments?
A3: Yes, for in vitro studies, it is common to first prepare a stock solution in an organic solvent and then dilute it into the aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of Elacestrant.[5][6] It is sparingly soluble in DMSO (1-10 mg/mL).[5] For in vivo studies, co-solvent systems are often employed. Examples of such systems include:
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5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[6]
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10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of ≥ 2.5 mg/mL.[7]
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5% DMSO and 95% of a 20% SBE-β-CD solution in saline, achieving a solubility of ≥ 2.87 mg/mL.[7]
It is crucial to be aware that high concentrations of organic solvents like DMSO can have effects on cells in vitro.
Troubleshooting Guide
Problem: Precipitate forms after diluting the DMSO stock solution into an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | The concentration of Elacestrant in the final aqueous solution may be above its solubility limit at the buffer's pH. |
| * Action 1: Decrease the final concentration of Elacestrant in the aqueous buffer. | |
| * Action 2: Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your experimental system. | |
| * Action 3: Consider using a different aqueous buffer with a lower pH if your experiment allows, as Elacestrant solubility is higher in acidic conditions.[1] | |
| Buffer Composition | Components of the buffer (e.g., phosphate) might be interacting with the compound, leading to precipitation. |
| * Action: Try a different buffer system (e.g., citrate buffer) to see if the precipitation issue persists. | |
| Temperature Effects | A decrease in temperature upon dilution can reduce solubility. |
| * Action: Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing. Gentle warming might help, but be cautious about compound stability. |
Data Presentation
Table 1: Solubility of Elacestrant and its Dihydrochloride Salt in Various Solvents
| Compound Form | Solvent/Buffer | Solubility | Reference |
| Elacestrant | Water | 0.00035 mg/mL | [3] |
| Elacestrant Dihydrochloride | pH 1 Aqueous Buffer | 33 mg/mL | [1] |
| Elacestrant Dihydrochloride | pH 6.8 Aqueous Buffer | ~0.01 mg/mL | [1] |
| Elacestrant Dihydrochloride | Water | 25 mg/mL | [6][8] |
| Elacestrant (hydrochloride) | DMSO | 1-10 mg/mL (sparingly soluble) | [5] |
| Elacestrant Dihydrochloride | DMSO | 100 mg/mL (may require ultrasound) | [6][7] |
| Elacestrant Dihydrochloride | Ethanol | 6 mg/mL | [6] |
| Elacestrant Dihydrochloride | 1% DMSO in saline | ≥ 0.57 mg/mL | [7] |
| Elacestrant Dihydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | [7] |
| Elacestrant Dihydrochloride | 5% DMSO, 95% (20% SBE-β-CD in saline) | ≥ 2.87 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL). Note that moisture-absorbing DMSO can reduce solubility.[6]
-
Vortex or sonicate the solution to ensure complete dissolution. Gentle heating to 37°C may also aid in solubilization.[9]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For long-term storage (1 year), -80°C is recommended.[6]
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer (by Dilution)
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Pre-warm the desired aqueous buffer to the experimental temperature.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to minimize immediate precipitation.
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Visually inspect the solution for any signs of precipitation. If a precipitate forms, consider the troubleshooting steps outlined above.
Visualizations
Caption: Experimental workflow for preparing Elacestrant solutions.
Caption: Troubleshooting logic for Elacestrant solubility issues.
References
- 1. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. glpbio.com [glpbio.com]
Overcoming low biological activity of "Elacestrant S enantiomer dihydrochloride" in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing lower than expected biological activity with "Elacestrant S-enantiomer dihydrochloride" in their assays.
Frequently Asked Questions (FAQs)
Q1: We are observing very low to no activity with our batch of "Elacestrant S-enantiomer dihydrochloride". Is this expected?
A1: Yes, this is the expected result. The biological activity of Elacestrant as a selective estrogen receptor degrader (SERD) resides almost exclusively in the (R)-enantiomer, which is the active pharmaceutical ingredient. The (S)-enantiomer is characterized as having low or no biological activity.[1] Therefore, if you are intentionally working with the S-enantiomer, you should anticipate significantly reduced or absent activity compared to Elacestrant (the R-enantiomer).
Q2: What is the difference in activity between the R- and S-enantiomers of Elacestrant?
A2: The (R)-enantiomer, Elacestrant, is a potent selective estrogen receptor (ER) degrader. In contrast, the (S)-enantiomer is considered to be the low-activity enantiomer.[2][3][4][5] The specific three-dimensional arrangement of the active (R)-enantiomer is critical for its high-affinity binding to the estrogen receptor and subsequent degradation. While specific IC50 values for the S-enantiomer are not widely reported in publicly available literature, it is consistently referred to as the inactive or low-activity counterpart to the active R-enantiomer.
Q3: Why is stereochemistry so important for the activity of Elacestrant?
A3: The interaction between a drug and its biological target, such as the estrogen receptor, is highly dependent on the three-dimensional shape of the drug molecule.[6][7] Like a key fitting into a lock, the specific spatial arrangement of atoms in the (R)-enantiomer of Elacestrant allows it to bind effectively to the ligand-binding pocket of the estrogen receptor, inducing a conformational change that leads to the receptor's degradation. The (S)-enantiomer, being a mirror image, does not fit into the binding pocket in the same way, resulting in a much weaker interaction and consequently, low or no biological activity.
Q4: Could our sample be a mix of enantiomers or the wrong enantiomer? How can we verify this?
A4: It is possible that your sample may not be enantiomerically pure or could be mislabeled. To verify the enantiomeric identity and purity of your compound, you will need to use a chiral analytical method, most commonly chiral High-Performance Liquid Chromatography (HPLC). It is recommended to request a certificate of analysis from your supplier that includes chiral purity data. If you need to verify this in your lab, a specialized chiral HPLC method would need to be developed.
Troubleshooting Guide: Overcoming Low Biological Activity in Assays
If you are experiencing unexpectedly low activity, even when accounting for the inherently low activity of the S-enantiomer, or if you are working with the active R-enantiomer (Elacestrant) and seeing poor results, this guide provides potential reasons and solutions.
Problem 1: Confirming Compound Identity and Purity
Potential Cause: The compound is not the expected enantiomer or is a racemic mixture.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Check the CoA from your supplier for information on enantiomeric purity.
-
Chiral HPLC Analysis: If you have the capability, perform chiral HPLC to determine the enantiomeric ratio of your sample. A general approach to developing a chiral HPLC method is outlined in the experimental protocols section.
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Source a New Batch: If you suspect your compound is impure or the wrong enantiomer, obtain a new, certified batch of the desired enantiomer from a reputable supplier.
Problem 2: Suboptimal Compound Preparation and Storage
Potential Cause: The compound has degraded or is not fully solubilized.
Troubleshooting Steps:
-
Proper Storage: "Elacestrant S-enantiomer dihydrochloride" should be stored under the conditions recommended by the supplier, typically at -20°C. Avoid repeated freeze-thaw cycles.
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Solubility Issues: Elacestrant dihydrochloride has low aqueous solubility.[8]
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Recommended Solvent: For in vitro assays, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2]
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Solubilization Technique: Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Gentle warming or sonication may aid in dissolution.
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Precipitation in Media: Highly lipophilic compounds can precipitate when diluted from a DMSO stock into aqueous assay media. Minimize the final DMSO concentration in your assay (typically ≤ 0.5%) and visually inspect for any precipitation.
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Problem 3: Assay-Specific Issues
Potential Cause: The experimental conditions of your assay are not optimal for observing the compound's activity.
Troubleshooting Steps:
-
Cell Line and Target Expression:
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Confirm that your cell line expresses the target protein, Estrogen Receptor Alpha (ERα), at sufficient levels.
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The activity of SERDs can be influenced by the presence of estradiol. Ensure your cell culture media conditions (e.g., phenol red-free media, charcoal-stripped serum) are appropriate for studying estrogen receptor signaling.
-
-
Incubation Time and Concentration:
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The degradation of ERα by SERDs is time-dependent. You may need to perform a time-course experiment to determine the optimal incubation time.
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Ensure the concentration range you are testing is appropriate. Even a low-activity compound may show some effect at very high concentrations.
-
-
Positive and Negative Controls:
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Always include a potent, well-characterized SERD, such as fulvestrant or the active (R)-enantiomer of Elacestrant, as a positive control.
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A vehicle control (e.g., DMSO) is essential as a negative control.
-
Quantitative Data Summary
Table 1: Biological Activity of Elacestrant Enantiomers
| Compound | Target | Assay | Activity (IC50/EC50) | Reference |
| Elacestrant (R-enantiomer) | ERα | ERα Degradation (MCF-7 cells) | 0.6 nM (EC50) | [7] |
| ERα | Binding Affinity | 48 nM (IC50) | [2][3][4][5][6] | |
| ERβ | Binding Affinity | 870 nM (IC50) | [2][3][4][5][6] | |
| Elacestrant S-enantiomer | ERα/ERβ | Various | Low to no reported activity | [1][2][3][4][5] |
Table 2: Solubility of Elacestrant Dihydrochloride
| Solvent | Concentration | Comments | Reference |
| DMSO | 100 mg/mL (188.13 mM) | Ultrasonic assistance may be needed | [7] |
| Water | ~0.01 mg/mL at pH 6.8 | Low solubility | [8] |
| 0.01 N HCl | 33 mg/mL | Freely soluble | [8] |
Experimental Protocols
Protocol 1: ERα Degradation Assay by Western Blot
This protocol provides a general workflow to assess the degradation of Estrogen Receptor Alpha (ERα) in a breast cancer cell line (e.g., MCF-7) following treatment.
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Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
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Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock solution to create working concentrations.
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Cell Treatment: After the cells have adhered, replace the growth medium with a medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 100 nM Fulvestrant or Elacestrant R-enantiomer).
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Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
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Incubate with a loading control antibody (e.g., β-actin or GAPDH).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.
Protocol 2: General Approach for Chiral HPLC Method Development
This protocol outlines a general strategy for developing a method to separate the enantiomers of Elacestrant.
-
Column Selection:
-
Choose a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.
-
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). An acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) may be required to improve peak shape.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Initial Screening:
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Dissolve the test compound (a racemic mixture or the S-enantiomer) in the mobile phase.
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Start with an isocratic elution (e.g., 90:10 hexane:isopropanol for normal phase) at a flow rate of 1 mL/min.
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Monitor the elution using a UV detector at a wavelength where the compound absorbs (e.g., ~280 nm).
-
-
Method Optimization:
-
If no separation is observed, systematically vary the mobile phase composition (e.g., change the alcohol percentage, add an additive).
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Optimize the flow rate and column temperature to improve resolution and peak shape.
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If separation is still not achieved, screen other types of chiral columns.
-
Visualizations
Caption: Simplified Estrogen Receptor signaling pathway and the mechanism of action of Elacestrant enantiomers.
References
- 1. anjiechem.com [anjiechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]
- 5. Elacestrant S enantiomer|cas [dcchemicals.com]
- 6. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
"Elacestrant S enantiomer dihydrochloride" degradation and storage problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacestrant S enantiomer dihydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and experimental use of this compound.
Issue 1: Inconsistent or Poor Solubility
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Question: I am having trouble dissolving this compound. What can I do?
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Answer: Elacestrant's solubility is known to be pH-dependent. It is more soluble in acidic conditions and has low solubility at neutral or basic pH.[1] To improve solubility, consider the following:
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Use a slightly acidic buffer (e.g., pH 4-5) as your solvent.
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For creating stock solutions, solvents like DMSO can be used.[2]
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Gentle warming to 37°C and sonication can also aid in the dissolution of the compound in appropriate solvents.
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Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
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Question: I am observing unexpected peaks in my chromatogram after storing my Elacestrant solution. What could be the cause?
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Answer: The appearance of new peaks likely indicates degradation of the compound. Elacestrant is susceptible to degradation under certain conditions:
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Hydrolysis: The molecule contains ether and amine functionalities that could be susceptible to hydrolysis, especially in acidic or alkaline aqueous solutions.
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Oxidation: The tertiary amine and phenolic hydroxyl group can be prone to oxidation. Exposure to air, light, or oxidizing agents can accelerate this process.
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Cross-Contamination: Ensure that all glassware and equipment are scrupulously clean to avoid contamination from other compounds.
To troubleshoot, review your storage and handling procedures against the recommended guidelines. Analyze a freshly prepared solution as a reference.
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Issue 3: Loss of Potency or Activity in Biological Assays
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Question: My this compound seems to have lost its activity in my cell-based assays. Why might this be happening?
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Answer: A loss of potency is often linked to degradation.
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Improper Storage: Storing the compound at room temperature for extended periods or in a non-airtight container can lead to degradation.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound. It is recommended to aliquot stock solutions into single-use volumes.
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Presence of Degradants: The degradation products may not be biologically active or could even interfere with the assay.
We recommend preparing fresh working solutions from a properly stored stock for each experiment.
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Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for solid this compound?
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Q2: How should I store solutions of this compound?
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A2: Stock solutions, typically prepared in solvents like DMSO, should be stored at -80°C for long-term stability.[3] For short-term storage (up to one month), -20°C may be acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
-
-
Q3: Is this compound sensitive to light?
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A3: While forced degradation studies suggest it has lower susceptibility to photolytic degradation compared to other stress conditions, it is always good practice to protect solutions from direct light by using amber vials or wrapping containers in foil.[5]
-
Degradation
-
Q4: What are the main causes of this compound degradation?
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Q5: What are the likely degradation pathways?
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A5: While the exact structures of all degradation products are not fully elucidated in publicly available literature, potential degradation pathways based on the molecule's structure and metabolic pathways include:
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N-dealkylation and N-demethylation: Cleavage of the ethyl groups from the amine functionalities.
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Oxidation: Oxidation of the amine groups or other susceptible parts of the molecule.
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Hydrolysis: Cleavage of ether linkages under strong acidic or basic conditions.
-
-
-
Q6: How can I monitor for degradation?
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Long-term (years) | Store in a tightly sealed container, protected from moisture. |
| Solution (in DMSO) | -80°C | Long-term (months) | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Solution (in DMSO) | -20°C | Short-term (up to 1 month) | Aliquot into single-use vials. |
Table 2: Summary of Degradation Susceptibility
| Stress Condition | Susceptibility | Potential Outcome |
| High Humidity (>90% RH) | High | Conversion of the stable anhydrous form to a less stable hydrate form.[4] |
| Oxidation (e.g., H₂O₂) | High | Formation of oxidative degradation products.[3][5] |
| Acidic Conditions | High | Acid-catalyzed hydrolysis and other degradation.[3][5] |
| Alkaline Conditions | High | Base-catalyzed hydrolysis and other degradation.[3][5] |
| Hydrolysis (Aqueous Solution) | High | Formation of hydrolytic degradation products.[3][5] |
| Thermal Stress | Low | Relatively stable under dry heat conditions.[3][5] |
| Photolytic Stress | Low | Relatively stable when exposed to light.[3][5] |
| Reductive Stress | Low | Relatively stable under reducing conditions.[3][5] |
Experimental Protocols
Protocol 1: Stability-Indicating LC-MS/MS Method for Elacestrant
This protocol is adapted from a published method for the analysis of Elacestrant and its degradation products.[3][5]
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Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm particle size) or equivalent.
-
Mobile Phase: Isocratic elution with an appropriate mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for your system.
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Flow Rate: 1.0 mL/min.
-
Detector: Tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification. A photodiode array (PDA) detector can be used in conjunction.
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Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
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For forced degradation studies, subject the stock solution to stress conditions (e.g., add acid, base, or hydrogen peroxide and incubate).
-
Dilute the samples to an appropriate concentration within the linear range of the assay using the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Analysis: Monitor the disappearance of the parent Elacestrant peak and the appearance of new peaks corresponding to degradation products. The mass spectrometer can be used to determine the mass-to-charge ratio (m/z) of the parent compound and any degradants.
Visualizations
References
- 1. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QUANTITATIVE ANALYSIS OF ELACESTRANT IN PHARMACEUTICAL DOSAGE FORMS BY ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH EMPHASIS ON STABILITY ASSESSMENT | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 5. ajpaonline.com [ajpaonline.com]
Technical Support Center: Chiral HPLC Methods for Elacestrant Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Elacestrant enantiomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
1. What is a typical starting method for the chiral separation of Elacestrant enantiomers?
A common approach for the chiral separation of basic compounds like Elacestrant involves using a polysaccharide-based chiral stationary phase (CSP) in normal-phase mode. A good starting point would be an amylose-based column with a mobile phase consisting of a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol). Due to the basic nature of Elacestrant's tertiary amine group, adding a small amount of a basic additive like diethylamine (DEA) is often crucial for achieving good peak shape and resolution.
2. Why is a basic additive like diethylamine (DEA) necessary in the mobile phase?
Basic analytes, such as Elacestrant, can interact strongly with residual acidic silanol groups on the silica support of the chiral stationary phase. This secondary interaction can lead to significant peak tailing and poor resolution.[1] A small amount of a basic additive like DEA in the mobile phase will compete for these active sites, minimizing the undesirable interactions and resulting in more symmetrical peaks and improved separation.
3. Can I use reversed-phase HPLC for the chiral separation of Elacestrant?
While normal-phase chromatography is often the first choice for chiral separations on polysaccharide-based CSPs, reversed-phase methods can also be effective.[2] For Elacestrant, a reversed-phase method would likely involve a mobile phase of acetonitrile or methanol with an aqueous buffer. However, achieving good enantioselectivity in reversed-phase mode can be more challenging for some compounds, and method development might require screening different types of chiral columns that are compatible with aqueous mobile phases.
4. How can I confirm the elution order of the Elacestrant enantiomers?
The elution order of enantiomers is specific to the chiral stationary phase and the mobile phase conditions used. To definitively determine the elution order, you must inject a pure standard of one of the enantiomers. Without a reference standard, you can only label the peaks as "enantiomer 1" and "enantiomer 2." It's important to note that changes in the mobile phase composition or temperature can sometimes lead to a reversal of the elution order.
Troubleshooting Guide
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the CSP is critical. If you are not seeing any separation, you may need to screen different types of CSPs (e.g., amylose-based, cellulose-based, cyclodextrin-based). Polysaccharide-based columns are generally a good starting point for a wide range of compounds. |
| Incorrect Mobile Phase Composition | The ratio of the non-polar solvent to the alcohol modifier significantly impacts selectivity. Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in hexane). A lower percentage of the stronger eluting solvent (the alcohol) generally increases retention and can improve resolution, but may also broaden peaks. |
| Absence of a Suitable Additive | For a basic compound like Elacestrant, the absence of a basic additive can lead to poor peak shape that masks any underlying separation. Add a small concentration (e.g., 0.1%) of diethylamine (DEA) or another suitable amine to the mobile phase to improve peak symmetry. |
| Inappropriate Flow Rate | Chiral separations can be sensitive to flow rate. A lower flow rate often provides more time for the differential interactions between the enantiomers and the CSP, which can lead to better resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). |
| Elevated Column Temperature | Higher temperatures can decrease separation efficiency for some chiral methods. If your system is not temperature-controlled, fluctuations in ambient temperature could be affecting your results. Try using a column oven set to a stable temperature, for example, 25°C. |
Problem 2: Peak Tailing
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silica | This is a very common cause of tailing for basic analytes like Elacestrant. Ensure a basic modifier like 0.1% DEA is present in your mobile phase to block active silanol groups on the stationary phase. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. Reduce the sample concentration or injection volume. |
| Extra-column Volume | Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible. |
| Column Contamination or Degradation | If the peak tailing develops over time, the column may be contaminated with strongly retained impurities from your samples. Try flushing the column with a strong solvent (ensure it is compatible with the CSP). If performance is not restored, the column may be degraded and need replacement. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase. |
Problem 3: Variable Retention Times
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Chiral columns, especially in normal-phase mode, can require extended equilibration times when the mobile phase is changed. Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before starting your analysis. |
| Mobile Phase Composition Change | In normal-phase chromatography, the more volatile component of the mobile phase (e.g., hexane) can evaporate over time, leading to a change in the mobile phase composition and causing retention time drift. Prepare fresh mobile phase daily and keep the solvent reservoir covered. |
| Fluctuations in Column Temperature | Lack of temperature control can cause retention times to shift. Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention. |
| Pump Performance Issues | Inconsistent flow from the HPLC pump will lead to variable retention times. Check for leaks, air bubbles in the solvent lines, and worn pump seals. Perform a flow rate accuracy test. |
| "Memory Effect" of Additives | Some additives, particularly amines, can be retained by the stationary phase and affect subsequent analyses, even after the additive has been removed from the mobile phase. This "memory effect" can cause a gradual change in retention times. If you suspect this, it may be necessary to dedicate a column to a specific method or use a rigorous flushing procedure between methods with different additives. |
Experimental Protocols
Model Chiral HPLC Method for Elacestrant Enantiomers
This protocol describes a typical method that can be used as a starting point for the separation of Elacestrant enantiomers.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, for example, a Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Elacestrant sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative Data Summary
The following table illustrates the expected impact of mobile phase composition on the retention and resolution of Elacestrant enantiomers, based on the model method described above. Please note that these are representative values and actual results may vary.
| Mobile Phase Composition (Hexane:Isopropanol:DEA) | Retention Time - Enantiomer 1 (min) | Retention Time - Enantiomer 2 (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 90:10:0.1 | 12.5 | 14.8 | 2.1 | 1.2 |
| 85:15:0.1 | 8.2 | 9.5 | 1.8 | 1.1 |
| 80:20:0.1 | 6.1 | 7.0 | 1.5 | 1.1 |
| 75:25:0.1 | 4.5 | 5.1 | 1.2 | 1.0 |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor or no resolution in chiral HPLC.
Logical Relationship between Peak Tailing Causes and Solutions
Caption: Common causes of peak tailing and their corresponding solutions.
References
"Elacestrant S enantiomer dihydrochloride" potential for racemization
This technical support guide provides troubleshooting information and frequently asked questions regarding the potential for racemization of Elacestrant S-enantiomer dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the chiral purity of elacestrant?
Elacestrant is a chiral molecule, and its biological activity is stereoselective. The desired therapeutic effect as a selective estrogen receptor degrader (SERD) is primarily associated with one enantiomer. The "S-enantiomer" of elacestrant is reported to be the low activity enantiomer.[1][][3] Therefore, maintaining the enantiomeric purity of the active pharmaceutical ingredient (API) is critical to ensure its efficacy and safety. Racemization, the conversion of one enantiomer into its mirror image, would lead to a decrease in the concentration of the active enantiomer and an increase in the less active one, potentially reducing the therapeutic effect of the drug.
Q2: Is there any published data on the racemization of elacestrant S-enantiomer dihydrochloride?
Q3: Under what conditions is elacestrant known to be unstable?
Forced degradation studies have demonstrated that elacestrant is sensitive to and shows significant degradation under peroxide, acid, alkali, and hydrolysis conditions.[4] It is less susceptible to thermal and photolytic stress.[4] These conditions, particularly acidic and basic environments, are known to sometimes facilitate racemization in chiral molecules by promoting the formation of a transient achiral intermediate.
Troubleshooting Guide: Assessing Racemization Potential
This guide is intended for researchers encountering unexpected decreases in the potency of elacestrant or those performing stability and formulation studies.
Issue: Potential loss of chiral purity during experimental procedures or storage.
Step 1: Review Experimental and Storage Conditions
-
pH: Have your experimental or storage solutions been exposed to acidic or alkaline conditions? Elacestrant shows high degradation levels in both acidic and alkaline media.[4]
-
Oxidizing Agents: Has the compound been exposed to oxidizing agents? Peroxide-induced degradation has been observed.[4]
-
Temperature: While reportedly less susceptible to thermal degradation, prolonged exposure to elevated temperatures in solution, especially at non-neutral pH, could still pose a risk.
-
Solvents: Was the compound dissolved in solvents that could promote racemization? While specific solvent effects on elacestrant racemization are not documented, protic solvents can sometimes facilitate such processes.
Step 2: Perform a Forced Degradation Study to Investigate Racemization
If you suspect racemization, a forced degradation study focused on chiral analysis is recommended.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Elacestrant S-enantiomer dihydrochloride in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the elacestrant solution to the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 2, 6, 12, and 24 hours.
-
Alkaline: 0.1 N NaOH at 60°C for 2, 6, 12, and 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 2, 6, 12, and 24 hours.
-
Thermal: Heat the solution at 80°C for 24, 48, and 72 hours.
-
Control: Keep a solution at room temperature, protected from light.
-
-
Sample Preparation: At each time point, withdraw an aliquot of the stressed solution. Neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration for analysis.
-
Chiral HPLC Analysis: Analyze the samples using a validated chiral HPLC method. High-performance liquid chromatography (HPLC) is a widely used and effective technique for the separation and quantification of enantiomers.[5][6]
Recommended Chiral HPLC Method
-
Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[5]
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[7] For basic compounds like elacestrant, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[7]
-
Detection: UV detection at a wavelength where elacestrant has significant absorbance (e.g., 287 nm).[4]
-
Quantification: Calculate the percentage of the R-enantiomer in the S-enantiomer sample at each time point by comparing the peak areas.
Data Presentation: Hypothetical Racemization Data
The following table summarizes hypothetical results from a forced degradation study to illustrate how to present the data.
| Stress Condition | Time (hours) | % R-enantiomer (Hypothetical) | % Degradation (Hypothetical) |
| 0.1 N HCl @ 60°C | 2 | 1.5% | 5.2% |
| 6 | 4.2% | 12.5% | |
| 12 | 8.9% | 21.3% | |
| 24 | 15.3% | 35.8% | |
| 0.1 N NaOH @ 60°C | 2 | 2.1% | 6.8% |
| 6 | 5.8% | 15.1% | |
| 12 | 11.2% | 25.6% | |
| 24 | 18.9% | 40.2% | |
| 3% H₂O₂ @ RT | 2 | < 0.5% | 8.1% |
| 6 | < 0.5% | 14.7% | |
| 12 | 0.8% | 23.4% | |
| 24 | 1.2% | 32.9% | |
| 80°C | 24 | < 0.5% | 1.3% |
| 48 | 0.6% | 2.5% | |
| 72 | 0.9% | 4.1% | |
| Control @ RT | 72 | < 0.5% | < 1.0% |
Visualizations
Experimental Workflow for Racemization Assessment
Caption: Workflow for assessing the racemization potential of Elacestrant S-enantiomer.
Simplified Mechanism of Action for Elacestrant
Caption: Simplified pathway showing Elacestrant-induced degradation of the Estrogen Receptor.
References
Optimizing concentration of "Elacestrant S enantiomer dihydrochloride" for control experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Elacestrant S enantiomer dihydrochloride" in control experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used as a control?
"this compound" is the low-activity stereoisomer of elacestrant. Elacestrant is a potent selective estrogen receptor degrader (SERD) that binds to the estrogen receptor-alpha (ERα) and induces its degradation.[1][2][][4] The S enantiomer, having a significantly lower affinity and activity for ERα, serves as an ideal negative control in experiments investigating the effects of elacestrant.[1][2][][4] Its use helps to distinguish the specific effects of ERα degradation by elacestrant from any potential non-specific or off-target effects of the chemical scaffold.
Q2: What is the mechanism of action of the active elacestrant?
Elacestrant is a selective estrogen receptor degrader (SERD).[5][6] It binds to the estrogen receptor-alpha (ERα), leading to a conformational change in the receptor. This altered conformation is recognized by the cellular machinery responsible for protein degradation, resulting in the destruction of the ERα protein via the proteasomal pathway.[7] By degrading ERα, elacestrant effectively blocks estrogen signaling in cancer cells that rely on this pathway for growth and survival.[5][7]
Q3: What are the known in vitro potencies of the active elacestrant?
The following table summarizes the reported in vitro potencies of the active elacestrant (R-enantiomer). This data is crucial for determining an appropriate concentration range for your experiments with the active compound and for establishing a baseline against which to compare the inactivity of the S enantiomer control.
| Parameter | Cell Line | Value | Reference |
| ERα Binding IC50 | - | 48 nM | [1][][4][5] |
| ERβ Binding IC50 | - | 870 nM | [1][][4][5] |
| ERα Degradation EC50 | MCF-7 | 0.6 nM | [5][6] |
| Anti-proliferative EC50 | Estradiol-stimulated MCF-7 | 4 pM | [5][6] |
Q4: How should I prepare a stock solution of "this compound"?
"this compound" is soluble in DMSO.[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Note that hygroscopic DMSO can reduce solubility, so it is advisable to use fresh, high-quality DMSO.[8]
Troubleshooting Guide
Issue 1: Determining the optimal concentration of "this compound" for control experiments.
Solution: The optimal concentration for the S enantiomer as a negative control should be the highest concentration that shows no biological effect on the target pathway (i.e., does not degrade ERα or inhibit cell proliferation) and does not induce cytotoxicity. A systematic approach is recommended to determine this concentration.
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol will help you identify the highest concentration of the S enantiomer that does not cause cell death.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
"this compound"
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of "this compound" in complete growth medium. A suggested starting range is from 10 nM to 100 µM. Also, include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Treatment: Remove the medium from the cells and add the prepared dilutions of the S enantiomer. Incubate for 48-72 hours, corresponding to the duration of your planned experiments.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) is your maximum non-toxic concentration.
Protocol 2: Verifying the Inactivity of the S Enantiomer on ERα Degradation via Western Blot
This protocol confirms that the S enantiomer does not degrade ERα at the determined non-toxic concentrations.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
"this compound"
-
Active Elacestrant (as a positive control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with:
-
Vehicle control (DMSO)
-
Active Elacestrant (e.g., 10 nM and 100 nM)
-
"this compound" at a range of non-toxic concentrations determined from Protocol 1 (e.g., 1 µM, 10 µM, 50 µM).
-
Incubate for 24-48 hours.
-
-
Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Compare the ERα band intensity in the S enantiomer-treated samples to the vehicle control. The S enantiomer should not show a significant decrease in ERα levels compared to the vehicle, while the active elacestrant should show a clear reduction.
Issue 2: Observing unexpected biological activity with the S enantiomer control.
Solution: While the S enantiomer is characterized as having low activity, at very high concentrations, it may exhibit off-target effects. Some SERDs have been shown to interact with other receptors, such as the G protein-coupled estrogen receptor (GPR30), which can mediate cellular responses independent of ERα.[9][10]
Troubleshooting Steps:
-
Re-evaluate Concentration: Ensure you are using a concentration determined to be non-toxic and inactive on ERα degradation from your initial validation experiments (Protocols 1 and 2).
-
Consider Off-Target Effects: If the observed effect persists at non-toxic concentrations, it might be an off-target effect. Investigate whether the observed phenotype could be mediated by other pathways known to be affected by SERD-like molecules.
-
Use an Alternative Negative Control: If off-target effects are suspected and problematic for your experimental interpretation, consider using a structurally unrelated compound that is known to be inactive on the estrogen signaling pathway as an additional negative control.
Visualizing Experimental Logic and Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
Caption: Elacestrant Signaling Pathway and Control.
Caption: Workflow for Optimizing Control Concentration.
Caption: Troubleshooting Unexpected Control Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
"Elacestrant S enantiomer dihydrochloride" interference in biochemical assays
Welcome to the technical support center for Elacestrant S enantiomer dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in biochemical assays and to troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Elacestrant?
A1: this compound is the S-enantiomer of the active drug, Elacestrant (the R-enantiomer). Enantiomers are stereoisomers that are mirror images of each other. In pharmacology, it is common for one enantiomer to be significantly more active than the other. Elacestrant S enantiomer is considered the low-activity or inactive enantiomer of Elacestrant.[][2][3]
Q2: What is the primary application of this compound in research?
A2: Given its low biological activity, this compound is primarily used as a negative control in experiments studying the effects of Elacestrant. It helps researchers to confirm that the observed biological effects of Elacestrant are due to its specific interaction with its target, the estrogen receptor (ER), and not due to non-specific effects of the chemical scaffold.
Q3: What is the mechanism of action of the active compound, Elacestrant?
A3: Elacestrant is a selective estrogen receptor degrader (SERD).[4][5] It binds to the estrogen receptor-alpha (ERα) and not only antagonizes its function but also induces its degradation via the proteasomal pathway.[4][6] This dual action effectively shuts down estrogen receptor signaling in ER-positive cancer cells. Elacestrant has been shown to be effective against both wild-type and mutated forms of ERα.[5]
Q4: Should I expect to see any biological activity with the S-enantiomer?
A4: While designated as low-activity, it is possible that at very high concentrations, the S-enantiomer may exhibit some off-target effects or weak interactions with the estrogen receptor or other cellular components. It is crucial to establish a dose-response curve to determine the concentration at which it is truly inactive in your specific assay system.
Q5: Are there any known interferences of this compound in common biochemical assays?
A5: There is no specific data detailing direct interference of this compound in biochemical assays. However, like many small molecules, it has the potential to interfere with certain assay technologies, especially at higher concentrations. Potential interferences could include:
-
Autofluorescence: The compound may fluoresce at the excitation/emission wavelengths used in fluorescence-based assays.
-
Light Absorbance: The compound may absorb light at the wavelength used for colorimetric assays.
-
Chemical Reactivity: The compound may chemically react with assay reagents, for example, reducing MTT in cell viability assays, leading to false-positive results.[7]
-
Non-specific Binding: At high concentrations, the compound may bind non-specifically to proteins or other macromolecules, leading to artifacts.
Troubleshooting Guides
Issue 1: Unexpected Activity Observed with Elacestrant S Enantiomer (Negative Control)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Concentration Leading to Off-Target Effects | - Perform a dose-response experiment with the S-enantiomer to determine a concentration that is completely inactive. - Compare the IC50 or EC50 values of the S- and R-enantiomers. A significant difference (e.g., >100-fold) is expected. |
| Contamination of S-enantiomer with the Active R-enantiomer | - Verify the purity and enantiomeric excess of your S-enantiomer sample with the supplier. - If possible, perform chiral chromatography to confirm the enantiomeric purity. |
| Non-specific Compound Effects | - Test for compound autofluorescence or absorbance in cell-free assay buffer. - Run a control plate without cells to check for direct chemical interference with assay reagents (e.g., MTT reduction).[7] |
| Cellular Stress Response | - High concentrations of any compound can induce cellular stress. - Assess cell morphology under a microscope for signs of stress or toxicity. - Use a secondary, orthogonal assay to confirm the unexpected activity. |
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of the Compound | - Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. - Visually inspect for any precipitation after dilution. - Consider using a lower concentration or a different formulation if solubility is an issue. |
| Variability in Cell Seeding and Health | - Ensure consistent cell seeding density across all wells. - Regularly check for and treat any mycoplasma contamination. - Use cells within a consistent passage number range for all experiments. |
| Assay Timing and Kinetics | - Optimize the incubation time with the compound. The effect may be time-dependent. - For degradation assays (e.g., Western blot for ERα), perform a time-course experiment to determine the optimal time point. |
| Interaction with Serum Proteins | - Elacestrant is highly protein-bound (>99%).[4] The presence of serum in the culture medium can reduce the effective concentration of the compound. - Consider performing initial experiments in serum-free or low-serum conditions, if compatible with your cell line. |
Quantitative Data Summary
| Parameter | Elacestrant (R-enantiomer) | Elacestrant S enantiomer |
| Primary Target | Estrogen Receptor-alpha (ERα) | Expected to have very low affinity for ERα |
| Mechanism of Action | Selective Estrogen Receptor Degrader (SERD) | Expected to have minimal to no SERD activity |
| ERα Binding Affinity (IC50) | ~48 nM[2][3] | Expected to be significantly higher (>100-fold) than the R-enantiomer |
| ERβ Binding Affinity (IC50) | ~870 nM[2][3] | Expected to have very low affinity |
| Expected outcome in ER+ cell proliferation assay | Potent inhibition of cell proliferation | Minimal to no inhibition at concentrations where the R-enantiomer is active |
| Expected outcome in ERα degradation assay | Induces dose-dependent degradation of ERα | Minimal to no degradation of ERα |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Elacestrant and this compound in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death if desired.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 3-5 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine IC50 values.
Protocol 2: Western Blot for ERα Degradation
-
Cell Seeding and Treatment: Seed ER-positive breast cancer cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Elacestrant and Elacestrant S enantiomer for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.
Visualizations
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elacestrant S enantiomer|cas [dcchemicals.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of the pharmacological activities of RAD1901, a selective estrogen receptor degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to confirm the inactivity of "Elacestrant S enantiomer dihydrochloride"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the inactivity of "Elacestrant S enantiomer dihydrochloride" compared to its active R-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the known activity of the two enantiomers of Elacestrant?
A1: Elacestrant, the R-enantiomer (also known as RAD1901), is a potent selective estrogen receptor degrader (SERD).[1][2][3] It binds to the estrogen receptor-alpha (ERα) and ERβ with IC50 values of 48 nM and 870 nM, respectively.[1][2][3][] The S-enantiomer of Elacestrant is reported to be the low-activity enantiomer.[1][2][3][] The experimental protocols outlined in this guide will allow for the quantitative determination of the S-enantiomer's activity.
Q2: Why is it important to confirm the inactivity of the S-enantiomer?
A2: In drug development, it is crucial to characterize both enantiomers of a chiral drug. One enantiomer may be responsible for the therapeutic effects (the eutomer), while the other (the distomer) could be inactive, less active, or contribute to off-target effects or toxicity. Confirming the inactivity of the S-enantiomer ensures that the therapeutic activity of Elacestrant is primarily attributed to the R-enantiomer and that the S-enantiomer does not contribute to undesirable effects.
Q3: What are the key experimental approaches to confirm the inactivity of the S-enantiomer?
A3: To confirm the inactivity of the S-enantiomer of Elacestrant, a series of in vitro assays should be performed to compare its effects with the active R-enantiomer. The three key experimental approaches are:
-
Competitive Radioligand Binding Assay: To determine the binding affinity of the S-enantiomer to the estrogen receptor (ERα).
-
ERα Degradation Assay (Western Blot): To assess the ability of the S-enantiomer to induce the degradation of the ERα protein.
-
Estrogen Response Element (ERE) Luciferase Reporter Assay: To measure the functional consequence of ERα binding by quantifying the transcriptional activity.
Quantitative Data Summary
The following table summarizes the known quantitative data for the R-enantiomer of Elacestrant. The activity of the S-enantiomer can be quantified using the protocols provided below and the results can be compared to these values.
| Enantiomer | Target | Parameter | Value |
| R-enantiomer (Elacestrant) | ERα | IC50 | 48 nM[1][2][3][] |
| ERβ | IC50 | 870 nM[1][2][3][] | |
| S-enantiomer | ERα | IC50 | Reported as "low activity"[1][2][3][] |
| ERβ | IC50 | Not reported |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Protocols
Competitive Radioligand Binding Assay for ERα
Objective: To determine the binding affinity (IC50 and Ki) of the S- and R-enantiomers of Elacestrant for ERα.
Materials:
-
Recombinant human ERα protein
-
[3H]-Estradiol (Radioligand)
-
Elacestrant R-enantiomer and S-enantiomer dihydrochloride
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Multi-well plates
Procedure:
-
Prepare a series of dilutions for both the S- and R-enantiomers of Elacestrant.
-
In a multi-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol, and the diluted enantiomers.
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Add the recombinant human ERα protein to initiate the binding reaction.
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Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.
-
Calculate the Ki value using the Cheng-Prusoff equation.
ERα Degradation Assay (Western Blot)
Objective: To assess the ability of the S- and R-enantiomers of Elacestrant to induce the degradation of ERα protein in a breast cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells (or another ERα-positive cell line)
-
Cell culture medium and supplements
-
Elacestrant R-enantiomer and S-enantiomer dihydrochloride
-
Lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture MCF-7 cells to an appropriate confluency.
-
Treat the cells with varying concentrations of the S- and R-enantiomers of Elacestrant for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ERα.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative amount of ERα protein in each sample.
Estrogen Response Element (ERE) Luciferase Reporter Assay
Objective: To measure the functional antagonist activity of the S- and R-enantiomers of Elacestrant on ERα-mediated gene transcription.
Materials:
-
ERα-positive cells (e.g., T47D or MCF-7)
-
ERE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
Estradiol (E2)
-
Elacestrant R-enantiomer and S-enantiomer dihydrochloride
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the ERE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the S- and R-enantiomers of Elacestrant for a short period.
-
Stimulate the cells with a fixed concentration of Estradiol (E2) to induce luciferase expression. Include a control group without E2 stimulation.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the enantiomer concentration to determine the dose-dependent inhibition of E2-induced transcription.
Troubleshooting Guides
Competitive Radioligand Binding Assay
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding | Insufficient washing | Increase the number and volume of washes. |
| Radioligand concentration too high | Optimize the radioligand concentration. | |
| Filter binding of the radioligand | Pre-soak filters in a blocking agent. | |
| Low specific binding | Inactive protein | Use a fresh batch of recombinant protein. |
| Insufficient incubation time | Optimize the incubation time to ensure equilibrium is reached. | |
| Incorrect buffer composition | Check the pH and components of the assay buffer. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and be meticulous with technique. |
| Inconsistent washing | Ensure all wells are washed uniformly. |
ERα Degradation Assay (Western Blot)
| Issue | Possible Cause | Suggested Solution |
| No ERα band detected | Low protein expression in cells | Use a positive control cell line known to express high levels of ERα. |
| Ineffective primary antibody | Use a validated primary antibody at the recommended dilution. | |
| Poor protein transfer | Optimize transfer conditions (time, voltage, buffer composition). | |
| Weak ERα signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Primary antibody concentration too low | Increase the primary antibody concentration or incubation time. | |
| Inactive chemiluminescent substrate | Use fresh substrate. | |
| Multiple non-specific bands | Primary antibody is not specific | Use a more specific primary antibody or try different blocking conditions. |
| Antibody concentration too high | Decrease the primary and/or secondary antibody concentration. |
ERE Luciferase Reporter Assay
| Issue | Possible Cause | Suggested Solution |
| Low luciferase signal | Low transfection efficiency | Optimize the transfection protocol (reagent-to-DNA ratio, cell density). |
| Weak promoter in the reporter plasmid | Use a reporter with a stronger minimal promoter. | |
| Cell lysis is incomplete | Ensure complete cell lysis before measuring luminescence. | |
| High background signal | Contamination of reagents or cells | Use fresh, sterile reagents and screen cells for contamination. |
| Endogenous activity in cells | Use a mock-transfected control to determine baseline luminescence. | |
| High variability between replicates | Uneven cell plating | Ensure a uniform cell density in all wells. |
| Pipetting errors | Use a master mix for transfections and treatments. | |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with media. |
References
"Elacestrant S enantiomer dihydrochloride" stability in different solvents
Disclaimer: The following information is primarily based on studies of Elacestrant dihydrochloride. While this information provides valuable guidance, it is important to note that specific stability and solubility data for the S enantiomer dihydrochloride may vary. Researchers should consider this information as a general guideline and perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store Elacestrant S enantiomer dihydrochloride (solid powder)?
A1: The solid powder of this compound should be stored under controlled conditions to ensure its stability.[1][2][3][4]
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Condition | Recommendation | Duration |
| Short-term | 0 - 4°C, dry and dark | Days to weeks |
| Long-term | -20°C, dry and dark | Months to years |
Q2: What is the recommended procedure for preparing stock solutions?
A2: To prepare stock solutions, it is recommended to dissolve this compound in a suitable solvent such as DMSO.[3][5] For optimal results, use fresh, anhydrous DMSO as moisture can affect solubility.[5] It is advisable to purge the solvent with an inert gas before preparing the solution.[3]
Q3: How should I store stock solutions of this compound?
A3: Proper storage of stock solutions is crucial to maintain the integrity of the compound. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Table 2: Recommended Storage Conditions for Elacestrant Dihydrochloride in Solvent
| Storage Temperature | Recommended Duration |
| -20°C | 1 month[2] |
| -80°C | 6 months[2][4] |
Q4: In which solvents is Elacestrant dihydrochloride soluble?
A4: Elacestrant dihydrochloride has varying solubility in different solvents. The table below summarizes the available solubility information.
Table 3: Solubility of Elacestrant Dihydrochloride in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | Sparingly soluble (1-10 mg/mL)[3], 100 mg/mL (188.12 mM)[5] | Use of fresh DMSO is recommended as moisture can reduce solubility.[5] Ultrasonic treatment may be needed.[6] |
| Water | 25 mg/mL[7][8] | Freely soluble in 0.01N HCl. |
| Ethanol | 6 mg/mL[5] | |
| Ethanol/Water (96:4, v/v) | Dissolution in 30 volumes at 50°C[9] | Used in polymorphism studies.[9] |
Troubleshooting Guide
Issue 1: Precipitation is observed in my stock solution upon storage at -20°C.
-
Possible Cause: The concentration of the stock solution may be too high for storage at -20°C, leading to crystallization.
-
Troubleshooting Steps:
Issue 2: I suspect my compound is degrading in solution.
-
Possible Cause: Elacestrant can be susceptible to degradation under certain conditions. Studies on Elacestrant have shown sensitivity to peroxide, acid, alkali, and hydrolysis conditions.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. The presence of water can lead to the formation of a less stable hydrate form.[10] It is recommended to keep the water content in solvents at or below 5% v/v.[10]
-
pH: Avoid acidic or alkaline conditions in your experimental setup unless required by the protocol.
-
Light and Air Exposure: Protect solutions from light and air. Store in amber vials and consider purging with an inert gas.
-
Fresh Solutions: Prepare fresh working solutions from a frozen stock solution on the day of the experiment.
-
Experimental Protocols & Visualizations
General Experimental Workflow for Handling this compound
The following workflow outlines the general steps for handling the compound from receipt to experimental use, incorporating best practices for maintaining stability.
Caption: General workflow for handling this compound.
Signaling Pathway: Elacestrant Mechanism of Action
Elacestrant is a selective estrogen receptor (ER) degrader (SERD).[11][12] It binds to the estrogen receptor-alpha (ERα), leading to its degradation via the proteasomal pathway.[11][13] This action blocks estrogen-mediated cell proliferation in ER-positive cancer cells.[11][14]
Caption: Elacestrant induces ERα degradation, inhibiting cell proliferation.
References
- 1. Elacestrant dihydrochloride | RAD1901 | CAS 1349723-93-8 | ≧98.0% , In-stock | Sun-shinechem [sun-shinechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Elacestrant (dihydrochloride)|1349723-93-8|COA [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. xtalks.com [xtalks.com]
- 13. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Elacestrant Enantiomer Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacestrant enantiomers. The focus is on preventing cross-contamination and ensuring accurate enantiomeric purity analysis.
Frequently Asked Questions (FAQs)
Q1: What is the significance of separating Elacestrant enantiomers?
A1: Elacestrant is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. While the approved drug, Orserdu®, is the (R)-enantiomer, the (S)-enantiomer has been reported to have low activity. Therefore, it is crucial to separate and quantify the enantiomers to ensure the efficacy and safety of the drug product and to accurately assess its stereochemical purity throughout the development and manufacturing processes.
Q2: What are the primary causes of apparent cross-contamination of Elacestrant enantiomers during analysis?
A2: Apparent cross-contamination, observed as a decrease in enantiomeric excess (% ee), can arise from several sources:
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True Cross-Contamination: Physical mixing of enantiomerically enriched samples with a racemic or different enantiomeric ratio sample. This can happen through improper handling, contaminated glassware, or carryover in the HPLC system.
-
On-Column Racemization: Although less common for stable molecules under typical analytical conditions, some compounds can racemize on the chiral stationary phase (CSP) due to interactions with the stationary phase material or mobile phase components.
-
Chromatographic Artifacts: Poor separation between the enantiomers can lead to peak overlap, making accurate quantification difficult and potentially indicating a lower enantiomeric excess than is actually present. This can be caused by an inappropriate chiral column, mobile phase, or other suboptimal HPLC conditions.
Q3: How can I prevent physical cross-contamination in the laboratory?
A3: To prevent physical cross-contamination, adhere to strict good laboratory practices (GLPs):
-
Use dedicated glassware and utensils for samples with different enantiomeric compositions.
-
Thoroughly clean all equipment between uses.
-
Prepare and handle samples in a clean and organized workspace.
-
Be mindful of potential carryover in autosamplers and injection ports. Implement rigorous wash cycles between injections.
Troubleshooting Guide: Chiral HPLC Analysis of Elacestrant
This guide addresses common issues encountered during the chiral HPLC analysis of Elacestrant enantiomers.
Issue 1: Poor or No Separation of Enantiomers
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical for chiral separations. For non-steroidal selective estrogen receptor degraders (SERDs) like Elacestrant, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type (brush-type) CSPs are often effective. If you are not achieving separation, screen a variety of CSPs with different chiral selectors. |
| Incorrect Mobile Phase Composition | The mobile phase composition, including the organic modifier and any additives, significantly impacts chiral recognition. For normal-phase chromatography, typical mobile phases consist of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol, ethanol). For reversed-phase chromatography, a mixture of water and an organic solvent (e.g., acetonitrile, methanol) is used. Systematically vary the ratio of the solvents and try different organic modifiers. |
| Suboptimal Temperature | Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution. |
| Inappropriate Flow Rate | Lower flow rates often lead to better resolution in chiral chromatography. Try reducing the flow rate to see if the separation improves. |
Issue 2: Peak Tailing or Broadening
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with the Stationary Phase | Elacestrant has basic nitrogen atoms that can interact with residual silanols on the silica support of the CSP, leading to peak tailing. Adding a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can suppress these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent as recommended by the manufacturer or replace the column if necessary. |
Issue 3: Drifting Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Chiral columns often require a longer equilibration time with the mobile phase compared to achiral columns. Ensure the column is fully equilibrated before starting your analysis, which is indicated by a stable baseline. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and that the composition is not changing over time due to evaporation of a volatile component. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Elacestrant Enantiomers
This protocol provides a general workflow for developing a chiral HPLC method for separating Elacestrant enantiomers.
-
Column Screening:
-
Select a range of chiral columns for initial screening. Good starting points include columns with polysaccharide-based selectors (e.g., cellulose and amylose derivatives) and Pirkle-type selectors.
-
Prepare a solution of racemic Elacestrant in a suitable solvent.
-
Screen each column with a standard set of mobile phases (e.g., hexane/isopropanol, hexane/ethanol for normal phase; acetonitrile/water, methanol/water for reversed phase).
-
-
Mobile Phase Optimization:
-
Once a column showing some selectivity is identified, optimize the mobile phase composition.
-
Vary the ratio of the strong and weak solvents in the mobile phase to improve resolution.
-
If peak tailing is observed, add a small amount of an appropriate additive (e.g., 0.1% diethylamine for a basic compound like Elacestrant in normal phase).
-
-
Parameter Optimization:
-
Optimize the flow rate. Start with a standard flow rate (e.g., 1.0 mL/min) and then decrease it to see if resolution improves.
-
Optimize the column temperature using a column oven.
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines (e.g., ICH Q2(R1)).
-
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Logic for Poor Separation.
"Elacestrant S enantiomer dihydrochloride" aggregation issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential aggregation issues with Elacestrant S-enantiomer dihydrochloride. The following information is curated to assist in troubleshooting common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is Elacestrant dihydrochloride and what are its basic properties?
Elacestrant dihydrochloride is the salt form of Elacestrant, a selective estrogen receptor degrader (SERD).[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug substance, indicating it has both low solubility and low permeability.[1] The compound is highly basic and lipophilic.[1]
Q2: My Elacestrant dihydrochloride solution appears cloudy or has visible particles. What could be the cause?
Cloudiness or particulate formation is likely due to the low aqueous solubility of Elacestrant dihydrochloride, leading to precipitation or aggregation.[1][3] Its solubility is pH-dependent, with higher solubility at acidic pH.[1] For instance, the solubility is approximately 33 mg/mL at pH 1 but drops to around 0.01 mg/mL at pH 6.8.[1]
Q3: How can I improve the solubility of Elacestrant dihydrochloride in my experiments?
Several strategies can be employed to improve solubility and prevent aggregation:
-
Solvent Selection: Elacestrant dihydrochloride is sparingly soluble in DMSO (1-10 mg/mL).[2] For in vivo studies, various solvent systems have been used, such as:
-
pH Adjustment: Maintaining an acidic pH can help keep the compound in solution. Elacestrant dihydrochloride is freely soluble in 0.01N HCl.[6]
-
Sonication: For preparations in DMSO or other solvent systems, sonication is recommended to aid dissolution.[5]
Q4: Are there different physical forms of Elacestrant dihydrochloride that I should be aware of?
Yes, recent research has identified multiple polymorphic forms of Elacestrant dihydrochloride.[7] Different polymorphs can have different physical properties, including solubility and stability, which could potentially impact aggregation behavior.[7] When sourcing the compound, it is important to be aware of the specific form being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms upon addition to aqueous buffer. | The low aqueous solubility of Elacestrant dihydrochloride at neutral or near-neutral pH.[1] | - Lower the pH of the final solution if the experimental conditions allow.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution.- Consider using a formulation with solubility enhancers like PEG300, Tween-80, or cyclodextrins.[4][5] |
| Inconsistent results in cell-based assays. | Aggregation of the compound in the cell culture medium, leading to variable effective concentrations. | - Prepare a concentrated stock solution in a suitable solvent like DMSO.[2]- Ensure rapid and thorough mixing when diluting the stock solution into the aqueous cell culture medium.- Visually inspect the medium for any signs of precipitation after adding the compound.- Consider the use of a low percentage of serum or a non-ionic surfactant in the medium if compatible with the assay. |
| Difficulty dissolving the solid compound. | Inadequate solvent or dissolution method. | - Use a recommended solvent such as DMSO.[2]- Employ sonication to facilitate dissolution.[5]- For aqueous-based systems, start with an acidic buffer.[6] |
Quantitative Data Summary
Table 1: Solubility of Elacestrant Dihydrochloride in Various Solvents
| Solvent/System | Solubility | Reference |
| Water | 0.00035 mg/mL | [3] |
| Aqueous buffer (pH 1) | ~33 mg/mL | [1] |
| Aqueous buffer (pH 6.8) | ~0.01 mg/mL | [1] |
| DMSO | Sparingly soluble (1-10 mg/mL) | [2] |
| 1% DMSO in saline | ≥ 0.57 mg/mL | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | [4] |
| 5% DMSO, 95% (20% SBE-β-CD in saline) | ≥ 2.87 mg/mL | [4] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | [4] |
Experimental Protocols & Workflows
Workflow for Preparing Elacestrant Dihydrochloride Solutions
The following diagram outlines a general workflow for preparing solutions of Elacestrant dihydrochloride to minimize aggregation.
References
- 1. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Elacestrant | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with "Elacestrant S enantiomer dihydrochloride"
This technical support center provides troubleshooting guidance for researchers encountering unexpected results during experiments with Elacestrant S enantiomer dihydrochloride. Given that this is the low-activity enantiomer of elacestrant, it is often used as a negative control. The following FAQs address common discrepancies and provide systematic approaches to resolving them.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing significant degradation of Estrogen Receptor alpha (ERα) with the S-enantiomer?
Expected Outcome: this compound is expected to have very low activity. Therefore, it should not induce significant degradation of ERα, especially when compared to the active elacestrant compound.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Compound Identity/Purity | Verify the identity and purity of the compound using analytical methods like HPLC or mass spectrometry. Ensure there is no contamination with the active elacestrant enantiomer. |
| Compound Stability/Storage | Improper storage may lead to degradation into active compounds. Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions for each experiment.[1] |
| Experimental Artifact | High concentrations of any compound can sometimes lead to non-specific effects. Perform a dose-response curve to see if the effect is concentration-dependent. Include a vehicle-only control and a known inactive compound control. |
| Cell Line Issues | Ensure the cell line has not been contaminated or misidentified. Perform cell line authentication. Passage number can also affect cellular responses. |
Question 2: My cell viability assay (e.g., MTT, CellTiter-Glo) shows a marked decrease in viability, suggesting cytotoxic effects of the S-enantiomer. Is this expected?
Expected Outcome: As a low-activity enantiomer, this compound should not significantly impact the viability of ER-positive breast cancer cell lines at concentrations where the active elacestrant shows potent anti-proliferative effects.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Compound Solubility Issues | Elacestrant dihydrochloride has low solubility at neutral pH (~0.01 mg/mL at pH 6.8).[2] Poor solubility can lead to compound precipitation, which may appear as a cytotoxic effect in colorimetric or luminescent assays. Visually inspect wells for precipitation. To improve solubility, consider preparing stock solutions in an appropriate solvent and ensuring the final concentration in media does not lead to precipitation.[1] |
| Polymorphism | Elacestrant dihydrochloride can exist in different polymorphic forms with varying stability and solubility.[3][4] Ensure you are using a stable, anhydrous form (Form 1) and control for humidity during handling to prevent conversion to a less stable hydrate form.[4] |
| Off-Target Effects | At high concentrations, the compound may exhibit off-target effects unrelated to ERα. The active elacestrant has shown affinity for cannabinoid receptor CB1 and adrenergic receptor ADRA2A at micromolar concentrations.[2] It is plausible the S-enantiomer could have its own off-target profile. Perform a dose-response analysis and compare results in ER-negative cell lines to assess for off-target toxicity. |
| Assay Interference | The compound may directly interfere with the assay reagents (e.g., reducing the MTT reagent non-enzymatically). Run a cell-free control by adding the compound to media with the assay reagent to check for direct chemical reactions. |
Below is a troubleshooting workflow for unexpected cell viability results.
Quantitative Data Summary
The following tables summarize key quantitative data for the active compound, elacestrant . The S-enantiomer is expected to be significantly less potent.
Table 1: In Vitro Activity of Elacestrant
| Parameter | Cell Line | Value | Conditions |
| EC₅₀ (ERα Degradation) | MCF-7 | 0.6 nM | 48-hour treatment[2] |
| IC₅₀ (ERα Binding) | ERα | 48 nM | Displacing PolarScreen Fluormone ES2 ligand[5] |
| IC₅₀ (ERβ Binding) | ERβ | 870 nM | Displacing PolarScreen Fluormone ES2 ligand[5] |
| EC₅₀ (Anti-proliferation) | MCF-7 | 4 pM | Estradiol-stimulated cells[5] |
Table 2: Pharmacokinetic Properties of Elacestrant in Humans
| Parameter | Value |
| Oral Bioavailability | ~10%[2][6] |
| Time to Max. Concentration (Tₘₐₓ) | 1.6 - 3.3 hours[2][6] |
| Elimination Half-life (t₁/₂) | 30 - 50 hours[6][7] |
| Apparent Volume of Distribution | 5800 L[7] |
| Plasma Protein Binding | >99%[7] |
| Metabolism | Primarily CYP3A4; minor roles for CYP2A6 and CYP2C9[7] |
Signaling Pathways and Workflows
The diagrams below illustrate the mechanism of action for a Selective Estrogen Receptor Degrader (SERD) like elacestrant and a typical experimental workflow.
Mechanism of Action of Elacestrant
Experimental Workflow: ERα Degradation Assay
References
- 1. broadpharm.com [broadpharm.com]
- 2. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women | springermedizin.de [springermedizin.de]
- 4. research.rug.nl [research.rug.nl]
- 5. Elacestrant | SERD | estrogen receptor (ER) degrader | CAS# 722533-56-4 | InvivoChem [invivochem.com]
- 6. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
"Elacestrant S enantiomer dihydrochloride" quality control and purity assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Elacestrant S enantiomer dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the significance of monitoring the S enantiomer of Elacestrant?
A1: Elacestrant is a chiral molecule, and its therapeutic activity primarily resides in the R enantiomer. The S enantiomer is considered a low-activity enantiomer. Regulatory agencies require the stereoisomeric composition of chiral drugs to be well-characterized. Therefore, it is crucial to control the level of the S enantiomer to ensure the safety, efficacy, and quality of the drug substance.
Q2: What are the critical quality attributes (CQAs) to consider for this compound quality control?
A2: The critical quality attributes for this compound include:
-
Identification: Confirmation of the chemical structure.
-
Assay: Quantification of the S enantiomer.
-
Enantiomeric Purity: Determination of the percentage of the S enantiomer in the presence of the R enantiomer.
-
Organic Impurities: Detection and quantification of process-related impurities and degradation products.
-
Polymorphism: Characterization of the crystalline form, as different polymorphs can affect stability and bioavailability.[1]
-
Water Content: Monitoring moisture levels is important due to the potential for hydrate formation.[1]
Q3: What are the common degradation pathways for Elacestrant?
A3: Elacestrant is sensitive to degradation under peroxide, acid, alkali, and hydrolysis conditions. It shows lower susceptibility to thermal, photolytic (light/UV), and reduction degradation.[2]
Q4: How should Elacestrant dihydrochloride be stored to prevent polymorphic changes?
A4: To prevent the conversion of the stable anhydrous form (Form 1) to the less stable hydrate form (Form 3), it is crucial to control the water content (below 5% v/v) and ambient humidity (below 90% RH) during storage and handling.[1]
Troubleshooting Guides
Chiral HPLC Method for Enantiomeric Purity
Issue: Poor resolution between R and S enantiomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the ratio of organic modifiers (e.g., isopropanol, ethanol) and the concentration of acidic/basic additives. |
| High flow rate. | Reduce the flow rate to enhance interaction with the CSP. |
| Inadequate column temperature. | Optimize the column temperature. Lower temperatures often improve chiral resolution. |
Issue: Peak tailing for one or both enantiomers.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase. | Add a competitor (e.g., a small amount of a similar amine or acid) to the mobile phase to block active sites. |
| Column overload. | Reduce the sample concentration or injection volume. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
Issue: Irreproducible retention times.
| Possible Cause | Troubleshooting Step |
| Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Mobile phase composition change. | Prepare fresh mobile phase daily and ensure proper mixing. |
Achiral UPLC-MS/MS for Purity and Impurity Profiling
Issue: Co-elution of impurities with the main peak.
| Possible Cause | Troubleshooting Step |
| Insufficient chromatographic separation. | Optimize the gradient profile (if using gradient elution) or the mobile phase composition (for isocratic elution). |
| Inappropriate stationary phase. | Screen different C18 columns with varying properties (e.g., end-capping, particle size). |
Issue: Low sensitivity for impurities.
| Possible Cause | Troubleshooting Step |
| Suboptimal mass spectrometry (MS) parameters. | Optimize MS parameters such as collision energy, cone voltage, and source temperature for each impurity of interest. |
| Matrix effects. | Dilute the sample or use a sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity of Elacestrant
This is a representative method based on common practices for chiral separations of pharmaceutical compounds.
-
High-Performance Liquid Chromatography (HPLC) System: A system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Protocol 2: UPLC-MS/MS Method for Purity and Impurity Profiling of Elacestrant
This method is adapted from a published study on Elacestrant quantification.[2]
-
Ultra-Performance Liquid Chromatography (UPLC) System: A UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a formic acid modifier).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection:
-
UV/PDA Detector: Wavelength set to an appropriate value based on the UV spectrum of Elacestrant.
-
MS/MS Detector: Electrospray ionization (ESI) in positive mode. Monitor for the molecular ion of Elacestrant (m/z 459.6) and its fragment ions (e.g., m/z 174.6, 388.5, 303.4, 232.3).[2]
-
-
Sample Preparation: Prepare samples in a suitable diluent (e.g., acetonitrile/water) to a concentration within the linear range of the method (e.g., 25-150 µg/mL).[2]
Data Presentation
Table 1: System Suitability Parameters for Chiral HPLC Method
| Parameter | Acceptance Criteria |
| Resolution (Rs) between R and S enantiomers | ≥ 1.5 |
| Tailing factor for the S enantiomer peak | ≤ 2.0 |
| Relative Standard Deviation (RSD) of peak area (n=6) | ≤ 2.0% |
| Theoretical plates | ≥ 2000 |
Table 2: Validation Summary for a UPLC-MS/MS Purity Method
| Parameter | Result |
| Linearity (Concentration Range) | 25-150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD, Intra-day) | < 1% |
| Precision (%RSD, Inter-day) | < 1% |
| Accuracy (% Recovery) | 99.20% - 101.30% |
Note: The data in Table 2 is based on a published method for Elacestrant and serves as a representative example.[2]
Visualizations
Caption: Elacestrant's mechanism of action.
Caption: Quality control workflow for Elacestrant.
References
Technical Support Center: Synthesis of Pure Elacestrant S-enantiomer Dihydrochloride
Welcome to the technical support center for the synthesis of pure "Elacestrant S-enantiomer dihydrochloride." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the significance of synthesizing the pure S-enantiomer of Elacestrant?
A1: While the (R)-enantiomer of Elacacestrant is the pharmacologically active component, the synthesis of the pure (S)-enantiomer is crucial for several reasons. It serves as a reference standard for analytical method development and validation, allowing for the accurate quantification of the inactive enantiomer in the active pharmaceutical ingredient (API). Regulatory authorities require stringent control and characterization of all stereoisomers present in a drug substance. Furthermore, studying the pure S-enantiomer can help in understanding any potential off-target effects or unique biological activities.
Q2: What is the common method for separating the enantiomers of Elacestrant precursors?
A2: The most cited method for resolving the racemic intermediate, 6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol, is through diastereomeric salt crystallization.[1] This involves reacting the racemic amine with a chiral acid, such as (+)-dibenzoyl-D-tartaric acid (DBTA), to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]
Q3: What are the known impurities of Elacestrant?
A3: Several process-related impurities and degradation products have been identified for Elacestrant. These can include starting materials, reagents, and byproducts from side reactions. Some identified impurities are (S)-Elacestrant Dihydrochloride itself (as an impurity in the R-enantiomer), Elacestrant N,N-Dinitroso N-Desethyl Impurity, and 6-(2-(Ethyl(nitroso)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-yl methanesulfonate. A comprehensive list of impurities is essential for developing appropriate analytical methods for quality control.
Q4: Is the dihydrochloride salt of Elacestrant prone to polymorphism?
A4: Yes, Elacestrant dihydrochloride is known to exist in multiple polymorphic forms. Studies have identified at least three forms (Form 1, Form 2, and Form 3). Form 1 is a stable anhydrous form, while Form 2 is another anhydrous form that can convert to the hydrated Form 3 in the presence of humidity. The stability of these forms is dependent on factors like humidity and temperature, which is a critical consideration for the final formulation and storage of the drug substance.
Troubleshooting Guides
Challenge 1: Low Enantiomeric Excess (e.e.) in Chiral Resolution
Problem: The enantiomeric purity of the isolated S-enantiomer is below the desired specification after diastereomeric salt crystallization.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Crystallization of the Diastereomeric Salt | Optimize the crystallization conditions. A solvent system of ethanol/water (70:30 v/v) has been shown to maximize the solubility difference between the diastereomeric salts.[1] Ensure slow cooling to promote selective crystallization. |
| Co-precipitation of the Unwanted Diastereomer | Crystallization at a lower temperature, such as 4°C, can reduce the co-precipitation of the (R)-enantiomer's diastereomeric salt, thereby enhancing the enantiomeric excess of the desired (S)-enantiomer salt.[1] |
| Racemization of the Chiral Center | The tetralone intermediate's chiral center could be susceptible to racemization under harsh acidic or basic conditions. Ensure that the pH is carefully controlled during the work-up steps after salt formation and liberation of the free amine. Avoid prolonged exposure to high temperatures. |
| Inaccurate Measurement of Enantiomeric Purity | Validate the chiral HPLC method used for determining the e.e. Ensure baseline separation of the enantiomers and use a validated integration method. |
Challenge 2: Difficulty in Isolating Pure Elacestrant S-enantiomer Dihydrochloride
Problem: The final product is difficult to crystallize, has a poor crystal habit, or is contaminated with residual solvents or other impurities.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Formation of an Unstable Polymorph | Control the water content during crystallization. Anhydrous Form 1 can be reliably obtained when the water content in the crystallization solvent is below 5% v/v. Carefully control room humidity during filtration and drying to prevent the formation of the less stable hydrated Form 3. |
| Residual Solvent Entrapment | Employ appropriate drying techniques, such as vacuum drying at a controlled temperature. Select a crystallization solvent system from which the salt precipitates with minimal solvent inclusion. Slurrying the product in a non-solvent can help remove residual solvents. |
| Presence of Chemical Impurities | Purify the free S-enantiomer base by chromatography before salt formation. During salt formation, use a solvent system where the desired dihydrochloride salt has high insolubility while impurities remain in the solution. |
| Incorrect Stoichiometry of Hydrochloric Acid | Ensure the precise addition of two equivalents of hydrochloric acid for the formation of the dihydrochloride salt. Inaccurate stoichiometry can lead to the formation of a mixture of the mono- and di-hydrochloride salts, affecting crystallinity and purity. |
Experimental Protocols
Key Experiment: Chiral Resolution of Racemic 6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
Objective: To separate the (S)-enantiomer from the racemic mixture via diastereomeric salt crystallization using (+)-dibenzoyl-D-tartaric acid (DBTA).
Methodology:
-
Dissolve the racemic intermediate in a 70:30 (v/v) mixture of ethanol and water.
-
Add one equivalent of (+)-dibenzoyl-D-tartaric acid (DBTA) to the solution and stir until all solids are dissolved, heating gently if necessary.
-
Allow the solution to cool slowly to room temperature, then cool further to 4°C to induce crystallization of the less soluble diastereomeric salt (S-amine-DBTA).
-
Collect the crystals by filtration and wash with a cold ethanol/water mixture.
-
To liberate the free amine, dissolve the diastereomeric salt in a suitable solvent and treat with a base (e.g., sodium bicarbonate solution) to neutralize the tartaric acid.
-
Extract the (S)-enantiomer into an organic solvent, wash with water, and dry the organic layer.
-
Evaporate the solvent to obtain the purified (S)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol.
-
Determine the enantiomeric excess (e.e.) of the product using a validated chiral HPLC method. An e.e. of up to 99.2% has been reported under optimized conditions.[1]
Key Experiment: Formation of Elacestrant S-enantiomer Dihydrochloride
Objective: To convert the purified S-enantiomer free base into its stable dihydrochloride salt.
Methodology:
-
Dissolve the purified Elacestrant S-enantiomer free base in a suitable solvent, such as isopropanol or ethanol.
-
Slowly add two equivalents of a standardized solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol) to the stirred solution.
-
Stir the mixture at room temperature to allow for the complete precipitation of the dihydrochloride salt. Cooling may be necessary to maximize the yield.
-
Collect the solid product by filtration and wash with a small amount of the cold solvent.
-
Dry the "Elacestrant S-enantiomer dihydrochloride" under vacuum at a controlled temperature to remove residual solvent.
-
Characterize the final product for its chemical purity, enantiomeric purity, and polymorphic form using appropriate analytical techniques (e.g., HPLC, chiral HPLC, PXRD).
Visualizations
References
Validation & Comparative
Elacestrant: A Comparative Analysis of R- and S-Enantiomers in Estrogen Receptor Degradation
A deep dive into the stereospecific efficacy of the selective estrogen receptor degrader, Elacestrant, reveals a stark contrast in the biological activity of its R- and S-enantiomers. The R-enantiomer, known as Elacestrant (formerly RAD1901), is the pharmacologically active agent, demonstrating potent estrogen receptor (ER) binding, degradation, and significant antitumor activity. In contrast, the S-enantiomer is consistently characterized as having low to negligible activity, highlighting the critical role of stereochemistry in the drug's mechanism of action.
This guide provides a comprehensive comparison of the available data on the R- and S-enantiomers of Elacestrant, offering researchers, scientists, and drug development professionals a clear overview of their respective efficacies, supported by experimental data and methodologies.
Efficacy and Potency: A Tale of Two Enantiomers
Preclinical studies have established Elacestrant (the R-enantiomer) as a potent selective estrogen receptor degrader (SERD). While direct comparative quantitative data for the S-enantiomer is scarce in publicly available literature, the consistent description of it as the "low activity enantiomer" implies significantly reduced or no efficacy in the assays where the R-enantiomer is active.[1][2] The therapeutic efficacy of Elacestrant is attributed to its (R)-configuration.
Estrogen Receptor Binding and In Vitro Potency of Elacestrant (R-enantiomer)
Elacestrant demonstrates high-affinity binding to estrogen receptor alpha (ERα), the primary target in ER-positive breast cancer. This binding initiates the degradation of the receptor, leading to the inhibition of estrogen-driven cancer cell proliferation.
| Parameter | Elacestrant (R-enantiomer) | S-enantiomer | Reference |
| ERα Binding Affinity (IC50) | 48 nM | Not Reported | [1] |
| ERβ Binding Affinity (IC50) | 870 nM | Not Reported | [1] |
| MCF-7 Cell Proliferation Inhibition (IC50) | 4.2 nM (in the presence of 10 pmol/l E2) | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Elacestrant (R-enantiomer).
Estrogen Receptor Binding Assay
The binding affinity of Elacestrant to ERα and ERβ was determined using a competitive binding assay. Recombinant human ERα or ERβ was incubated with a fixed concentration of radiolabeled estradiol ([³H]-E2) and varying concentrations of the test compound (Elacestrant). The reaction was allowed to reach equilibrium, and the bound radioligand was separated from the unbound ligand. The radioactivity of the bound ligand was then measured, and the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) was calculated.
Cell Proliferation Assay
The effect of Elacestrant on the proliferation of ER-positive breast cancer cells was assessed using the MCF-7 cell line. Cells were plated in a 96-well plate and allowed to adhere overnight. The medium was then replaced with a medium containing a known concentration of estradiol (E2) to stimulate proliferation, along with varying concentrations of Elacestrant. The cells were incubated for a defined period (e.g., 5 days), after which cell viability was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 value, representing the concentration of Elacestrant that inhibits 50% of the E2-stimulated cell growth, was then determined.
In Vivo Tumor Growth Inhibition in Xenograft Models
The antitumor activity of Elacestrant was evaluated in vivo using xenograft models. Female ovariectomized athymic nude mice were implanted with human breast cancer cells (e.g., MCF-7). Once tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received daily oral doses of Elacestrant, while the control group received the vehicle. Tumor volume was measured regularly throughout the study. The efficacy of Elacestrant was determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathway and Experimental Workflow
The mechanism of action of Elacestrant involves binding to the estrogen receptor, leading to its degradation and subsequent inhibition of downstream signaling pathways that promote tumor growth.
Caption: Mechanism of action of Elacestrant enantiomers.
The diagram above illustrates the differential interaction of the Elacestrant enantiomers with the estrogen receptor. The active R-enantiomer binds to ERα, leading to its degradation by the proteasome and subsequent inhibition of gene transcription and cell proliferation. The S-enantiomer exhibits low or no binding to the receptor, and therefore does not effectively inhibit the estrogen signaling pathway.
Caption: Preclinical evaluation workflow for Elacestrant.
This workflow outlines the key experimental steps in the preclinical assessment of Elacestrant's efficacy. It begins with in vitro assays to determine estrogen receptor binding and inhibition of cell proliferation, followed by in vivo studies in xenograft models to evaluate antitumor activity.
Conclusion
The available evidence conclusively demonstrates that the pharmacological activity of Elacestrant resides in its R-enantiomer. This stereospecificity underscores the importance of chiral purity in the development of targeted therapies. While the S-enantiomer is largely inactive, a comprehensive understanding of its pharmacological profile, including any potential off-target effects, would be beneficial for a complete safety and efficacy assessment. Future research providing direct quantitative comparisons of the two enantiomers would further solidify our understanding of the structure-activity relationship of this important class of anticancer agents.
References
Elacestrant's Active S-Enantiomer: A Comparative Analysis Against Inactive SERD Enantiomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Elacestrant (S-Enantiomer) and Inactive Enantiomers of Other Selective Estrogen Receptor Degraders (SERDs).
Elacestrant, an orally bioavailable selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer. As with many chiral drugs, its pharmacological activity is stereospecific, residing exclusively in one enantiomer. This guide provides a detailed comparison of the active (S)-enantiomer of Elacestrant with its inactive (R)-enantiomer and discusses the broader context of stereoisomerism in other SERDs.
Executive Summary
Elacestrant's therapeutic efficacy is attributed to its (R)-enantiomer, which potently binds to and degrades the estrogen receptor alpha (ERα), a key driver of tumor growth in ER+ breast cancer.[1] In contrast, the (S)-enantiomer of Elacestrant is consistently reported to possess low or no biological activity.[2][3][4] This stark difference in activity underscores the critical importance of stereochemistry in drug design and development. While comprehensive, direct comparative data for the inactive enantiomers of other SERDs such as fulvestrant, brilanestrant, and gedatolisib are not extensively available in the public domain, the principle of stereospecificity is a well-established pharmacological concept. This guide synthesizes the available information to provide a clear comparison and outlines the experimental approaches used to determine enantiomeric activity.
Comparative Efficacy of Elacestrant Enantiomers
The differential activity of Elacestrant's enantiomers is most evident in their interaction with ERα and their subsequent effects on cancer cell proliferation. The (R)-enantiomer is a potent binder and degrader of ERα, while the (S)-enantiomer is largely inert.
Table 1: Comparative Activity of Elacestrant Enantiomers
| Parameter | Elacestrant (Active R-enantiomer) | Elacestrant (Inactive S-enantiomer) |
| ERα Binding Affinity (IC50) | 48 nM[2][3] | Low to no activity reported[1][2][3] |
| ERβ Binding Affinity (IC50) | 870 nM[2][3] | Low to no activity reported[1][2][3] |
| ERα Degradation | Induces proteasomal degradation[5] | No significant degradation reported |
| Anti-proliferative Activity | Potent inhibition of ER+ breast cancer cells[6] | Low to no activity reported |
| In Vivo Antitumor Efficacy | Demonstrates tumor growth inhibition in xenograft models[3] | Not reported to have significant in vivo efficacy |
Signaling Pathway: Elacestrant's Mechanism of Action
Elacestrant exerts its anticancer effects by disrupting the ERα signaling pathway. The active (R)-enantiomer binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in ERα levels, thereby inhibiting downstream signaling pathways that promote tumor growth and proliferation.
Caption: Mechanism of action of the active Elacestrant enantiomer.
Inactive Enantiomers of Other SERDs
While specific data on the inactive enantiomers of many other SERDs is sparse in publicly accessible literature, the principle of stereospecificity holds.
-
Brilanestrant: This nonsteroidal SERD was under development, and like other chiral drugs, its activity would be expected to reside in a single enantiomer.[8]
-
Gedatolisib: While primarily a PI3K/mTOR inhibitor, it also has SERD properties. As a complex molecule, it is likely that its biological activity is stereospecific.[9]
Experimental Protocols
The determination of the differential activity of SERD enantiomers relies on a series of well-established in vitro and in vivo assays.
ERα Binding Affinity Assay (Competitive Radioligand Binding Assay)
Objective: To determine the relative binding affinity of the test compounds (e.g., R- and S-enantiomers of Elacestrant) for the estrogen receptor alpha.
Methodology:
-
Preparation of ERα: Recombinant human ERα is used.
-
Radioligand: A radiolabeled estrogen, typically [3H]-estradiol, is used as the competitor.
-
Assay: A constant concentration of ERα and [3H]-estradiol are incubated with increasing concentrations of the test compounds.
-
Separation: The bound and free radioligand are separated using methods like hydroxylapatite precipitation or filter binding assays.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. A lower IC50 indicates a higher binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
ERα Degradation Assay (Western Blot)
Objective: To assess the ability of the test compounds to induce the degradation of ERα in a cellular context.
Methodology:
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7) are cultured.
-
Treatment: Cells are treated with various concentrations of the test compounds for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the ERα band is normalized to the loading control. A decrease in the ERα band intensity indicates degradation.
In Vivo Antitumor Efficacy (Xenograft Model)
Objective: To evaluate the in vivo antitumor activity of the test compounds in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: ER+ breast cancer cells (e.g., MCF-7) are implanted subcutaneously or orthotopically into the mice. Estrogen pellets are often implanted to support initial tumor growth.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered the test compounds (e.g., orally or via injection) and a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compounds.
Conclusion
The case of Elacestrant and its enantiomers provides a compelling example of the principle of stereospecificity in pharmacology. The (R)-enantiomer is a potent SERD that effectively targets ERα for degradation, leading to antitumor activity, while the (S)-enantiomer is inactive. This highlights the necessity of chiral separation and the evaluation of individual enantiomers during the drug development process. While detailed comparative data for the inactive enantiomers of other SERDs are not as readily available, the underlying principles of stereoselective receptor binding and activity are fundamental to the field. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of chiral SERDs and other targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elacestrant S enantiomer|cas [dcchemicals.com]
- 5. Effect of fluorination on the pharmacological profile of 11beta isomers of fulvestrant in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brilanestrant - Wikipedia [en.wikipedia.org]
- 9. celcuity.com [celcuity.com]
The Inactive S-Enantiomer of Elacestrant: A Validated Negative Control for Estrogen Receptor Studies
For researchers in oncology, endocrinology, and drug discovery, the use of precise molecular tools is paramount to generating reliable and reproducible data. In the study of estrogen receptor (ER) signaling, the selective estrogen receptor degrader (SERD) Elacestrant has emerged as a potent therapeutic agent. This guide provides a comparative analysis to validate the use of its counterpart, Elacestrant S-enantiomer dihydrochloride, as an effective negative control in experimental settings.
Elacestrant, the active R-enantiomer also known as RAD1901, is a powerful antagonist of Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). It functions by binding to these receptors and inducing their degradation, thereby blocking estrogen-driven cellular proliferation in hormone-sensitive cancers. In contrast, the S-enantiomer of Elacestrant is characterized by its significantly lower biological activity, making it an ideal negative control for in vitro and in vivo studies investigating the specific effects of the active R-enantiomer.
Comparative Biological Activity
To establish the validity of Elacestrant S-enantiomer dihydrochloride as a negative control, it is essential to compare its biological activity against the active Elacestrant (R-enantiomer). The following tables summarize the key quantitative data from preclinical studies.
| Compound | Target | Assay Type | IC50 (nM) |
| Elacestrant (R-enantiomer) | ERα | Competitive Binding | 48[1] |
| Elacestrant (R-enantiomer) | ERβ | Competitive Binding | 870[1] |
| Elacestrant S-enantiomer | ERα / ERβ | Competitive Binding | Low Activity |
Table 1: Comparative Estrogen Receptor Binding Affinity. This table illustrates the half-maximal inhibitory concentration (IC50) of Elacestrant (R-enantiomer) required to displace a radiolabeled ligand from ERα and ERβ. The S-enantiomer is established to have low binding affinity.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Elacestrant (R-enantiomer) | MCF-7 | E2-Stimulated Proliferation | 4.2[1] |
| Elacestrant S-enantiomer | MCF-7 | E2-Stimulated Proliferation | Low Activity |
Table 2: Comparative Inhibition of Estrogen-Dependent Cell Proliferation. This table shows the IC50 of Elacestrant (R-enantiomer) for inhibiting the proliferation of estrogen-dependent MCF-7 breast cancer cells stimulated with 17β-estradiol (E2). The S-enantiomer exhibits low activity in this functional assay.
Mechanism of Action: A Tale of Two Enantiomers
The differential activity of the Elacestrant enantiomers stems from their stereospecific interaction with the ligand-binding domain of the estrogen receptor. The R-enantiomer's three-dimensional structure allows for high-affinity binding, leading to a conformational change in the receptor that flags it for proteasomal degradation. The S-enantiomer, due to its different spatial arrangement, does not fit as effectively into the binding pocket, resulting in a significantly reduced ability to bind to and degrade the estrogen receptor.
Caption: Estrogen receptor signaling and points of intervention.
Experimental Protocols
To ensure the rigorous validation of Elacestrant S-enantiomer as a negative control, the following experimental protocols are recommended:
Competitive Estrogen Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to ERα or ERβ.
Methodology:
-
Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uterus or recombinant human ERα/ERβ.
-
Incubate a constant concentration of [3H]-estradiol with varying concentrations of the test compounds (Elacestrant and Elacestrant S-enantiomer).
-
After reaching equilibrium, separate the receptor-bound from free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantify the receptor-bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol.
Estrogen Receptor-Dependent Transcriptional Reporter Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.
Methodology:
-
Use a cell line (e.g., MCF-7 or HEK293) stably or transiently transfected with a reporter construct containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Culture the cells in a hormone-depleted medium.
-
Treat the cells with a known concentration of 17β-estradiol in the presence of increasing concentrations of the test compounds.
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity.
-
Determine the IC50 value for the inhibition of estradiol-induced reporter gene expression.
Cell Proliferation Assay
This assay assesses the impact of the compounds on the proliferation of estrogen-dependent cells.
Methodology:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in a multi-well plate and culture in a hormone-depleted medium.
-
Treat the cells with 17β-estradiol to stimulate proliferation, along with a range of concentrations of Elacestrant or its S-enantiomer.
-
After a period of incubation (typically 5-7 days), quantify cell viability using a suitable method, such as MTT, resazurin, or cell counting.
-
Calculate the IC50 value for the inhibition of estradiol-stimulated cell growth.
Caption: Experimental workflow for cell proliferation assay.
Conclusion
The available data robustly supports the use of Elacestrant S-enantiomer dihydrochloride as a negative control in studies targeting the estrogen receptor. Its low affinity for ERα and ERβ, coupled with its minimal impact on estrogen-dependent cell proliferation, provides a clear and reliable baseline for assessing the specific biological effects of the active R-enantiomer, Elacestrant. The inclusion of this inactive enantiomer in experimental designs will enhance the specificity and validity of research findings in the field of endocrine signaling and cancer biology.
References
A Comparative Analysis of Elacestrant Enantiomers on Estrogen Receptor-Alpha Degradation
For Researchers, Scientists, and Drug Development Professionals
Elacestrant, a novel selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer. As a nonsteroidal, orally bioavailable compound, Elacestrant effectively antagonizes and degrades the estrogen receptor-alpha (ERα), a key driver of tumor growth in the majority of breast cancers.[1][2] Elacestrant is developed as a racemic mixture, comprising two enantiomers: (R)-Elacestrant and (S)-Elacestrant. Preclinical data indicates that the therapeutic activity of Elacestrant is primarily attributed to one of its enantiomers, with the (S)-enantiomer demonstrating significantly lower activity.[3] This guide provides a comparative analysis of the Elacestrant enantiomers, focusing on their efficacy in promoting ERα degradation, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Elacestrant and its Enantiomers
| Compound | Target | Assay | IC50 / EC50 | Cell Line | Reference |
| Elacestrant (racemic) | ERα | Inhibition of ERα expression | EC50: 0.6 nM | MCF-7 | [3] |
| Elacestrant (racemic) | ERα | Binding Affinity | IC50: 48 nM | - | [4] |
| Elacestrant (racemic) | ERβ | Binding Affinity | IC50: 870 nM | - | [4] |
| (S)-Elacestrant | ERα | ERα Degradation | Low Activity | - | [3] |
Note: The EC50 value represents the concentration of the drug that causes 50% of the maximum effect, in this case, the inhibition of ERα expression which is a surrogate for degradation. The IC50 values for binding affinity indicate the concentration required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. The significantly higher IC50 for ERβ indicates selectivity for ERα. The "low activity" of the (S)-enantiomer is a qualitative description from available sources, highlighting the need for further quantitative studies on the individual enantiomers.
Experimental Protocols
Western Blotting for ERα Degradation in MCF-7 Cells
This protocol details the methodology for assessing the degradation of ERα in the ER-positive breast cancer cell line, MCF-7, following treatment with SERDs like Elacestrant.
1. Cell Culture and Treatment:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, the media is replaced with DMEM containing charcoal-stripped FBS to remove endogenous steroids.
-
Cells are then treated with varying concentrations of (R)-Elacestrant, (S)-Elacestrant, or racemic Elacestrant for 24-48 hours. A vehicle control (e.g., DMSO) is also included.
2. Cell Lysis and Protein Extraction: [5]
-
After treatment, the culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed by adding 100-200 µL of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
The cells are scraped from the plate and the lysate is transferred to a microcentrifuge tube.
-
The lysate is incubated on ice for 30 minutes with vortexing every 10 minutes.
-
The cell debris is pelleted by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
The supernatant containing the total protein is transferred to a new tube.
3. Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for ERα (e.g., rabbit anti-ERα antibody). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The following day, the membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
After three more washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
5. Data Analysis:
-
The intensity of the ERα and loading control bands is quantified using densitometry software.
-
The relative ERα protein levels are normalized to the loading control for each sample.
-
The percentage of ERα degradation is calculated relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow
Elacestrant-Induced ERα Degradation Pathway
Elacestrant, as a SERD, induces the degradation of ERα through the ubiquitin-proteasome pathway. The (R)-enantiomer is the primary driver of this activity. The process begins with the binding of (R)-Elacestrant to the ligand-binding domain of ERα, which induces a conformational change in the receptor. This altered conformation is recognized by the cellular protein quality control machinery, leading to the recruitment of a multi-enzyme complex that includes ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). This complex polyubiquitinates ERα, tagging it for recognition and subsequent degradation by the 26S proteasome.
Caption: Elacestrant-induced ERα degradation pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines the key steps in a typical in vitro experiment designed to compare the ERα degradation activity of Elacestrant enantiomers.
Caption: Workflow for comparing Elacestrant enantiomers' effect on ERα.
References
- 1. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elacestrant - 722533-56-4 | VulcanChem [vulcanchem.com]
- 3. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Estrogen Receptor Binding Affinity: Elacestrant S Enantiomer Dihydrochloride versus Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogen receptor (ER) binding affinity of Elacestrant S enantiomer dihydrochloride and the endogenous estrogen, estradiol. Elacestrant is a selective estrogen receptor degrader (SERD) investigated for the treatment of ER-positive breast cancer. Understanding the binding characteristics of its enantiomers is crucial for structure-activity relationship studies and drug design.
Quantitative Comparison of Binding Affinity
The following table summarizes the available binding affinity data for elacestrant and estradiol to the two main estrogen receptor subtypes, ERα and ERβ.
| Compound | Receptor Subtype | Binding Affinity Metric | Value | Reference |
| Elacestrant (RAD1901) | ERα | IC50 | 48 nM | [1] |
| ERβ | IC50 | 870 nM | [1] | |
| Estradiol | ERα | Kd | ~0.2 - 10 nM | Not explicitly stated |
| ERβ | Kd | ~0.5 - 20 nM | Not explicitly stated |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, binding to the estrogen receptor. Kd (dissociation constant) is an equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components; a smaller Kd value indicates a higher binding affinity. While not a direct comparison, the significantly lower molar concentration required for estradiol to bind to the receptors indicates a much higher affinity compared to elacestrant.
Experimental Protocols
The binding affinity of compounds to the estrogen receptor is typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Objective:
To determine the in vitro binding affinity of a test compound (e.g., Elacestrant S enantiomer) to estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand ([³H]-estradiol) for binding to the receptor.
Materials:
-
Receptor Source: Recombinant human ERα and ERβ ligand-binding domains (LBDs) or cytosolic extracts from tissues known to express high levels of ER (e.g., rat uterus).[6]
-
Radioligand: [³H]-17β-estradiol.[6]
-
Test Compounds: this compound, unlabeled 17β-estradiol (for standard curve).
-
Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (DTT), and glycerol (TEDG buffer).[6]
-
Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Scintillation Cocktail.
-
Instrumentation: Scintillation counter, microplate reader.
Procedure:
-
Preparation of Receptor: If using tissue, prepare a cytosolic fraction by homogenization and ultracentrifugation.[6] If using recombinant protein, dilute to the desired concentration in assay buffer.
-
Competitive Binding Assay:
-
Set up a series of dilutions of the test compound and unlabeled estradiol (for the standard curve).
-
In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-estradiol, and varying concentrations of the test compound or unlabeled estradiol.
-
Include tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled estradiol).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Add hydroxylapatite slurry to each tube, incubate, and then wash the HAP pellets to remove unbound radioligand.
-
Alternatively, filter the incubation mixture through glass fiber filters to trap the receptor-ligand complexes.[7]
-
-
Quantification:
-
Add scintillation cocktail to the washed HAP pellets or the filters.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways
The binding of a ligand to the estrogen receptor initiates a cascade of molecular events that ultimately regulate gene expression. While both estradiol and elacestrant interact with the estrogen receptor, their downstream effects differ significantly. Estradiol is an agonist, activating the receptor, while elacestrant is an antagonist and a degrader of the receptor.[8][9][10]
Estradiol Signaling Pathway
Estradiol, upon entering a target cell, binds to the estrogen receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activator proteins and the initiation of gene transcription. This process results in the physiological effects of estrogen.
Elacestrant Mechanism of Action
Elacestrant also binds to the estrogen receptor. However, as a selective estrogen receptor degrader (SERD), its binding leads to a different conformational change that not only blocks the receptor's ability to bind to EREs but also targets the receptor for degradation by the proteasome.[8][9][10] This dual mechanism of antagonism and degradation effectively reduces the levels of estrogen receptors in the cell, thereby inhibiting estrogen-driven cell proliferation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Molecular Docking of Elacestrant Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantiomers of Elacestrant, a selective estrogen receptor degrader (SERD), based on their interaction with the estrogen receptor alpha (ERα). The information is supported by experimental data and detailed in silico methodologies.
Elacestrant is a critical therapeutic agent in the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Its efficacy is rooted in its ability to bind to and degrade the estrogen receptor, thereby halting the signaling pathways that drive tumor growth.[3][4] Elacestrant is a chiral molecule, and its therapeutic activity is primarily attributed to a single enantiomer.
Enantiomer Comparison
The biological activity of Elacestrant is stereospecific, with the R-enantiomer being the pharmacologically active form. The S-enantiomer, in contrast, exhibits significantly lower activity.[5][6] This difference in activity is a direct consequence of their differential binding affinity and interaction with the ligand-binding domain of ERα.
| Feature | (R)-Elacestrant (Active Enantiomer) | (S)-Elacestrant (Low-Activity Enantiomer) | Reference |
| Synonym | Elacestrant, RAD1901 | RAD1901 S-enantiomer | [5][6] |
| ERα Binding Affinity (IC50) | 48 nM | Significantly higher (low activity) | [5][6] |
| ERβ Binding Affinity (IC50) | 870 nM | Not reported, expected to be low | [5] |
| Primary Mechanism of Action | Binds to ERα, induces a conformational change leading to proteasomal degradation of the receptor. | Weakly binds to ERα, does not effectively induce receptor degradation. | [3][4] |
| Expected Docking Score/Binding Energy | High negative value (strong, favorable binding) | Lower negative or positive value (weak, unfavorable binding) | Inferred from activity data |
Experimental Protocols: Molecular Docking of Elacestrant Enantiomers with ERα
This section details a typical in silico protocol for conducting a comparative molecular docking study of Elacestrant enantiomers against the human estrogen receptor alpha (ERα).
1. Protein Preparation:
-
PDB Structure Selection: The crystal structure of the human estrogen receptor alpha ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB). A common choice is the structure complexed with 4-hydroxytamoxifen (PDB ID: 3ERT), which represents the antagonist conformation.[7][8][9][10]
-
Structure Preparation: The downloaded PDB file is prepared by:
2. Ligand Preparation:
-
3D Structure Generation: Three-dimensional structures of both (R)-Elacestrant and (S)-Elacestrant are generated. This can be done using chemical drawing software and then optimizing the geometry using a suitable force field (e.g., MMFF94).
-
Charge and Torsion Assignment: Gasteiger charges are typically assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.[7]
3. Molecular Docking:
-
Software: A variety of molecular docking software can be used, such as AutoDock, Glide, or Surflex.[7][8]
-
Grid Box Definition: A grid box is defined around the active site of ERα. The center of the grid is typically set to the geometric center of the co-crystallized ligand (e.g., 4-hydroxytamoxifen in 3ERT) to ensure the docking search is focused on the relevant binding pocket.[7][8] The dimensions of the grid box are set to be large enough to accommodate the ligands.
-
Docking Algorithm: A genetic algorithm or other search algorithm is employed to explore various conformations and orientations of the ligands within the active site.
-
Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding free energy. The pose with the lowest (most negative) binding energy is considered the most favorable.
4. Analysis of Results:
-
Binding Energy Comparison: The binding energies of the best-docked poses for the (R) and (S) enantiomers are compared. A more negative binding energy indicates a more stable protein-ligand complex.
-
Interaction Analysis: The binding poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the ERα active site. This analysis helps to explain the molecular basis for the observed differences in binding affinity and activity.
Visualizations
Experimental Workflow
References
- 1. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US Food and Drug Administration Approval Summary: Elacestrant for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative, ESR1-Mutated Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of binding mechanism and downregulation of elacestrant for wild and L536S mutant estrogen receptor-α through molecular dynamics simulation and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Elacestrant S enantiomer|cas [dcchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Competitive molecular docking approach for predicting estrogen receptor subtype α agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. Docking study [bio-protocol.org]
Elacestrant: A Comparative Analysis of Gene Expression Effects of the Active Form Versus its S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known effects of elacestrant, a selective estrogen receptor degrader (SERD), on gene expression, and contrasts this with the available information for its S-enantiomer dihydrochloride. Elacestrant is the active component, while its S-enantiomer is characterized by low biological activity.[1][2] This document summarizes quantitative data, experimental methodologies, and visualizes the relevant biological pathways to support research and development efforts in oncology.
Overview of Elacestrant and its S-enantiomer
Elacestrant is a potent, orally bioavailable SERD that functions by binding to the estrogen receptor (ER), leading to its degradation and thereby inhibiting ER-mediated gene transcription.[3][4][5] It is the R-enantiomer of the racemate that possesses this therapeutic activity. The dihydrochloride salt form of elacestrant is the active pharmaceutical ingredient in the approved drug product.[6] In contrast, the "Elacestrant S enantiomer dihydrochloride" is the corresponding S-enantiomer, which is described as having low activity.[1][7]
A thorough review of the scientific literature reveals a significant data gap regarding the specific effects of the Elacestrant S-enantiomer dihydrochloride on gene expression. While the active form, elacestrant, has been extensively studied, there is a lack of published research detailing the gene expression profile of the S-enantiomer. Therefore, a direct quantitative comparison of their effects on gene expression is not currently feasible. This guide will present the comprehensive data available for the active form, elacestrant, and will note the absence of comparative data for its S-enantiomer.
Elacestrant's Effect on Gene Expression
Elacestrant has been demonstrated to significantly alter the expression of estrogen-responsive genes in breast cancer cell lines. As a SERD, its primary mechanism involves the downregulation of genes that are typically induced by estrogen, leading to an anti-proliferative effect.
Quantitative Data on Gene Expression Changes Induced by Elacestrant
The following table summarizes the observed changes in the expression of key estrogen receptor target genes following treatment with elacestrant in various in vitro studies.
| Gene | Cell Line | Treatment Conditions | Fold Change/Effect | Reference |
| PGR (Progesterone Receptor) | MCF7, T47D | Elacestrant (various concentrations) | Decreased expression | [8] |
| TFF1 (Trefoil Factor 1) | MCF7 | Elacestrant (various concentrations) | Decreased expression | [8] |
| GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) | MCF7 | Elacestrant (various concentrations) | Decreased expression | [8] |
| MYBL2, UBE2T, BIRC5, MKI67 | ER+/HER2- breast cancer tissue | 345 mg elacestrant daily for 28 days | Downregulated (proliferation-related) | [9] |
| ESR1, PGR, BRCA2 | ER+/HER2- breast cancer tissue | 345 mg elacestrant daily for 28 days | Downregulated (estrogen-signaling) | [9] |
| CD8A, IGJ, CD4, GZMB | ER+/HER2- breast cancer tissue | 345 mg elacestrant daily for 28 days | Upregulated (immune-related) | [9] |
Note: The lack of available data prevents the inclusion of a similar table for the Elacestrant S-enantiomer dihydrochloride.
Experimental Methodologies
The following protocols are representative of the methods used to assess the effect of elacestrant on gene expression.
Cell Culture and Treatment
-
Cell Lines: MCF7 and T47D human breast cancer cell lines are commonly used as they are estrogen receptor-positive.
-
Culture Conditions: Cells are typically maintained in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize the influence of exogenous estrogens.
-
Treatment: Cells are treated with varying concentrations of elacestrant (e.g., from nanomolar to micromolar ranges) or vehicle control for specified durations (e.g., 24, 48, or 72 hours). In some experiments, cells are co-treated with 17β-estradiol (E2) to assess the antagonistic effects of elacestrant.
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from treated and control cells using standard methods (e.g., TRIzol reagent or commercial kits).
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of specific target genes. The expression of a housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
RNA Sequencing (RNA-Seq): For a global view of gene expression changes, RNA-seq is performed. This involves converting RNA to cDNA, sequencing the cDNA library, and aligning the reads to a reference genome to quantify the expression of thousands of genes simultaneously.
-
Data Analysis: Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon elacestrant treatment compared to control conditions.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of elacestrant and a typical experimental workflow for gene expression analysis.
Caption: Elacestrant binds to the estrogen receptor, leading to its degradation and inhibiting the transcription of estrogen-responsive genes.
Caption: A typical workflow for analyzing the effects of elacestrant on gene expression, from cell culture to data analysis.
Conclusion
Elacestrant, the active R-enantiomer, is a potent selective estrogen receptor degrader that effectively downregulates the expression of key estrogen-driven genes involved in breast cancer proliferation. The available data provides a clear picture of its mechanism of action at the gene expression level. In stark contrast, there is a significant lack of publicly available information on the gene expression effects of the "this compound." While it is characterized as having low activity, without specific experimental data, a direct and quantitative comparison of its impact on gene expression versus the active form is not possible. Future research focusing on the gene expression profile of the S-enantiomer would be necessary to provide a complete comparative analysis.
References
- 1. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. unclineberger.org [unclineberger.org]
- 5. Frontiers | Comprehensive Transcriptomic Analysis Reveals Dysregulated Competing Endogenous RNA Network in Endocrine Resistant Breast Cancer Cells [frontiersin.org]
- 6. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Elacestrant in Women with Estrogen Receptor–Positive and HER2-Negative Early Breast Cancer: Results from the Preoperative Window-of-Opportunity ELIPSE Trial - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stereospecificity of Elacestrant's Anti-Tumor Efficacy: A Comparative Guide
A deep dive into the experimental data reveals that the anti-tumor activity of the selective estrogen receptor degrader (SERD), Elacestrant, is highly stereospecific. The therapeutic effect is predominantly attributed to one enantiomer, while its counterpart demonstrates significantly lower biological activity. This guide provides a comparative analysis of Elacestrant and its less active stereoisomer, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive understanding of its structure-activity relationship.
Elacestrant (RAD1901) is a potent, orally bioavailable non-steroidal SERD that functions by binding to the estrogen receptor (ER), primarily ERα, leading to its degradation and thereby blocking estrogen-driven signaling pathways in cancer cells.[1][2] This mechanism of action has established Elacestrant as a critical therapeutic agent in the treatment of ER-positive breast cancer.[3] Chemical synthesis of Elacestrant results in a racemic mixture of two enantiomers, the R- and S-forms. However, extensive preclinical evaluation has demonstrated that the desired pharmacological activity resides almost exclusively in one of these stereoisomers.
Quantitative Comparison of Elacestrant Enantiomers
To illustrate the expected differences in a comparative study, the following tables present a hypothetical but representative dataset based on the known high potency of Elacestrant and the reported low activity of its S-enantiomer.
Table 1: Comparative Estrogen Receptor Alpha (ERα) Binding Affinity
| Compound | IC50 (nM) |
| Elacestrant (R-enantiomer) | 48 |
| Elacestrant S-enantiomer | >10,000 |
Table 2: Comparative Anti-proliferative Activity in MCF-7 Breast Cancer Cells
| Compound | IC50 (nM) |
| Elacestrant (R-enantiomer) | 10 |
| Elacestrant S-enantiomer | >20,000 |
Table 3: Comparative In Vivo Anti-Tumor Efficacy in a Breast Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Elacestrant (R-enantiomer) | 85 |
| Elacestrant S-enantiomer | <10 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be utilized to generate the comparative data presented above.
Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This assay is designed to determine the affinity of a test compound for ERα by measuring its ability to displace a radiolabeled estrogen ligand.
Materials:
-
Human recombinant ERα
-
[3H]-Estradiol (radioligand)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Test compounds (Elacestrant R- and S-enantiomers)
-
Scintillation fluid and counter
Protocol:
-
A constant concentration of human recombinant ERα is incubated with a fixed concentration of [3H]-Estradiol.
-
Increasing concentrations of the unlabeled test compounds (Elacestrant enantiomers) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand (e.g., using a filter-binding assay).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol is determined and reported as the IC50 value.[7][8]
MCF-7 Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the anti-proliferative effects of a compound on cancer cells.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Test compounds (Elacestrant R- and S-enantiomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well microplates and a microplate reader
Protocol:
-
MCF-7 cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the Elacestrant enantiomers or a vehicle control.
-
After a set incubation period (e.g., 72 hours), the MTT solution is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.[9]
In Vivo Breast Cancer Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MCF-7 cells
-
Matrigel (or a similar basement membrane matrix)
-
Test compounds (Elacestrant R- and S-enantiomers) formulated for oral administration
-
Calipers for tumor measurement
Protocol:
-
MCF-7 cells are mixed with Matrigel and subcutaneously injected into the flank of the immunocompromised mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment groups receive daily oral doses of the Elacestrant enantiomers, while the control group receives the vehicle.
-
Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.
-
At the end of the study, the percentage of tumor growth inhibition for each treatment group is calculated relative to the vehicle control group.[10][11][12][13][14]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams created using the DOT language visualize the experimental workflow and the signaling pathway of Elacestrant.
Caption: Experimental workflow for confirming stereospecificity.
Caption: Elacestrant's mechanism of action via ERα degradation.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 3. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 12. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
"Elacestrant S enantiomer dihydrochloride" vs parent compound in pharmacokinetic studies
For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount. This guide provides a detailed comparison of the pharmacokinetic properties of Elacestrant and its clinically administered form, Elacestrant S-enantiomer dihydrochloride. Elacestrant is a selective estrogen receptor degrader (SERD) approved for the treatment of certain types of breast cancer.[1][2][3] It is formulated as a dihydrochloride salt for oral administration.[4][5] The approved dosage of 345 mg of Elacestrant is equivalent to 400 mg of Elacestrant dihydrochloride.[4][6] This guide will clarify the relationship between the active moiety (Elacestrant) and its salt form, presenting key pharmacokinetic data from clinical studies involving the dihydrochloride formulation.
Understanding the Forms: Elacestrant and Elacestrant Dihydrochloride
It is crucial to understand that "Elacestrant S-enantiomer dihydrochloride" is the active pharmaceutical ingredient (API) used in the final oral dosage form.[5] Pharmacokinetic studies measure the concentration and disposition of the active compound, Elacestrant, in the body following the administration of this salt form. Therefore, a direct head-to-head pharmacokinetic comparison between the "parent compound" (free base) and the dihydrochloride salt is not the standard clinical scenario. The available data pertains to the systemic exposure of Elacestrant after the oral intake of the dihydrochloride salt.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Elacestrant following oral administration of Elacestrant dihydrochloride in healthy post-menopausal women and patients with breast cancer.
| Pharmacokinetic Parameter | Value | Population | Reference |
| Oral Bioavailability | ~10% - 11% | Healthy post-menopausal women | [1][4][6][7][8] |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 4 hours | Healthy post-menopausal women/Patients | [1][2][6] |
| Elimination Half-Life (t½) | 30 - 50 hours | Healthy post-menopausal women/Patients | [1][6] |
| Steady State | Reached by day 6 | Healthy post-menopausal women/Patients | [2][6] |
| Accumulation Ratio | 2-fold (based on AUC0-24h) | Healthy post-menopausal women/Patients | [1][2] |
| Volume of Distribution (Vd) | 5800 L | Not Specified | [1] |
| Plasma Protein Binding | >99% | Not Specified | [1][6] |
| Metabolism | Primarily by CYP3A4; minor contributions from CYP2A6 and CYP2C9 | Not Specified | [1][4][6][8] |
| Excretion | ~82% in feces (34% unchanged); ~7.5% in urine (<1% unchanged) | Not Specified | [1][6] |
| Effect of High-Fat Meal | Cmax increased by 42%, AUC increased by 22% | Not Specified | [1] |
Experimental Protocols
The pharmacokinetic data presented above were primarily derived from two first-in-human, randomized, placebo-controlled Phase 1 studies (Study 001 and Study 004) conducted in healthy postmenopausal women.[7][9][10]
Study Design
-
Study 001: This study involved single-ascending dose and multiple-ascending dose cohorts.[7] To determine absolute bioavailability, a cohort of subjects received a single oral dose (100 mg) and a single intravenous dose (1 mg) of Elacestrant.[7][11]
-
Study 004: This study evaluated multiple-ascending doses of Elacestrant administered daily for 7 days.[11]
Pharmacokinetic Sampling and Analysis
-
Blood Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Elacestrant.
-
Analytical Method: Plasma concentrations of Elacestrant were likely measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the standard for quantitative bioanalysis in pharmacokinetic studies.
Signaling Pathway and Experimental Workflow
Elacestrant Mechanism of Action
Elacestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor-alpha (ERα).[1][2] This binding blocks the transcriptional activity of the receptor and leads to its degradation.[1][2] This mechanism is particularly important in ER-positive breast cancers, including those with ESR1 mutations that can confer resistance to other endocrine therapies.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Elacestrant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women | springermedizin.de [springermedizin.de]
A Comparative Analysis of Elacestrant (S enantiomer dihydrochloride) Against Established Estrogen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Elacestrant (S enantiomer dihydrochloride), a novel selective estrogen receptor degrader (SERD), against well-established estrogen receptor (ER) antagonists: fulvestrant (a SERD), tamoxifen (a selective estrogen receptor modulator - SERM), and raloxifene (a SERM). This comparison is based on available preclinical data to objectively evaluate their performance and is supported by detailed experimental methodologies.
Executive Summary
Elacestrant is a potent, orally bioavailable SERD that, like fulvestrant, antagonizes and degrades the estrogen receptor α (ERα). This dual mechanism of action offers a distinct advantage over SERMs such as tamoxifen and raloxifene, which primarily modulate receptor activity. Preclinical data consistently demonstrate Elacestrant's robust anti-tumor activity, particularly in models with ESR1 mutations, a common mechanism of resistance to endocrine therapies. While direct head-to-head comparisons across all four compounds under identical experimental conditions are limited in the public domain, this guide synthesizes available data to provide a clear comparative overview.
Data Presentation
Table 1: Comparative in vitro Activity of ER Antagonists
| Compound | Class | ERα Binding Affinity (IC50/Ki) | Cell Proliferation Inhibition (IC50/EC50) in MCF-7 Cells |
| Elacestrant | SERD | IC50: 48 nM | EC50: 0.6 nM |
| Fulvestrant | SERD | High (89% relative to estradiol) | IC50: 0.29 nM |
| Tamoxifen | SERM | Lower (2.5% relative to estradiol) | IC50: ~5-20 µM (varied reports) |
| Raloxifene | SERM | High (similar to estradiol) | IC50: >10 µM |
Note: The presented values are compiled from various sources and may not be directly comparable due to different experimental conditions. See Experimental Protocols for more details.
Table 2: Comparative in vivo Efficacy in ER-Positive Breast Cancer Xenograft Models
| Compound | Dosing Route | Model | Key Efficacy Findings |
| Elacestrant | Oral | MCF-7 Xenograft | Significant tumor growth inhibition, greater than fulvestrant and tamoxifen in some studies.[1] Effective in models with ESR1 mutations. |
| Fulvestrant | Intramuscular | MCF-7 Xenograft | Significant tumor growth inhibition. |
| Tamoxifen | Oral/Intraperitoneal | MCF-7 Xenograft | Tumor growth inhibition. |
| Raloxifene | Oral | Mammary Carcinoma Xenograft | Tumor growth inhibition and reduction in lymph node metastasis.[2] |
Mechanism of Action and Signaling Pathways
Elacestrant and fulvestrant are classified as SERDs, while tamoxifen and raloxifene are SERMs. Their mechanisms of action at the molecular level are distinct and are visualized in the following diagrams.
Experimental Protocols
Competitive Radioligand Binding Assay for ERα
This assay determines the binding affinity of a compound to the estrogen receptor alpha.
-
Preparation of ERα: Human recombinant ERα is used.
-
Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Procedure:
-
A fixed concentration of [3H]-Estradiol and ERα are incubated with increasing concentrations of the unlabeled competitor compound (Elacestrant, fulvestrant, tamoxifen, or raloxifene).
-
The reaction is incubated to reach equilibrium.
-
Bound and free radioligand are separated using a filter-binding apparatus.
-
The radioactivity on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Cell Proliferation Assay (MCF-7)
This assay measures the ability of a compound to inhibit the proliferation of ER-positive breast cancer cells.
-
Cell Line: MCF-7 human breast adenocarcinoma cells are used.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with a medium containing the test compound at various concentrations.
-
Cells are incubated for a defined period (e.g., 5-7 days).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or SRB) or a luminescence-based assay (e.g., CellTiter-Glo).
-
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50 or EC50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously or into the mammary fat pad of the mice. Estrogen supplementation is typically required to support tumor growth.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. The test compounds are administered via the appropriate route (e.g., oral gavage for Elacestrant, tamoxifen, and raloxifene; intramuscular injection for fulvestrant).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., biomarker assessment).
-
Data Analysis: Tumor growth inhibition (% TGI) is calculated by comparing the mean tumor volume in the treated groups to the control group.
Conclusion
Elacestrant (S enantiomer dihydrochloride) demonstrates potent ER antagonism and degradation, translating to significant anti-tumor activity in preclinical models of ER-positive breast cancer. Its oral bioavailability and efficacy in models with ESR1 mutations position it as a promising therapeutic agent. While direct comparative data with fulvestrant, tamoxifen, and raloxifene under uniform experimental conditions are not always available, the existing evidence suggests Elacestrant has a competitive or superior preclinical profile, particularly when compared to SERMs. Further head-to-head studies would be invaluable for a more definitive quantitative comparison.
References
Replicating low activity findings for "Elacestrant S enantiomer dihydrochloride"
A deep dive into the pharmacological activity of Elacestrant's S enantiomer reveals a significant disparity in its interaction with estrogen receptors compared to its active counterpart and other selective estrogen receptor modulators and degraders. This guide provides a comparative analysis, supported by experimental data and detailed protocols, to elucidate the low-activity profile of "Elacestrant S enantiomer dihydrochloride" for researchers, scientists, and drug development professionals.
Elacestrant, an orally bioavailable selective estrogen receptor degrader (SERD), has demonstrated notable efficacy in the treatment of estrogen receptor (ER)-positive breast cancer. As a chiral molecule, Elacestrant exists as two enantiomers, the R and S forms. The commercially available and clinically active form is the R-enantiomer. In contrast, the S-enantiomer of Elacestrant is characterized by its low biological activity. While specific quantitative data for the S-enantiomer's binding affinity and functional activity are not extensively reported in publicly available literature, its inactivity is a critical aspect of the drug's stereospecific pharmacology.[1]
Comparative Analysis of Estrogen Receptor Binders
To understand the significance of the S-enantiomer's low activity, it is essential to compare the active Elacestrant enantiomer with other well-characterized estrogen receptor ligands. The following table summarizes key in vitro activity data for Elacestrant (active form), Fulvestrant (another SERD), and Tamoxifen (a selective estrogen receptor modulator, SERM).
| Compound | Target | Assay Type | Activity Metric | Value | Reference |
| Elacestrant (Active Enantiomer) | ERα | Inhibition | IC50 | 48 nM | [2][3][4] |
| ERβ | Inhibition | IC50 | 870 nM | [2][3][4] | |
| Elacestrant S Enantiomer | ERα, ERβ | - | - | Low Activity (Specific data not publicly available) | [1][2][3][4] |
| Fulvestrant | ER | Binding Affinity | Relative to Estradiol | 89% | |
| ER | Functional Activity | - | Pure Antagonist | ||
| Tamoxifen | ER | Binding Affinity | Relative to Estradiol | ~2-4% | |
| 4-hydroxytamoxifen (active metabolite) | ER | Binding Affinity | Relative to Estradiol | 100% | |
| ER | Functional Activity | - | Mixed Agonist/Antagonist |
Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Elucidating the Mechanism of Action: Estrogen Receptor Signaling
Elacestrant and other SERDs/SERMs exert their effects by modulating the estrogen receptor signaling pathway. In ER-positive breast cancer, the binding of estradiol to ERα triggers a cascade of events leading to cell proliferation. SERDs like Elacestrant not only block this binding but also induce the degradation of the receptor, while SERMs like Tamoxifen can have mixed agonist and antagonist effects depending on the tissue.
References
Comparative Analysis of the Metabolic Stability of Elacestrant Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic stability of Elacestrant enantiomers. While direct comparative metabolic stability data between the R- and S-enantiomers of Elacestrant is not extensively available in publicly accessible literature, this document synthesizes the known metabolic profile of Elacestrant and outlines the standard experimental protocols used to assess such stability. This guide also visualizes the relevant biological pathway and a typical experimental workflow.
Elacestrant is a selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive breast cancer. As a chiral molecule, it exists as two enantiomers: the pharmacologically active R-enantiomer and a low-activity S-enantiomer.[1][] Understanding the metabolic fate of each enantiomer is crucial for a comprehensive pharmacological assessment.
Comparative Overview of Elacestrant Enantiomers
While specific in vitro metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint) for each enantiomer are not readily found in published studies, the following table summarizes the known information regarding their properties.
| Parameter | R-Enantiomer (Elacestrant) | S-Enantiomer |
| Primary Activity | Active Estrogen Receptor Degrader | Low Activity |
| Metabolic Stability (t½) | Data not publicly available | Data not publicly available |
| Intrinsic Clearance (CLint) | Data not publicly available | Data not publicly available |
| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2A6, CYP2C9 (minor)[3][4][5][6] | Not explicitly studied, but likely similar substrates |
| Major Metabolic Pathways | N-dealkylation, N-demethylation, Oxidation[3][7] | Not explicitly studied |
Elacestrant Metabolism
In vitro studies using human hepatocytes have shown that Elacestrant is metabolized primarily through N-dealkylation and glucuronidation.[3] The major enzyme responsible for the oxidative metabolism of Elacestrant is Cytochrome P450 3A4 (CYP3A4), with smaller contributions from CYP2A6 and CYP2C9.[3][4][5][6] The main metabolic pathways identified include N-dealkylation, N-demethylation, and various other oxidations such as hydroxylation and conversion to carboxylic acids.[3][7]
Experimental Protocols for Assessing Metabolic Stability
The metabolic stability of drug candidates like the Elacestrant enantiomers is typically evaluated using in vitro assays with liver subcellular fractions or hepatocytes.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compounds (Elacestrant R- and S-enantiomers)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
Control compounds with known metabolic stability (e.g., verapamil, imipramine)[8]
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds. A typical final incubation concentration is 1 µM.
-
Incubation Mixture: Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach the optimal temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance is calculated as CLint (µL/min/mg protein) = (0.693/t½) / (mg/mL microsomal protein in incubation).
Visualizing Key Pathways and Workflows
To better understand the context of Elacestrant's action and the assessment of its metabolic stability, the following diagrams are provided.
Caption: Elacestrant's Mechanism of Action on the Estrogen Receptor Pathway.
Caption: Workflow for an In Vitro Metabolic Stability Assay.
Conclusion
While Elacestrant's overall metabolic profile is understood, a direct comparative analysis of the metabolic stability of its R- and S-enantiomers is hampered by a lack of publicly available data. The active R-enantiomer is known to be metabolized primarily by CYP3A4. For a complete understanding of the drug's disposition, further studies investigating the stereoselective metabolism of Elacestrant would be beneficial. The experimental protocols and workflows described herein represent standard industry practices for generating such valuable data for drug development and research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Elacestrant S Enantiomer Dihydrochloride: A Guide for Laboratory Professionals
The proper handling and disposal of Elacestrant S enantiomer dihydrochloride, a pharmaceutical-related compound, is critical to ensure personnel safety and environmental protection. Due to its nature as a potentially cytotoxic and hazardous substance, strict adherence to established protocols is mandatory. This guide provides detailed procedures for its safe disposal in a research environment, in accordance with regulatory guidelines.
Hazard Identification and Classification
This compound is classified with several hazards, making it essential to handle it as a hazardous chemical. Safety Data Sheets (SDS) provide critical, though sometimes varied, classifications. It is imperative to treat the compound with the highest level of precaution indicated.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | [1][2] |
| Aquatic Toxicity | Category 1: Very toxic to aquatic life with long-lasting effects. | [1] |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child. | [2] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [2] |
Note: While one SDS noted the compound as not a hazardous substance, the presence of multiple other classifications necessitates treating it as hazardous chemical waste.[3]
Regulatory Framework and Storage Limits
Disposal of this compound falls under federal and local regulations for hazardous chemical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] Academic laboratories may operate under the EPA's Subpart K regulations, which provide specific standards for waste management.[5]
Laboratories must adhere to strict quantitative limits for the accumulation of hazardous waste in designated Satellite Accumulation Areas.
| Waste Type | Maximum Accumulation Limit | Regulatory Source |
| Hazardous Waste | 55 gallons | [6][7] |
| Acutely Toxic (P-list) Waste | 1 quart (liquid) or 1 kilogram (solid) | [6] |
Note: Waste must be removed from the laboratory within 12 months, or within 3 days of exceeding the accumulation limits.[5][6]
Standard Operating Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste.
Step 1: Required Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling the compound or its waste to prevent exposure.[8]
-
Gloves: Chemotherapy-tested gloves are required. Double gloving is recommended.[9]
-
Gown: A disposable chemotherapy gown made of appropriate material.[10]
-
Eye Protection: Safety goggles with side shields or a face shield.[11]
-
Respiratory Protection: An N95 respirator or suitable alternative should be used, especially when handling the powder form to avoid inhalation of dust.[10][11]
All used PPE is considered contaminated and must be disposed of as cytotoxic waste.[9][12]
Step 2: Waste Segregation and Containment
Proper segregation is crucial to ensure safe disposal and regulatory compliance.[4][12] Never dispose of this chemical down the drain or in regular trash.[6][7][11]
-
Solid Waste: Unused or expired powder, contaminated wipes, and used PPE should be collected in a designated, leak-proof container lined with a red biohazard bag and clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste".[10][12]
-
Liquid Waste: Solutions containing this compound must be collected in a sealed, rigid, and leak-proof container that is chemically compatible.[4][10] The container must be clearly labeled with the chemical name and hazard symbols.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed directly into a puncture-proof sharps container that is specifically designated and labeled for cytotoxic sharps waste.[12]
-
Empty Containers: Empty containers that held the acute hazardous waste must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as liquid hazardous waste.[7] After rinsing, deface the original label before disposing of the container as regular trash.[7]
Step 3: Spill Management
Accidental spills must be cleaned up immediately by trained personnel using a cytotoxic spill kit.[9][10]
-
Evacuate and Secure: Isolate the spill area to prevent exposure to others.[7]
-
Don PPE: Wear the full PPE ensemble as described in Step 1.
-
Containment and Cleanup:
-
For powders, gently cover with damp absorbent pads to avoid generating dust.[11]
-
For liquids, absorb the spill using absorbent material from the spill kit.
-
Clean the area thoroughly, starting from the outer edge and working inward.
-
-
Disposal of Cleanup Materials: All materials used for cleanup (absorbent pads, wipes, contaminated PPE) are considered hazardous waste and must be placed in the designated cytotoxic waste container.[7]
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[9]
Step 4: Storage in a Satellite Accumulation Area
Waste containers must be stored in a designated Satellite Accumulation Area within the laboratory.[6]
-
The area must be at or near the point of generation.[6]
-
Containers must be kept securely closed except when adding waste.[6]
-
Store incompatible wastes separately to prevent reactions.[4]
-
The area should be regularly inspected for leaks or container damage.[4]
Step 5: Final Disposal Procedure
Final disposal must be handled by trained professionals.
-
Contact EHS: When the waste container is full or has been in storage for the maximum allowed time, contact your institution's EHS office to arrange for a hazardous waste pickup.[6][7]
-
Licensed Disposal: The EHS department will coordinate with a licensed hazardous material disposal company.[11]
-
Disposal Methods: Approved disposal methods include high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous materials.[11][13]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. Elacestrant S enantiomer|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kingstonhsc.ca [kingstonhsc.ca]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. danielshealth.ca [danielshealth.ca]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling Elacestrant S enantiomer dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Elacestrant S enantiomer dihydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
1. Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves regularly and immediately if contaminated.[1] |
| Eye Protection | Chemical safety goggles with side shields are mandatory.[2][3] A full-face shield should be worn if there is a risk of splashing.[1] |
| Body Protection | A disposable, fluid-resistant gown with long sleeves and elastic cuffs should be worn.[4][5] |
| Respiratory Protection | A fit-tested N95 or higher respirator is required when handling the powder form of the compound to prevent inhalation of airborne particles.[1] |
| Foot Protection | Closed-toe shoes are required. Shoe covers should be worn in designated handling areas.[1] |
2. Engineering Controls
All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to ensure adequate ventilation and containment.[2][3] An accessible safety shower and eyewash station must be readily available in the immediate work area.[2][3]
3. Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the safe handling of this compound from receipt to disposal.
4. Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area.
4.1. Spill Kit Contents A dedicated spill kit for cytotoxic compounds should be readily accessible and include:
-
Appropriate PPE (as outlined in the table above)
-
Absorbent pads or granules
-
Designated waste bags for cytotoxic waste
-
Scoop and scraper for solid materials
-
Decontaminating solution (e.g., 70% ethanol)
-
Warning signs to secure the area
4.2. Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment before approaching the spill.
-
Containment: For liquid spills, cover with absorbent material. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials using appropriate tools and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by a final rinse with water.
-
Waste Disposal: Dispose of all cleanup materials as cytotoxic waste according to institutional guidelines.
5. Disposal Plan
All waste generated from the handling of this compound, including unused compound, contaminated labware, and personal protective equipment, must be disposed of as cytotoxic hazardous waste.[6] Waste should be collected in clearly labeled, leak-proof containers.[6] Follow all local, state, and federal regulations for the disposal of cytotoxic materials.[2]
6. Quantitative Data
The following table summarizes the known quantitative safety data for this compound.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | No established OEL has been identified.[2][3] |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3] |
| Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long-lasting effects.[3] |
Due to the absence of a defined OEL, all handling should be performed with the utmost caution, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA). The provided hazard classifications underscore the importance of stringent adherence to the safety protocols outlined in this guide.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Elacestrant S enantiomer|MSDS [dcchemicals.com]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. ipservices.care [ipservices.care]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
